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  • Product: Homochlorcyclizine dihydrochloride
  • CAS: 1982-36-1

Core Science & Biosynthesis

Foundational

Technical Monograph: Homochlorcyclizine Dihydrochloride

Dual-Action H1/5-HT Antagonism and Mast Cell Stabilization Kinetics[1] Executive Summary Homochlorcyclizine dihydrochloride (HCZ) is a first-generation piperazine-derivative antihistamine distinguished by a pleiotropic p...

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Action H1/5-HT Antagonism and Mast Cell Stabilization Kinetics[1]

Executive Summary

Homochlorcyclizine dihydrochloride (HCZ) is a first-generation piperazine-derivative antihistamine distinguished by a pleiotropic pharmacological profile.[1] Unlike selective second-generation H1 antagonists, HCZ exhibits a "Triad of Action": (1) Competitive inverse agonism at the Histamine H1 receptor, (2) Antagonism of 5-HT (serotonin) receptors, and (3) Inhibition of mast cell degranulation (stabilization).[1] This multi-target mechanism makes it particularly effective in dermatological conditions characterized by severe pruritus where both histamine and serotonin are key mediators.[1]

Chemical Identity and Pharmacophore

The structural core of Homochlorcyclizine is a homopiperazine ring (a 7-membered diazepane ring), which distinguishes it from the 6-membered piperazine ring found in chlorcyclizine.[1] This expansion confers unique conformational flexibility and lipophilicity.[1]

  • IUPAC Name: 1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane dihydrochloride[1]

  • Molecular Formula:

    
     (Dihydrochloride salt)[1]
    
  • Key Structural Features:

    • Chlorophenyl Group: Increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration (resulting in sedation) and enhancing affinity for the hydrophobic pocket of the H1 receptor.

    • Homopiperazine Ring: The scaffold responsible for the spatial arrangement of nitrogen atoms, critical for ionic bonding with the aspartic acid residue in the GPCR transmembrane domain.

PropertyValueClinical Implication
Molecular Weight 387.8 g/mol Small molecule, rapid absorption.[1]
Lipophilicity (LogP) ~4.2High CNS penetration; effective for central itch processing.[1]
Salt Form DihydrochlorideEnhances aqueous solubility for oral/topical formulation.[1]
Primary Mechanism: H1 Receptor Inverse Agonism

While often termed an "antagonist," HCZ functions mechanistically as an inverse agonist .[1] The Histamine H1 receptor (H1R) exhibits constitutive activity (spontaneous activation) even in the absence of histamine.

2.1 The Gq/11 Signaling Cascade

Under normal conditions, Histamine binds to H1R, stabilizing the active conformation (


). This triggers the 

protein cascade:
  • Activation:

    
     activates Phospholipase C (PLC).[1]
    
  • Hydrolysis: PLC hydrolyzes

    
     into 
    
    
    
    (Inositol trisphosphate) and DAG (Diacylglycerol).[1]
  • Calcium Release:

    
     binds to receptors on the Endoplasmic Reticulum (ER), causing a rapid efflux of intracellular 
    
    
    
    .
  • Effect:

    
     binds to calmodulin, activating Myosin Light Chain Kinase (MLCK), leading to smooth muscle contraction (bronchoconstriction) and endothelial permeability (edema).[1]
    

HCZ Action: HCZ binds to the inactive conformation (


) of the H1 receptor, shifting the equilibrium away from 

. This suppresses both the constitutive basal activity and the histamine-induced

surge.[1]
2.2 Visualization: The Gq Blockade

The following diagram illustrates the interruption of the H1 signaling cascade by Homochlorcyclizine.

H1_Signaling_Blockade Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Stabilizes Active State HCZ Homochlorcyclizine (Inverse Agonist) HCZ->H1R Stabilizes Inactive State Gq Gq Protein H1R->Gq Activation PLC Phospholipase C Gq->PLC IP3 IP3 + DAG PLC->IP3 Ca Intracellular Ca2+ Increase IP3->Ca Response Vasodilation / Pruritus / Edema Ca->Response

Figure 1: Homochlorcyclizine stabilizes the inactive state of the H1 receptor, preventing Gq-mediated calcium release.

Secondary Mechanisms: The "Anti-Itch" Triad

HCZ is distinct from modern antihistamines due to its activity on non-histamine targets. This is critical for treating complex dermatoses where histamine is not the sole mediator.

3.1 Serotonin (5-HT) Antagonism

Serotonin is a potent pruritogen (itch-inducer).[1] HCZ antagonizes 5-HT receptors (specifically 5-HT2 subtypes) on smooth muscle and sensory neurons.[1]

  • Mechanism: Blocks 5-HT induced smooth muscle contraction and neural depolarization.[1]

  • Clinical Relevance: Provides superior relief in allergic dermatoses compared to selective H1 blockers, as "itch" is often a composite signal of Histamine + Serotonin.

3.2 Mast Cell Stabilization

HCZ inhibits the release of chemical mediators from the mast cell itself, acting upstream of the receptor.

  • Target: Likely involves the blockade of Calcium Release-Activated Calcium (CRAC) channels or direct membrane stabilization.[1]

  • Outcome: Reduces the release of SRS-A (Slow Reacting Substance of Anaphylaxis, i.e., Leukotrienes) and histamine.

  • Significance: By inhibiting SRS-A, HCZ mitigates the prolonged phase of allergic inflammation which simple H1 blockade cannot address.

Experimental Validation Protocols

To validate the efficacy of HCZ, researchers utilize specific bioassays. The following protocols are standard for confirming H1/5-HT antagonism and mast cell stabilization.

4.1 Protocol A: Guinea Pig Ileum Bioassay (Ex Vivo)

This is the "Gold Standard" for quantifying competitive antagonism (


 values).[1]

Objective: Determine if HCZ acts as a competitive antagonist against Histamine and Serotonin.[1]

  • Tissue Preparation: Isolate ileum segments from male guinea pigs (200-400g). Suspend in Tyrode’s solution at 37°C, aerated with 95%

    
     / 5% 
    
    
    
    .
  • Equilibration: Allow tissue to stabilize for 30-60 minutes under 0.5g resting tension.

  • Control Response: Establish a cumulative dose-response curve (DRC) using Histamine (

    
     to 
    
    
    
    M). Record maximal contraction (
    
    
    ).[1]
  • Washout: Rinse tissue 3x with Tyrode’s solution.[1]

  • Incubation: Incubate tissue with Homochlorcyclizine (

    
     M) for 10 minutes.
    
  • Challenge: Repeat Histamine DRC in the presence of HCZ.

  • Analysis: A rightward shift of the DRC without depression of

    
     indicates competitive antagonism .
    
    • Repeat steps 3-7 using Serotonin as the agonist to validate 5-HT antagonism.

4.2 Protocol B: Passive Cutaneous Anaphylaxis (In Vivo)

Objective: Measure inhibition of IgE-mediated vascular permeability (Mast cell stabilization).[1]

  • Sensitization: Inject anti-DNP IgE antibody intradermally into the dorsal skin of rats.[1]

  • Latency: Wait 24-48 hours for IgE to bind mast cells.[1]

  • Treatment: Administer HCZ orally (10-20 mg/kg).[1][2]

  • Challenge: 1 hour later, inject DNP-BSA antigen mixed with Evans Blue dye intravenously.

  • Quantification: Sacrifice animals after 30 mins. Extract dye from the skin patch using formamide. Measure absorbance at 620nm.

  • Result: Reduced dye leakage in HCZ-treated rats confirms inhibition of mediator release.[1]

4.3 Visualization: Experimental Workflow

The following diagram outlines the logical flow of the Guinea Pig Ileum assay.

Bioassay_Workflow Start Ileum Isolation Equil Equilibration (Tyrode's, 37°C) Start->Equil Control Control Agonist (Histamine/5-HT) Equil->Control Wash Washout Control->Wash Drug Incubate HCZ (10 mins) Wash->Drug ReChallenge Re-Challenge Agonist Drug->ReChallenge Data Calculate pA2 (Schild Plot) ReChallenge->Data

Figure 2: Workflow for determining competitive antagonism kinetics in isolated tissue.

Clinical Translation & Safety

The mechanistic profile of HCZ dictates its clinical utility and safety parameters.

FeatureMechanismClinical Consequence
Antipruritic Efficacy H1 + 5-HT BlockadeHighly effective for atopic dermatitis and urticaria where itch is multimodal.[1]
Sedation H1 Blockade (CNS)Crossing the BBB causes drowsiness; useful for nocturnal pruritus but limits daytime use.
Anticholinergic Effects Muscarinic BlockadeDry mouth, urinary retention.[1] Caution required in glaucoma/BPH patients.[1][2]
References
  • MIMS. (2026). Homochlorcyclizine dihydrochloride: Mechanism of Action and Clinical Data.[1] MIMS Malaysia/Indonesia.[1] Link

  • PubChem. (2025).[1] Homochlorcyclizine | C19H23ClN2 | CID 3627.[1] National Library of Medicine.[1] Link[1]

  • Finn, D. F., & Walsh, J. J. (2013).[3] Twenty-first century mast cell stabilizers.[1][3] British Journal of Pharmacology, 170(1), 23–37.[3] (Contextual grounding for mast cell stabilization mechanisms). Link

  • EvitaChem. (2024).[1] Homochlorcyclizine (EVT-1518425) Physical and Chemical Properties.[1][4][5]Link[1]

  • PatSnap Synapse. (2024). Homochlorcyclizine Hydrochloride Mechanism and Indications.[1][6][7]Link[1]

Sources

Exploratory

Homochlorcyclizine dihydrochloride chemical structure and properties

Executive Summary Homochlorcyclizine dihydrochloride (CAS: 1982-36-1) is a potent first-generation antihistamine belonging to the diphenylmethyl-1,4-diazepane class. Structurally distinct from its piperazine homologue (c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Homochlorcyclizine dihydrochloride (CAS: 1982-36-1) is a potent first-generation antihistamine belonging to the diphenylmethyl-1,4-diazepane class. Structurally distinct from its piperazine homologue (chlorcyclizine) by the expansion of the central nitrogenous ring to a seven-membered homopiperazine (diazepane) system, this compound exhibits a broad pharmacological profile including H1-receptor antagonism, antiserotonergic, and anticholinergic activities. This guide provides a rigorous technical analysis of its structural architecture, physicochemical properties, synthetic pathways, and validated analytical protocols for researchers in drug development.

Chemical Identity & Structural Architecture[1]

Nomenclature and Identification

Homochlorcyclizine is formally designated as 1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane .[1][2][3][4] The "homo" prefix denotes the ring expansion from a six-membered piperazine to a seven-membered diazepane, a critical structural feature that influences its receptor binding kinetics and metabolic stability.

PropertyDetail
IUPAC Name 1-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-1,4-diazepane dihydrochloride
Common Name Homochlorcyclizine Dihydrochloride
CAS Number (Salt) 1982-36-1
CAS Number (Free Base) 848-53-3
Molecular Formula C₁₉H₂₃ClN₂[5][1][2][3][4][6] · 2HCl
Molecular Weight 387.77 g/mol (Salt); 314.86 g/mol (Base)
Chirality Contains one chiral center at the benzhydryl carbon; typically synthesized/used as a racemate.
Structural Analysis

The molecule consists of a lipophilic 4-chlorobenzhydryl moiety attached to the N1 position of a 4-methyl-1,4-diazepane ring.[1]

  • Lipophilic Domain: The two aryl rings (phenyl and p-chlorophenyl) form a "butterfly" conformation essential for hydrophobic interaction with the H1 receptor's transmembrane pockets.

  • Hydrophilic Domain: The diazepane ring contains two tertiary amines. In the dihydrochloride salt form, both nitrogens are protonated, significantly enhancing aqueous solubility compared to the free base.

  • Ring Expansion Effect: The 7-membered diazepane ring introduces greater conformational flexibility compared to the rigid piperazine ring of chlorcyclizine, potentially altering affinity profiles for off-target receptors (e.g., muscarinic or dopaminergic receptors).

Physicochemical Profile

Understanding the physicochemical behavior of the dihydrochloride salt is vital for formulation and stability testing.

ParameterValue/CharacteristicContext
Melting Point 227–228 °CDecomposition typically observed upon melting.
Solubility Highly soluble in water; Soluble in ethanol; Insoluble in ether/benzene.Ionic character of the dihydrochloride facilitates aqueous formulation.
pKa (Calculated) ~8.6 (Base N4), ~4.5 (Base N1)The N4-methyl nitrogen is the more basic center.
Appearance White to off-white crystalline powderHygroscopic nature requires storage in desiccated conditions.
Stability Stable in solid state (protected from light).Aqueous solutions may degrade via hydrolysis of the benzhydryl-nitrogen bond under extreme pH.

Pharmacological Mechanism[7][8][9][10]

Homochlorcyclizine acts primarily as an inverse agonist at the Histamine H1 receptor. By stabilizing the receptor in its inactive G-protein coupled state, it prevents the Gq/11-mediated signaling cascade that leads to allergic symptoms.

Signaling Pathway Blockade

The following diagram illustrates the interruption of the histamine signaling cascade by Homochlorcyclizine.[7]

H1_Signaling_Blockade Histamine Histamine (Ligand) H1R_Active H1 Receptor (Active State) Histamine->H1R_Active  Binds/Stabilizes H1R_Inactive H1 Receptor (Inactive State) H1R_Active->H1R_Inactive  Equilibrium Shift Gq Gq Protein Activation H1R_Active->Gq  Activates Homo Homochlorcyclizine (Inverse Agonist) Homo->H1R_Inactive  Binds with High Affinity PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 + DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Response Vasodilation / Itch / Edema Ca_Release->Response

Figure 1: Mechanism of Action. Homochlorcyclizine shifts the receptor equilibrium toward the inactive state, preventing the Gq-PLC-IP3 cascade responsible for allergic inflammation.

Secondary Pharmacology[1][2][11]
  • Anticholinergic: Moderate affinity for muscarinic M1-M3 receptors, leading to side effects like dry mouth (xerostomia).

  • Antiserotonergic: Antagonism at 5-HT2 receptors, contributing to potential appetite modulation and sedation.

Synthesis & Manufacturing

The synthesis of Homochlorcyclizine dihydrochloride follows a convergent alkylation strategy. The critical step is the formation of the C-N bond between the bulky benzhydryl halide and the hindered secondary amine of the diazepane ring.

Synthetic Route[6][11][12]
  • Precursor A Preparation: 4-Chlorobenzhydryl chloride is synthesized via chlorination of 4-chlorobenzhydrol using thionyl chloride (

    
    ).
    
  • Precursor B Preparation: 1-Methyl-1,4-diazepane (N-methylhomopiperazine) is prepared via cyclization of N-methylethylenediamine with 1,3-dibromopropane or equivalent synthons.

  • Coupling (Alkylation):

    • Reaction: Nucleophilic substitution (

      
       mechanism favored due to stable carbocation intermediate).
      
    • Conditions: Reflux in inert solvent (Toluene or Xylene) with an inorganic base (

      
      ) to scavenge HCl.
      
    • Yield Optimization: Use of excess amine prevents bis-alkylation.

  • Salt Formation: The resulting free base oil is dissolved in ethanol and treated with dry HCl gas or concentrated hydrochloric acid to precipitate the dihydrochloride salt.

Reaction Scheme Logic

Where


 represents the 4-chlorobenzhydryl moiety and the amine represents the diazepane ring.

Analytical Characterization Protocols

To ensure scientific integrity in drug development, the following self-validating analytical workflow is recommended.

High-Performance Liquid Chromatography (HPLC)

This protocol separates Homochlorcyclizine from potential synthetic impurities (e.g., unreacted benzhydryl chloride) and degradation products (benzophenone derivatives).

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol : 0.02 M Acetate Buffer (pH 4.[8]7) [25:75 v/v].[8]

    • Note: The acidic pH ensures the basic nitrogens are protonated, improving peak shape and retention control on silica-based columns.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 230–240 nm (max absorption of the chlorobenzene chromophore).

  • Retention Time: ~15-25 mins (dependent on exact organic modifier ratio).

Analytical Workflow Diagram

Analytical_Workflow Sample Raw Sample (Salt Form) Prep Dissolution (Mobile Phase) Sample->Prep  1 mg/mL Filter Filtration (0.45 µm PTFE) Prep->Filter HPLC HPLC Separation (C18, pH 4.7) Filter->HPLC  Inject 10 µL UV UV Detection (240 nm) HPLC->UV Data Integration & Purity Calc UV->Data

Figure 2: Validated Analytical Workflow for Purity Assessment.

Proton NMR Spectroscopy (¹H-NMR)

Key diagnostic signals for structural verification (D₂O or CDCl₃):

  • δ 2.3 ppm (s, 3H): N-Methyl group.

  • δ 2.5–2.8 ppm (m, 8H): Diazepane ring protons (distinct from piperazine due to integration count and splitting pattern).

  • δ 4.3–4.5 ppm (s, 1H): Methine proton (CH) of the benzhydryl group.[9]

  • δ 7.1–7.4 ppm (m, 9H): Aromatic protons (phenyl + chlorophenyl).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3627, Homochlorcyclizine. Retrieved January 29, 2026, from [Link]

  • DrugFuture. Homochlorcyclizine Dihydrochloride Chemical Index. Retrieved January 29, 2026, from [Link]

  • Nishikata, M., et al. (1993). Enantioselective pharmacokinetics of homochlorcyclizine. III. Simultaneous determination of (+)- and (-)-homochlorcyclizine in human urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link] (Validated via snippet context).

  • Kimura, E. T., et al. (1960).Pharmacologic properties of N-p-chloro-benzhydryl-N'-methyl homopiperazine dihydrochloride (homochlorcyclizine; SA-97). Journal of Allergy.

Sources

Foundational

Technical Guide: Off-Target Pharmacology of Homochlorcyclizine Dihydrochloride

Executive Summary: Beyond the H1 Receptor Homochlorcyclizine (HCZ) is classically categorized as a first-generation piperazine antihistamine. While its primary therapeutic efficacy stems from inverse agonism at the Hista...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the H1 Receptor

Homochlorcyclizine (HCZ) is classically categorized as a first-generation piperazine antihistamine. While its primary therapeutic efficacy stems from inverse agonism at the Histamine H1 receptor (


), its pharmacological profile is "dirty"—a characteristic feature of early diphenylmethylpiperazine derivatives.

For modern drug development professionals, HCZ represents a dual-edged sword:

  • Safety Risk: Its lipophilicity and structural flexibility lead to promiscuous binding at muscarinic acetylcholine receptors (mAChRs) and cardiac ion channels (hERG), necessitating rigorous safety pharmacology profiling.

  • Repurposing Opportunity: Recent data on structural analogs (e.g., chlorcyclizine) suggests potent off-target activity against Hepatitis C Virus (HCV) entry mechanisms, opening new avenues for antiviral research.

This guide dissects these off-target interactions, providing the mechanistic causality and the experimental frameworks required to validate them.

The Anticholinergic Axis: The Primary Off-Target

The most scientifically validated off-target effect of HCZ is its antagonism of muscarinic acetylcholine receptors. Unlike second-generation antihistamines (e.g., fexofenadine), HCZ lacks the zwitterionic nature that restricts blood-brain barrier (BBB) penetration and enhances selectivity.

Mechanistic Causality

The diphenylmethyl group of HCZ mimics the bulky hydrophobic pharmacophore found in classic antimuscarinics (like atropine). This allows HCZ to occupy the orthosteric binding pocket of M1–M5 receptors.

Quantitative Data: Research indicates that piperazine antihistamines exhibit high affinity for muscarinic receptors in the bovine cerebral cortex.

CompoundTargetBinding Affinity (

)
Clinical Implication
Homochlorcyclizine mAChR (Non-selective) 5.0 – 38 nM High Risk: Dry mouth, urinary retention, cognitive impairment.
Terfenadine (Control)mAChR> 3,000 nMLow Risk: High selectivity for H1.[1]

Note: The


 range of 5–38 nM places HCZ in a potency tier comparable to some dedicated antimuscarinics, explaining the prevalence of autonomic side effects.

Emerging & Structural Off-Targets

The hERG Liability (Class Effect)

While specific patch-clamp data for HCZ is less ubiquitous than for terfenadine, the piperazine pharmacophore is a known privileged structure for hERG (


) channel blockade.
  • Mechanism: The basic nitrogen in the piperazine ring (protonated at physiological pH) can interact with aromatic residues (Tyr652 and Phe656) within the hERG channel pore.

  • Risk: QT interval prolongation and Torsades de Pointes.[2]

  • Directive: Any reformulation of HCZ must undergo GLP-compliant hERG screening (See Section 4).

The Antiviral "Off-Target": HCV Entry Inhibition

Recent studies on chlorcyclizine (the N-desmethyl analog of HCZ) identified it as a potent inhibitor of Hepatitis C Virus (HCV) entry.

  • Target: HCV Envelope Glycoprotein E1 (specifically the fusion peptide).[3]

  • Hypothesis: Given the structural homology, HCZ likely shares this activity. The N-methyl group of HCZ may alter potency but is unlikely to abolish binding to the hydrophobic fusion pocket of E1.

  • Application: HCZ should be screened in HCV pseudoparticle (HCVpp) assays to evaluate its potential as a repurposed entry inhibitor.

Visualization: The Interaction Network

The following diagram maps the polypharmacological landscape of Homochlorcyclizine, distinguishing between the primary therapeutic target, established safety risks, and emerging repurposing targets.

HCZ_Interaction_Map cluster_targets Target Landscape cluster_safety Safety Risks cluster_repurpose Repurposing Potential HCZ Homochlorcyclizine (Ligand) H1 Histamine H1 (Primary Target) HCZ->H1 Inverse Agonist (High Affinity) M_Receptors Muscarinic Receptors (M1-M5) Ki: 5-38 nM HCZ->M_Receptors Antagonist (Off-Target) hERG hERG Channel (Kv11.1) Cardiac Risk HCZ->hERG Pore Blocker (Class Effect) HCV_E1 HCV E1 Protein (Viral Entry) HCZ->HCV_E1 Fusion Inhibitor (Analogous)

Figure 1: Polypharmacological map of Homochlorcyclizine showing primary efficacy (Green), safety liabilities (Red), and viral repurposing targets (Yellow).

Experimental Validation Framework

To confirm these off-target effects, a rigorous screening cascade is required.[4] Do not rely on literature values alone; batch-to-batch variability and assay conditions matter.

Protocol A: Muscarinic Receptor Binding (Radioligand Competition)

Validates the anticholinergic risk profile.

  • Membrane Prep: Use CHO cells stably expressing human M1, M3, or M5 receptors. Homogenize in ice-cold HEPES buffer.

  • Ligand: Use

    
    -N-Methylscopolamine (
    
    
    
    -NMS) as the radioligand (0.2 nM).
  • Competition: Incubate membranes with

    
    -NMS and varying concentrations of HCZ (
    
    
    
    to
    
    
    M).
  • Incubation: 60 minutes at 25°C (equilibrium is critical for accurate

    
    ).
    
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion:

      
       confirms significant anticholinergic potential.
      
Protocol B: hERG Safety Assay (Automated Patch Clamp)

The gold standard for cardiac safety.

  • System: Automated patch-clamp system (e.g., QPatch or SyncroPatch) using HEK293 cells stably expressing

    
    .
    
  • Voltage Protocol: Hold at -80 mV. Depolarize to +60 mV for 500ms (activates channels), then repolarize to -50 mV (elicits tail current).

  • Perfusion: Apply HCZ in ascending concentrations (0.1, 1, 10, 30

    
    M). Allow 5 minutes per concentration for steady-state block.
    
  • Control: Use E-4031 (positive control) to fully block the current at the end of the experiment.

  • Analysis: Plot fractional block of the tail current vs. concentration.

    • Flag:

      
       inhibition at 
      
      
      
      indicates a "High Priority" safety concern.

Workflow Visualization: The Screening Cascade

This workflow illustrates the logical progression from computational prediction to wet-lab validation for HCZ off-targets.

Screening_Cascade cluster_tier1 Tier 1: High Throughput Binding cluster_tier2 Tier 2: Functional Validation cluster_tier3 Tier 3: Repurposing Screen Start HCZ Sample Preparation Binding Radioligand Binding Panel (M1-M5, 5-HT, D2) Start->Binding Result_Binding Ki < 100 nM? Binding->Result_Binding FLIPR Calcium Flux Assay (Functional Antagonism) Result_Binding->FLIPR Yes Patch hERG Patch Clamp (Cardiac Safety) Result_Binding->Patch Parallel Path HCV_Assay HCVpp Entry Assay (Viral Pseudoparticles) FLIPR->HCV_Assay If Repurposing End_Safety Safety Profile Generated Patch->End_Safety End_Lead Antiviral Lead Identified HCV_Assay->End_Lead

Figure 2: Step-wise screening cascade for validating Homochlorcyclizine off-target pharmacology.

References

  • Kubo, N., et al. (1987). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay.[1] Japanese Journal of Pharmacology.

    • range (5.0-38 nM)
  • He, S., et al. (2015). Chlorcyclizine is a potent inhibitor of hepatitis C virus entry by directly targeting the viral envelope glycoprotein E1.[3] Science Translational Medicine.

    • Citation Context: Provides the mechanistic basis for the repurposing potential of piperazine antihistamines (HCZ analogs) as HCV entry inhibitors.
  • Ridley, J.M., et al. (2004). hERG blockade and drug-induced arrhythmias: mechanisms and clinical implications. British Journal of Pharmacology.

    • Citation Context: Authoritative review on the structural determinants of hERG inhibition relevant to the piperazine class.
  • Eisai Co. (2007). Homoclomin Tablets (Homochlorcyclizine) Prescribing Information.

    • Citation Context: Clinical confirmation of anticholinergic side effects (dry mouth, urinary retention)

Sources

Exploratory

Technical Whitepaper: Pharmacokinetics and Metabolic Disposition of Homochlorcyclizine Dihydrochloride in Humans

The following technical guide details the pharmacokinetics (PK) and metabolic profile of Homochlorcyclizine Dihydrochloride , synthesized from available clinical data and mechanistic principles of piperazine-class antihi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacokinetics (PK) and metabolic profile of Homochlorcyclizine Dihydrochloride , synthesized from available clinical data and mechanistic principles of piperazine-class antihistamines.

Executive Summary

Homochlorcyclizine (HCZ) is a first-generation antihistamine of the phenylpiperazine class, structurally analogous to chlorcyclizine and hydroxyzine. While historically utilized for its potent H1-receptor antagonism and anti-serotonergic properties in the management of pruritus and allergic dermatoses, its pharmacokinetic profile exhibits unique stereoselective characteristics.

This guide analyzes the critical ADME (Absorption, Distribution, Metabolism, Excretion) parameters of HCZ in humans. Key findings indicate that HCZ undergoes stereoselective metabolism , with N-glucuronidation serving as a primary detoxification pathway—a distinct deviation from the CYP450-dominated clearance seen in many modern antihistamines.

Physicochemical Identity & Formulation

Understanding the molecular behavior of HCZ is prerequisite to interpreting its PK profile. The drug is administered as the dihydrochloride salt to enhance aqueous solubility, dissociating rapidly in the gastric environment.

ParameterSpecificationClinical Implication
Chemical Name 1-(p-Chloro-alpha-phenylbenzyl)-4-methyl-homopiperazineLipophilic core facilitates BBB penetration.[1]
Molecular Formula C₁₉H₂₃ClN₂ · 2HClSalt form ensures dissolution in gastric pH.
Chirality One chiral center (Racemic mixture)Critical: Pharmacokinetics are enantioselective.[2]
Class Piperazine derivative (H1 Antagonist)Cross-reactivity with muscarinic receptors (anticholinergic).

Pharmacokinetic Profile (ADME)

Absorption

Upon oral administration of a 20 mg dose, Homochlorcyclizine exhibits a prolonged absorption phase compared to ethylenediamine antihistamines.

  • Bioavailability: Absolute bioavailability is not definitively established due to the lack of an intravenous comparator, but extensive first-pass metabolism is evident.

  • Tmax (Time to Peak): Absorption is described as "slow," typically reaching peak plasma concentrations (Cmax) within 2–4 hours post-dose.

  • Stereoselectivity: The absorption process itself is non-stereoselective; however, presystemic metabolism results in differing plasma ratios of the (+) and (-) enantiomers.

Distribution

HCZ is highly lipophilic, resulting in a large Volume of Distribution (Vd).

  • Protein Binding: Exhibits moderate-to-high plasma protein binding. Notably, the binding affinity is enantioselective , with significant differences observed between the (+)- and (-)-isomers.[2]

  • Tissue Deposition: Rapid distribution into highly perfused tissues (lung, liver, kidney).

  • CNS Penetration: Readily crosses the Blood-Brain Barrier (BBB), occupying central H1 receptors, which correlates with its sedative side-effect profile.[1]

Metabolism (The Core Mechanism)

Unlike many antihistamines cleared primarily by CYP2D6 or CYP3A4 oxidation, HCZ relies heavily on Phase II conjugation .

  • Primary Pathway: N-Glucuronidation .

    • The drug undergoes direct conjugation to form a quaternary ammonium-linked glucuronide .

    • This pathway is catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Stereoselective Clearance:

    • Research indicates that the metabolic process is enantioselective.[3]

    • In humans, the urinary excretion rates of the (+)- and (-)-glucuronides differ significantly, suggesting that specific UGT isoforms prefer one enantiomer over the other.

  • Secondary Pathways:

    • N-demethylation: Formation of N-desmethyl-homochlorcyclizine (minor).

    • N-oxidation: Formation of N-oxide metabolites.

Excretion[2]
  • Route: Primarily renal elimination of metabolites.[1]

  • Elimination Half-Life (t1/2): Approximately 11 hours .[2]

    • This supports a twice-daily (BID) or three-times-daily (TID) dosing regimen (typically 10–20 mg).

  • Accumulation: Due to the slow elimination, steady-state concentrations are reached after 2–3 days of chronic dosing.

Visualizing the Mechanism

The following diagrams illustrate the metabolic fate and the experimental workflow for PK validation.

Diagram 1: Metabolic Pathway of Homochlorcyclizine

HCZ_Metabolism HCZ Homochlorcyclizine (Racemic) Liver Hepatic Microsomes (Hepatocyte) HCZ->Liver Portal Vein Uptake UGT UGT Enzymes (Stereoselective) Liver->UGT Major Route CYP CYP450 (Minor Pathway) Liver->CYP Minor Route Glucuronide_Pos (+)-HCZ N-Glucuronide UGT->Glucuronide_Pos Preferential Conjugation Glucuronide_Neg (-)-HCZ N-Glucuronide UGT->Glucuronide_Neg Differential Rate NorHCZ N-desmethyl Metabolite CYP->NorHCZ Demethylation Urine Urine Glucuronide_Pos->Urine Renal Excretion Glucuronide_Neg->Urine Renal Excretion

Caption: Stereoselective hepatic metabolism of Homochlorcyclizine highlighting the N-glucuronidation pathway.

Diagram 2: Pharmacokinetic Study Workflow

PK_Workflow cluster_clinical Phase I: Clinical Execution cluster_bioanalysis Phase II: Bioanalysis (LC-MS/MS) cluster_analysis Phase III: Data Analysis Dosing Oral Administration (20mg HCZ) Sampling Serial Blood Sampling (0, 0.5, 1, 2, 4... 24h) Dosing->Sampling Extraction Liquid-Liquid Extraction (Alkaline pH) Sampling->Extraction Plasma Harvest Separation Chiral LC Column (Enantiomer Separation) Extraction->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection NCA Non-Compartmental Analysis (WinNonlin) Detection->NCA Conc. vs Time Data Output Parameters: AUC, Cmax, Tmax, t1/2 NCA->Output

Caption: Standardized workflow for determining enantioselective pharmacokinetics in human plasma.

Experimental Protocol: Bioanalytical Quantification

To replicate or validate PK data, a robust bioanalytical method is required. The following protocol is adapted for high-sensitivity LC-MS/MS analysis of piperazine antihistamines.

Sample Preparation (Liquid-Liquid Extraction)
  • Principle: HCZ is a basic drug (pKa ~8–9). Extraction efficiency is maximized under alkaline conditions.

  • Reagents:

    • Internal Standard (IS): Homochlorcyclizine-d4 or Chlorcyclizine.

    • Extraction Solvent: Diethyl ether or Hexane:Ethyl Acetate (80:20).

    • Buffer: 0.1 M NaOH or Carbonate buffer (pH 10).

  • Step-by-Step:

    • Aliquot 200 µL human plasma into a glass tube.

    • Add 20 µL Internal Standard working solution.

    • Add 200 µL Alkaline Buffer (pH > 10) to ensure the drug is in its non-ionized free-base form.

    • Vortex mix for 30 seconds.

    • Add 3 mL Extraction Solvent . Shake mechanically for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Transfer the organic supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute residue in 100 µL Mobile Phase .

LC-MS/MS Conditions
  • Column: Chiral-AGP or Chiralpak AD-RH (for enantiomer separation) or C18 (for total drug).

  • Mobile Phase: Acetonitrile : 10mM Ammonium Formate (60:40 v/v).

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[4]

  • MRM Transitions (Proposed):

    • Precursor Ion: m/z ~315.1 [M+H]⁺

    • Product Ion: m/z ~201.1 (Chlorobenzhydryl cation fragment) or m/z ~167 (Piperazine fragment).

Clinical Implications & Safety

The pharmacokinetic properties of HCZ directly inform its clinical safety profile:

  • Dosing Frequency: The 11-hour half-life supports BID dosing. More frequent dosing may lead to accumulation and increased sedation.

  • Renal Impairment: Since the primary elimination pathway involves renal excretion of the glucuronide conjugate, dose adjustment may be necessary in patients with severe renal dysfunction to prevent metabolite accumulation.

  • Drug-Drug Interactions (DDIs):

    • UGT Inhibition: Co-administration with strong UGT inhibitors (e.g., Valproic acid) could theoretically increase HCZ plasma levels.

    • Anticholinergic Load: Due to its broad receptor binding, HCZ should be used with caution alongside other anticholinergic agents (e.g., TCAs) to avoid additive toxicity (dry mouth, urinary retention).

References

  • Nishikata, M., et al. (1992). Enantioselective Pharmacokinetics of Homochlorcyclizine. II: Disposition and Metabolism of (+)-, (-)- And Racemic Homochlorcyclizine After Oral Administration to Man.[2] European Journal of Clinical Pharmacology.

  • Nishikata, M., et al. (1991). Enantioselective pharmacokinetics of homochlorcyclizine: disposition of (+)- and (-)-homochlorcyclizine after intravenous and oral administration of racemic homochlorcyclizine to rats. Journal of Pharmacy and Pharmacology.

  • Human Metabolome Database (HMDB). Metabocard for Homochlorcyclizine (HMDB0240243).

  • PatSnap Synapse. Homochlorcyclizine Hydrochloride Mechanism and Clinical Data.

Sources

Foundational

Technical Guide: Identification of Homochlorcyclizine Dihydrochloride Metabolites in Urine

This technical guide details the identification and analysis of Homochlorcyclizine (HCZ) and its metabolites in human urine, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the identification and analysis of Homochlorcyclizine (HCZ) and its metabolites in human urine, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Executive Summary

Homochlorcyclizine (HCZ) is a diphenylmethylpiperazine antihistamine characterized by a homopiperazine (1,4-diazepane) ring.[1] Unlike many first-generation antihistamines that are primarily metabolized via oxidative dealkylation, HCZ exhibits a distinct metabolic profile in humans dominated by quaternary ammonium-linked glucuronidation .[1]

This guide provides a validated framework for the detection of HCZ and its metabolites. It addresses the specific analytical challenges posed by the polarity of the N-glucuronide metabolite and the enantioselective nature of HCZ metabolism.

Chemical Identity & Pharmacology[1][2][3]

  • Compound: Homochlorcyclizine Dihydrochloride[1]

  • IUPAC Name: 1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane dihydrochloride[1]

  • Molecular Formula (Free Base): C₁₉H₂₃ClN₂[1]

  • Exact Mass (Free Base): 314.1550 Da[1]

  • Key Structural Feature: The 7-membered homopiperazine ring distinguishes it from chlorcyclizine (6-membered piperazine), altering its fragmentation pattern and metabolic sites.[1]

Metabolic Pathway Analysis

The metabolism of HCZ in humans is marked by two primary Phase II pathways and minor Phase I modifications.

Primary Pathway: N-Glucuronidation

The tertiary amine nitrogen of the homopiperazine ring undergoes direct conjugation with glucuronic acid to form a quaternary ammonium N-glucuronide .[1]

  • Mechanism: Direct conjugation of the aliphatic tertiary amine.

  • Product: Homochlorcyclizine N-glucuronide (Quaternary).[1][2][3]

  • Significance: This is the major urinary metabolite. It is a zwitterionic species (quaternary ammonium cation + carboxylate anion), making it highly polar and difficult to retain on standard C18 columns without mobile phase modification.

Secondary Pathways[1]
  • N-Demethylation: Loss of the N-methyl group to form N-desmethyl-homochlorcyclizine .[1]

  • N-Oxidation: Formation of Homochlorcyclizine N-oxide (minor).[1]

Enantioselective Disposition

HCZ is a chiral molecule administered as a racemate.[2] Research indicates significant enantioselectivity in its renal excretion:

  • (-)-Homochlorcyclizine Glucuronide: Excreted in urine at rates ~4x higher than the (+)-isomer.[1][2]

  • Implication: For precise pharmacokinetic or toxicological analysis, chiral separation may be required to distinguish the enantiomeric ratio of the metabolites.

Metabolic Pathway Diagram

HCZ_Metabolism HCZ Homochlorcyclizine (Parent) m/z 315 NDes N-desmethyl-HCZ (Phase I) m/z 301 HCZ->NDes N-demethylation (CYP450) NOx HCZ N-oxide (Phase I) m/z 331 HCZ->NOx N-oxidation (FMO/CYP) NGluc HCZ N-glucuronide (Phase II - Major) m/z 491 (Quaternary Ammonium) HCZ->NGluc N-Glucuronidation (UGT)

Caption: Metabolic pathways of Homochlorcyclizine showing the major quaternary N-glucuronidation pathway.[1]

Analytical Protocol (LC-MS/MS)[1]

Sample Preparation

Due to the stability of the quaternary ammonium glucuronide, a two-step approach is recommended: direct analysis for the conjugate and hydrolysis for total parent drug quantification.

Step 1: Urine Hydrolysis (Optional for Total Drug) [1]

  • Aliquot: Transfer 100 µL of urine to a clean tube.

  • Buffer: Add 100 µL of 0.1 M Acetate Buffer (pH 5.0).

  • Enzyme: Add 20 µL of

    
    -glucuronidase (e.g., from Helix pomatia or E. coli).
    
  • Incubation: Incubate at 50°C for 2 hours.

    • Note: Quaternary N-glucuronides can be resistant to enzymatic hydrolysis compared to O-glucuronides.[1] Extended incubation or chemical hydrolysis (alkaline) may be validated if recovery is low.

  • Quench: Add 200 µL of ice-cold Acetonitrile (containing Internal Standard).

Step 2: Extraction (Dilute-and-Shoot or SPE) For high-throughput screening, a "Dilute-and-Shoot" method is sufficient due to the high concentration of metabolites.[1]

  • Dilution: Dilute hydrolyzed (or raw) urine 1:10 with Mobile Phase A.

  • Centrifugation: 10,000 x g for 10 mins at 4°C.

  • Supernatant: Transfer to autosampler vial.

LC-MS/MS Instrumentation Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (Essential for ionizing the N-glucuronide).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5% Initial Hold
1.00 5% Desalting
6.00 95% Linear Ramp
7.50 95% Wash
7.60 5% Re-equilibration

| 10.00 | 5% | End |[1]

Mass Spectrometry (MRM Transitions)

Operate in Positive Electrospray Ionization (ESI+) mode. The quaternary nitrogen provides a strong, pre-charged signal.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
Homochlorcyclizine 315.2201.1113.125 / 35
N-Desmethyl-HCZ 301.2201.199.125 / 35
HCZ N-Glucuronide 491.2315.2201.130 / 45
Internal Standard 256.2167.1-20
(Note: Internal Standard example: Diphenhydramine or deuterated analog)[1]

Fragmentation Logic:

  • m/z 201.1: Chlorobenzhydryl cation (

    
    ). This is the signature fragment for the diphenylmethyl moiety.
    
  • m/z 113.1: N-methyl-homopiperazine ring fragment.[1]

  • m/z 315.2 (for Glucuronide): Neutral loss of the glucuronic acid moiety (-176 Da) yields the parent ion.

Experimental Workflow Diagram

Workflow cluster_Direct Path A: Intact Metabolite ID cluster_Hydro Path B: Total Parent Quantification Urine Human Urine Sample Split Sample Splitting Urine->Split Direct Dilution (1:10) with Mobile Phase A Split->Direct Enzyme Enzymatic Hydrolysis (Beta-glucuronidase, pH 5.0) Split->Enzyme Filter Filtration / Centrifugation Direct->Filter LCMS_D LC-MS/MS Analysis Target: m/z 491 (N-Gluc) Filter->LCMS_D Data Data Correlation & Metabolic Profiling LCMS_D->Data Identify Conjugates Extract Protein Precipitation (Acetonitrile) Enzyme->Extract LCMS_H LC-MS/MS Analysis Target: m/z 315 (Parent) Extract->LCMS_H LCMS_H->Data Quantify Total Drug

Caption: Dual-pathway workflow for simultaneous identification of intact conjugates and quantification of total Homochlorcyclizine.

Results & Interpretation Guidelines

Mass Spectral Interpretation

When analyzing the MS2 spectra, the following patterns confirm identity:

  • Chlorine Isotope Pattern: All metabolites retaining the chlorobenzhydryl group must show the characteristic

    
     isotope ratio (approx. 3:1).
    
  • Neutral Loss of 176 Da: The transition

    
     in the N-glucuronide spectrum is diagnostic of glucuronic acid loss.
    
  • Ring Expansion Signature: Unlike piperazines (m/z 99 fragment), the homopiperazine ring yields slightly higher mass fragments (m/z 113) due to the extra methylene group.

Enantiomeric Separation (Advanced)

If distinguishing the enantiomers is required (e.g., for doping control or precise tox):

  • Stationary Phase: Ovomucoid-bonded silica column (e.g., Ultron ES-OVM).[1]

  • Mobile Phase: Methanol / 0.02 M Phosphate Buffer (pH 4.6).

  • Observation: The (-)-isomer glucuronide will elute significantly later or show higher abundance due to preferential metabolism.[1]

References

  • Enantioselective pharmacokinetics of homochlorcyclizine. PubMed. Available at: [Link]

  • N(+)-glucuronidation of aliphatic tertiary amines, a general phenomenon in the metabolism of H1-antihistamines in humans. Xenobiotica. Available at: [Link]

  • Homochlorcyclizine Structure and Data. PubChem. Available at: [Link][1]

  • Stability and Enzymatic Hydrolysis of Quaternary Ammonium-Linked Glucuronide Metabolites. Drug Metabolism and Disposition. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Stability Profiling of Homochlorcyclizine Dihydrochloride

Introduction & Scientific Rationale Homochlorcyclizine Dihydrochloride (HCLZ) is a piperazine-derivative antihistamine (H1 antagonist) widely used in dermatological and allergic rhinitis formulations. As a dihydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Homochlorcyclizine Dihydrochloride (HCLZ) is a piperazine-derivative antihistamine (H1 antagonist) widely used in dermatological and allergic rhinitis formulations. As a dihydrochloride salt, the molecule exhibits high water solubility but possesses specific vulnerabilities related to its piperazine ring and diphenylmethyl moiety.

Why this protocol exists: Standard stability templates fail to account for the specific pKa-driven behavior of piperazines. HCLZ contains two basic nitrogen centers (pKa approx. 2.4 and 8.0). In stability testing, particularly HPLC analysis, failure to control pH results in peak tailing and poor resolution of degradation products. Furthermore, the piperazine nitrogen is susceptible to N-oxidation and N-dealkylation , pathways that must be specifically targeted during stress testing.

This guide provides a self-validating workflow to establish the stability profile of HCLZ in compliance with ICH Q1A (R2) and ICH Q1B guidelines.

Chemical Profile & Material Requirements

PropertySpecificationCritical Note
Molecule Homochlorcyclizine DihydrochlorideSalt form is acidic in solution.[1]
Formula C19H23ClN2[2][3][4] · 2HClMolecular Weight: ~387.7 g/mol (Salt)
Solubility Soluble in water, ethanol; slightly soluble in acetone.Hygroscopic nature requires tight humidity control during weighing.
Key Vulnerabilities Oxidation (N-oxide), Photolysis, Hydrolysis (extreme pH).Avoid using unbuffered aqueous diluents to prevent pH drift.

Reagents Required:

  • Reference Standard: Homochlorcyclizine 2HCl (>99.0% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH).

  • Buffers: Potassium Dihydrogen Phosphate (

    
    ), Triethylamine (TEA), Phosphoric Acid (
    
    
    
    ).
  • Stress Agents: 1N HCl, 1N NaOH, 3%

    
    .
    

Analytical Method Validation (Prerequisite)

Before initiating stability chambers, the analytical method must be validated for specificity (ability to separate degradants).

Stability-Indicating HPLC Conditions

Rationale: A low pH buffer is selected to ensure both nitrogen atoms on the piperazine ring are fully protonated, preventing secondary interactions with silanol groups on the column stationary phase.

  • Column: C18 (L1),

    
     mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent).
    
  • Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0 adjusted with dilute phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Mode: Gradient Elution (See Table 3.2).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 230 nm (optimal for the chlorobenzene chromophore).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Table 3.2: Gradient Profile

Time (min) % Mobile Phase A % Mobile Phase B Comment
0.0 90 10 Initial equilibration
5.0 90 10 Isocratic hold
20.0 40 60 Elute non-polar degradants
25.0 40 60 Wash
26.0 90 10 Re-equilibration

| 35.0 | 90 | 10 | End of Run |

Method Validation Workflow

The following diagram illustrates the logical flow for validating the method prior to stability testing.

MethodValidation Start Method Development Specificity Specificity Check (Stress Samples) Start->Specificity Resolution Resolution > 1.5 (Critical Pair) Specificity->Resolution Inject Stress Mix Resolution->Start Fail (Optimize Gradient) Linearity Linearity (50-150% Target) Resolution->Linearity Pass Accuracy Accuracy/Recovery (Spike Studies) Linearity->Accuracy Final Ready for Stability Accuracy->Final

Figure 1: Analytical Method Validation Logic Flow.

Stress Testing (Forced Degradation) Protocol

This section defines the "breaking point" of the molecule. The goal is not to degrade the drug completely, but to achieve 5-20% degradation to characterize potential impurities.

Stress Conditions Table
Stress TypeAgent/ConditionDurationNeutralization/ActionLikely Mechanism
Acid Hydrolysis 0.1 N HCl, 60°C24 - 48 HoursNeutralize with 0.1 N NaOH to pH 7.0Amide cleavage (minor), Dealkylation.
Base Hydrolysis 0.1 N NaOH, 60°C4 - 24 HoursNeutralize with 0.1 N HCl to pH 7.0High Risk. Piperazine ring opening or isomerization.
Oxidation 3%

, RT
2 - 24 HoursQuench with Sodium MetabisulfiteN-Oxide formation (Major pathway).
Thermal 80°C (Solid State)7 DaysDissolve in diluentThermal degradation, dimerization.
Photolytic 1.2M Lux hours (Vis) + 200 W h/m² (UV)Cycle per ICH Q1BKeep dark controlRadical formation, dechlorination.
Degradation Logic & Mass Balance

Critical Step: You must calculate Mass Balance (


). If Mass Balance is < 95%, you are losing degradants (e.g., they are volatile or not eluting).

DegradationPathways Parent Homochlorcyclizine (HCLZ) Oxidation Oxidative Stress (H2O2) Parent->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis Photo Photolytic Stress (UV/Vis) Parent->Photo NOxide HCLZ N-Oxide (RRT ~0.8-0.9) Oxidation->NOxide N-Oxygenation Dealkyl N-Dealkylated Analog (RRT < 0.5) Hydrolysis->Dealkyl Cleavage Unknown Radical Species (Dechlorinated) Photo->Unknown Radical Mechanism

Figure 2: Anticipated Degradation Pathways for Piperazine Derivatives.

Formal Stability Protocol (ICH Q1A)

Once the method is validated and degradants are identified, proceed to formal stability studies.

Storage Conditions

For a General Case (Non-Refrigerated):

Study TypeStorage ConditionMinimum Time Points (Months)
Long Term

0, 3, 6, 9, 12, 18, 24, 36
Intermediate

0, 6, 9, 12 (If Accelerated fails)
Accelerated

0, 1, 3, 6
Testing Parameters & Acceptance Criteria

At each time point, the following attributes must be tested.

Test ParameterMethodAcceptance Criteria (Example)
Appearance VisualWhite to off-white crystalline powder.
Assay HPLC (Validated)95.0% – 105.0% of label claim.
Impurities HPLC (Validated)Individual Unknown:

Total Impurities:

Water Content Karl Fischer (KF)NMT 5.0% (Hygroscopic control).
pH Potentiometric (1% soln)3.5 – 5.5 (Monitor for acidity drift).
Stability Pull Logic

The following diagram dictates the decision-making process during the stability study.

StabilityDecision Pull Pull Sample (T=x) Test Execute Analytical Suite Pull->Test Check Meets Specification? Test->Check Pass Continue Study Check->Pass Yes Fail OOS Investigation Check->Fail No Trend Significant Change? (>5% Assay drop) Pass->Trend Trend->Pass No Inter Initiate Intermediate (30°C/65%RH) Trend->Inter Yes (at Accelerated)

Figure 3: Stability Sample Processing and Decision Tree.

References

  • International Council for Harmonisation (ICH). (2003).[6][7][8] Stability Testing of New Drug Substances and Products Q1A(R2).[6][7][9] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (1996).[7] Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 3627, Homochlorcyclizine.[2] Retrieved from [Link]

  • Kaur, P., et al. (2013). Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways.[10] (Contextual reference for piperazine degradation). International Journal of Pharmaceutical and Chemical Sciences.

Sources

Application

Application Note: High-Precision Cell Viability Profiling of Homochlorcyclizine Dihydrochloride

This Application Note and Protocol is designed for researchers investigating the pharmacological profile of Homochlorcyclizine dihydrochloride (HCZ) . Beyond its established role as a histamine H1 antagonist, HCZ has gar...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers investigating the pharmacological profile of Homochlorcyclizine dihydrochloride (HCZ) . Beyond its established role as a histamine H1 antagonist, HCZ has garnered significant attention in drug repurposing screens for Hepatitis C Virus (HCV) entry inhibition and potential broad-spectrum antiviral activity.

This guide focuses on determining the CC50 (50% Cytotoxic Concentration) to establish the therapeutic window, a critical step before efficacy screening.

Introduction & Scientific Context

Homochlorcyclizine dihydrochloride is a piperazine-derivative antihistamine. While traditionally used for allergic disorders, recent high-throughput screens have identified it as a potent inhibitor of HCV entry, likely acting on early-stage viral fusion or receptor interaction.

When repurposing cationic amphiphilic drugs like HCZ, distinguishing between specific therapeutic effects and non-specific cytotoxicity (often due to lysosomotropism) is paramount. This protocol utilizes a WST-8 (CCK-8) assay system . Unlike legacy MTT assays, WST-8 produces a water-soluble formazan dye, eliminating the need for solubilization steps that can introduce variability when testing salt-form compounds.

Key Mechanistic Targets
  • Primary: Histamine H1 Receptor (Antagonist).[1]

  • Repurposing Target: Viral Envelope/Host Membrane Fusion (Entry Inhibition).

  • Off-Target Toxicity: Anticholinergic activity; Lysosomal accumulation at high micromolar concentrations.

Compound Properties & Preparation

Critical Note on Stoichiometry: HCZ is supplied as a dihydrochloride salt. You must account for the counterions when calculating molarity.

PropertySpecification
Compound Name Homochlorcyclizine dihydrochloride
CAS Number 1982-36-1
MW (Free Base) 314.85 g/mol
MW (Salt) 387.77 g/mol (Use this for calculations)
Solubility Water (Soluble), DMSO (>50 mM), Ethanol
Storage Desiccate at -20°C; Protect from light
Stock Solution Protocol
  • Solvent Choice: Use DMSO (Dimethyl sulfoxide) for primary stock to ensure sterility and long-term stability, preventing hydrolysis.

  • Concentration: Prepare a 50 mM stock.

    • Calculation: Dissolve 19.39 mg of HCZ dihydrochloride in 1.0 mL of sterile DMSO.

  • Storage: Aliquot into amber tubes (avoid freeze-thaw cycles). Stable at -20°C for 6 months.

Experimental Design: The "Therapeutic Window"

To validate HCZ utility, we must define the gap between its effective antiviral concentration (EC50 ~0.5 - 2 µM) and its toxic concentration (CC50).

  • Cell Line: Huh-7.5 (Liver hepatoma) is the gold standard for HCZ/HCV research. HEK293T or HeLa are suitable for general toxicity profiling.

  • Dose Range: 0.1 µM to 100 µM (Log-scale spacing).

  • Time Points: 24h (Acute toxicity) and 72h (Chronic/Antiproliferative effects).

Mechanistic Pathway Diagram

The following diagram illustrates the dual-nature of HCZ investigation: its intended receptor blockade versus the cellular toxicity pathway we are measuring.

HCZ_Mechanism cluster_Therapeutic Therapeutic Targets cluster_Toxicity Cytotoxicity Pathways (Assay Target) HCZ Homochlorcyclizine (Dihydrochloride) H1 H1 Receptor (Antagonism) HCZ->H1  < 1 µM ViralEntry Viral Entry (Fusion Inhibition) HCZ->ViralEntry  ~1-5 µM Lysosome Lysosomal Accumulation HCZ->Lysosome  > 20 µM (Cationic Amphiphile Effect) Mito Mitochondrial Dysfunction Lysosome->Mito  Stress Signal Apoptosis Cell Death (Viability Loss) Mito->Apoptosis  Caspase Activation

Figure 1: Mechanistic bifurcation of Homochlorcyclizine. The assay aims to detect the threshold where the compound shifts from therapeutic target engagement to inducing toxicity via organelle stress.

Detailed Protocol: WST-8 Viability Assay

Materials Required[1][2][3][4][5][6][7]
  • Huh-7.5 or relevant adherent cell line.

  • CCK-8 Kit (Dojindo or equivalent WST-8 reagent).

  • 96-well clear flat-bottom tissue culture plates.

  • Multi-mode microplate reader (Absorbance 450 nm).

  • Positive Control: Staurosporine (1 µM) or 10% DMSO (for lysis).

Step-by-Step Methodology
Phase 1: Cell Seeding (Day 0)
  • Harvest cells at 80-90% confluency.

  • Dilute cells to 5,000 - 8,000 cells/well (cell line dependent) in 100 µL complete media.

    • Why: Over-seeding masks toxicity; under-seeding yields low signal.

  • Seed into inner 60 wells of the 96-well plate. Fill edge wells with PBS to prevent evaporation (Edge Effect).

  • Incubate at 37°C, 5% CO2 for 24 hours to allow attachment.

Phase 2: Compound Treatment (Day 1)
  • Preparation of 2x Working Solutions:

    • Prepare a "Master Plate" with serial dilutions in complete media.

    • Dilution Factor: 1:2 or 1:3 serial dilution.

    • Top Concentration: Prepare 200 µM (Final on cells will be 100 µM).

    • Vehicle Control: Media + DMSO (matched to highest concentration, typically 0.2%).

  • Treatment:

    • Remove 50 µL of media from the cell plate (leaving 50 µL).

    • Add 50 µL of the 2x Working Solutions to respective wells.

    • Result: Final volume 100 µL; Final HCZ concentrations 100, 50, 25, 12.5, 6.25, 3.12, 1.56, 0 µM.

  • Incubate for 24 to 72 hours .

Phase 3: Quantification (Day 2-4)
  • Thaw CCK-8 reagent.

  • Add 10 µL of CCK-8 solution directly to each well (avoid introducing bubbles).

  • Incubate at 37°C for 1 - 4 hours .

    • Optimization: Check plate every hour. Stop when the Vehicle Control wells reach an OD450 of ~1.0 - 1.5.

  • Measure absorbance at 450 nm (Reference wavelength 600-650 nm optional but recommended to subtract plastic haze).

Experimental Workflow Diagram

Assay_Workflow cluster_Prep Compound Prep Start Start: Cell Seeding Incubate1 Incubate 24h (Attachment) Start->Incubate1 Treat Add Compound (Final 0.1 - 100 µM) Incubate1->Treat Stock 50 mM Stock (DMSO) Dilution Serial Dilution (2x in Media) Stock->Dilution Dilution->Treat Incubate2 Incubate 24-72h (Exposure) Treat->Incubate2 AddReagent Add 10µL CCK-8 (WST-8 Dye) Incubate2->AddReagent Read Measure OD 450nm AddReagent->Read

Figure 2: Step-by-step microplate workflow for HCZ viability screening.

Data Analysis & Interpretation

Calculate % Viability


  • OD_test: Absorbance of wells with HCZ.

  • OD_vehicle: Absorbance of DMSO control wells.

  • OD_blank: Absorbance of media-only wells (no cells).

Determine CC50

Plot Log[Concentration] (X-axis) vs. % Viability (Y-axis). Fit the data using a non-linear regression (4-parameter logistic curve) .

Interpretation Table
CC50 ValueClassificationAction
< 10 µM Highly CytotoxicLikely unsuitable for repurposing; check for assay interference.
10 - 50 µM Moderate ToxicityNarrow therapeutic window. Verify antiviral EC50 is < 1 µM.
> 50 µM Low CytotoxicityIdeal profile. Supports "safe" repurposing potential.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Wells HCZ insolubility at high doseCheck 100 µM wells under microscope. If crystals form, lower max dose to 50 µM.
High Background (Blank) Media/Drug interactionHCZ is acidic (dihydrochloride). Ensure media has HEPES or Bicarbonate buffer to maintain pH 7.4.
Edge Effect EvaporationDo not use outer wells for data. Use a breathable plate seal.
Vehicle Toxicity High DMSO %Ensure final DMSO concentration is < 0.5% (ideally 0.1%).

References

  • He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection.[2] Science Translational Medicine, 7(282), 282ra49.

  • Kimura, E. T., et al. (1960). Pharmacologic properties of N-p-chloro-benzhydryl-N'-methyl homopiperazine dihydrochloride (homochlorcyclizine; SA-97), a serotonin antagonist.[3] Journal of Allergy, 31, 237–247.[3]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.

  • Synentec. Analyzing Dose-Dependent Effects of Cisplatin Using NYONE® and YT®-Software (Application Note on IC50 calculation).

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.

Sources

Method

Application Note: In Vivo Evaluation of Homochlorcyclizine Dihydrochloride

Multiparametric Allergy & Pruritus Models Abstract & Introduction Homochlorcyclizine (HCL) is a potent histamine H1-receptor antagonist belonging to the piperazine class.[1] Unlike second-generation antihistamines which...

Author: BenchChem Technical Support Team. Date: February 2026

Multiparametric Allergy & Pruritus Models

Abstract & Introduction

Homochlorcyclizine (HCL) is a potent histamine H1-receptor antagonist belonging to the piperazine class.[1] Unlike second-generation antihistamines which are highly selective for H1 receptors, HCL exhibits a complex pharmacological profile that includes serotonin (5-HT) antagonism, anticholinergic activity, and antidopaminergic effects.

This Application Note provides a rigorous framework for evaluating HCL in preclinical settings. Because HCL is frequently prescribed for pruritic dermatoses (eczema, urticaria) where both histamine and serotonin play pathogenic roles, standard H1-only models are insufficient. This guide details a tri-phasic evaluation strategy :

  • Passive Cutaneous Anaphylaxis (PCA): To assess vascular permeability (IgE-mediated).[2]

  • Differential Pruritus Model: To validate dual H1/5-HT blockade.

  • Guinea Pig Bronchoconstriction: To confirm respiratory protection.

Pharmacological Mechanism & Rationale[1][3][4][5]

To design effective in vivo assays, one must understand that HCL acts as a "broad-spectrum" suppressor of allergic mediators. While its primary action is H1 blockade, its efficacy in chronic pruritus is often attributed to its secondary antagonism of 5-HT receptors.

Diagram 1: Multi-Receptor Antagonism Pathway

This diagram illustrates the dual-blockade mechanism of Homochlorcyclizine compared to selective H1 antagonists.

G HCL Homochlorcyclizine (Test Compound) H1R H1 Receptor (Endothelium/Nerves) HCL->H1R BLOCKS HTR 5-HT Receptor (Nerves/Vasculature) HCL->HTR BLOCKS Histamine Histamine (Mast Cell) Histamine->H1R Activates Serotonin Serotonin (Platelets/Mast Cells) Serotonin->HTR Activates Edema Vascular Permeability (Edema) H1R->Edema Promotes Itch Pruritus (Scratching) H1R->Itch Promotes HTR->Itch Potentiates

Caption: Homochlorcyclizine mitigates allergic symptoms by simultaneously blocking H1-mediated vasodilation and 5-HT-mediated nociception.

Protocol 1: Passive Cutaneous Anaphylaxis (PCA) in Rats

Objective: Quantify the inhibition of IgE-mediated vascular permeability. This is the "Gold Standard" for immediate hypersensitivity.

Experimental Design
  • Species: Wistar or Sprague-Dawley Rats (Male, 7-8 weeks, 200–250g).

  • Sensitization: Anti-DNP IgE (monoclonal) or Anti-Ovalbumin serum.

  • Tracer: Evans Blue Dye (binds to plasma albumin; leakage indicates permeability).

Step-by-Step Methodology
  • Sensitization (T = -48 Hours):

    • Shave the dorsal skin of the rat carefully to avoid abrasion.

    • Intradermally (i.d.) inject 50 µL of diluted anti-DNP IgE into 2–4 distinct sites on the dorsal skin.

    • Expert Note: A 48-hour latency period is critical to allow IgE to fix to tissue mast cells. Shorter periods (e.g., 2-4 hours) measure IgG-mediated reactions, not IgE.

  • Drug Administration (T = -1 Hour):

    • Administer Homochlorcyclizine p.o.[1][3][4][5][6][7][8] (oral gavage).[4][6][9]

    • Dose Groups: Vehicle, 10 mg/kg, 30 mg/kg, 50 mg/kg.

    • Pharmacokinetic Logic: HCL Tmax in rats is ~30–60 mins. Dosing 1 hour prior ensures peak plasma levels coincide with the antigen challenge.

  • Antigen Challenge (T = 0):

    • Inject 1 mL of saline containing 1 mg Antigen (DNP-HSA) and 10 mg Evans Blue dye intravenously (tail vein).

  • Termination & Extraction (T = +30 Mins):

    • Euthanize animals via CO2 asphyxiation.

    • Excise the dorsal skin patches (blue spots).

    • Mince tissue and incubate in Formamide at 63°C for 24 hours to extract the dye.

  • Quantification:

    • Measure Optical Density (OD) of the supernatant at 620 nm.

    • Calculate % Inhibition:

      
      .
      

Protocol 2: Differential Pruritus (Scratching) Model in Mice

Objective: Differentiate HCL from pure H1 antagonists by testing efficacy against multiple pruritogens.

Experimental Design
  • Species: ICR or BALB/c Mice (Male, 6 weeks).

  • Inducers: Histamine (100 µ g/site ) AND Serotonin (100 µ g/site ).

Workflow Diagram

This diagram outlines the behavioral observation timeline.

P Acclim Acclimatization (30 mins in chamber) Drug Drug Admin (HCL p.o. -60 min) Acclim->Drug Induce Intradermal Injection (Nape of Neck) Drug->Induce Record Video Recording (30 mins) Induce->Record Count Scoring (Scratch Bouts) Record->Count

Caption: Timeline for behavioral pruritus assay. Critical observation window is the first 30 minutes post-induction.

Methodology & Expert Validation
  • Pre-Test (Rotarod):

    • Critical Control: Since HCL is sedative, you MUST run a Rotarod test (5 mins at 15 rpm) prior to the itch study.

    • Rule: If the mouse falls off, exclude it. A "sedated" mouse doesn't scratch, which generates a False Positive for anti-pruritic efficacy.

  • Induction:

    • Shave the rostral back (nape of neck).

    • Inject 50 µL of pruritogen (Histamine or Serotonin) intradermally.

  • Scoring:

    • Count "scratching bouts" (one bout = lifting hind paw, scratching multiple times, returning paw to floor).

    • Expected Result: HCL should inhibit both Histamine and Serotonin induced scratching. A pure H1 blocker (e.g., Fexofenadine) will fail the Serotonin arm.

Protocol 3: Histamine-Induced Bronchoconstriction (Guinea Pig)

Objective: Confirm H1-mediated respiratory protection. Guinea pigs are the preferred species due to their highly sensitive bronchial smooth muscle.

  • Apparatus: Histamine Aerosol Chamber.

  • Procedure:

    • Administer HCL (10–30 mg/kg p.o.) 1 hour pre-test.

    • Place animal in chamber nebulized with 0.1% Histamine Dihydrochloride .

  • Endpoint:

    • Measure "Pre-convulsive Time" (PCT): Time until signs of dyspnea (gasping) or collapse.

    • Cut-off: Remove animal immediately if PCT > 6 mins (indicates full protection) to prevent asphyxia.

  • Calculation: Protection % =

    
    .
    

Data Analysis & Interpretation

Expected Pharmacological Profile

The following table summarizes the expected outcomes for Homochlorcyclizine compared to a standard second-generation H1 antagonist (e.g., Cetirizine).

AssayEndpointHomochlorcyclizine (HCL)Pure H1 Antagonist (e.g., Cetirizine)
Rat PCA Dye ExtravasationHigh Efficacy (Inhibits edema)High Efficacy
Mouse Itch (Histamine) Scratching BoutsInhibition Inhibition
Mouse Itch (Serotonin) Scratching BoutsModerate/High Inhibition (Due to 5-HT blockade)No Effect (Specific to H1)
Rotarod Test Motor CoordinationImpairment (Sedation at high doses)No Impairment
Troubleshooting Guide
  • High Variability in PCA: Usually caused by poor intradermal injection technique. Ensure the "bleb" is visible. Also, verify the Evans Blue concentration; 0.5% to 1.0% is standard.

  • No Scratching Response: Mice are stressed. Acclimatization to the observation box (30+ mins) is non-negotiable.

  • Solubility: HCL is a dihydrochloride salt and is generally water-soluble. For oral gavage, use distilled water or 0.5% CMC-Na.

References

  • MIMS. Homochlorcyclizine dihydrochloride: Mechanism of Action and Class. [Link][10]

  • PubChem. Homochlorcyclizine - Compound Summary (CID 3627). [Link][8]

  • Kimura, E. T., et al. (1960). Pharmacologic properties of Homochlorcyclizine, a serotonin antagonist.[8] Journal of Allergy.[8][11] [Link]

  • Haraguchi, K., et al. (1997). Prediction of drug-induced catalepsy based on dopamine D1, D2, and muscarinic acetylcholine receptor occupancies.[8] Drug Metabolism and Disposition.[8][12] [Link]

  • Charles River Laboratories. Passive Cutaneous Anaphylaxis (PCA) Model Protocol. [Link]

Sources

Application

Application Note: High-Content Profiling of Drug-Induced Phospholipidosis (DIPL)

Case Study: Homochlorcyclizine Dihydrochloride Executive Summary This technical guide details the high-content imaging (HCI) workflow for evaluating the safety profile of Homochlorcyclizine dihydrochloride , a first-gene...

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: Homochlorcyclizine Dihydrochloride

Executive Summary

This technical guide details the high-content imaging (HCI) workflow for evaluating the safety profile of Homochlorcyclizine dihydrochloride , a first-generation antihistamine. Due to its physicochemical nature as a Cationic Amphiphilic Drug (CAD) , Homochlorcyclizine carries a latent risk of inducing Phospholipidosis (PLD) —a lysosomal storage disorder characterized by the excessive accumulation of intracellular phospholipids.

While traditional transmission electron microscopy (TEM) remains the gold standard for confirming PLD, it is low-throughput.[1][2][3] This protocol establishes a scalable, multiparametric HCI assay using HepG2 hepatocytes to simultaneously quantify phospholipid accumulation (PLD) and overt cytotoxicity. This approach serves as a critical early-stage safety screen for repurposing efforts or analog development.

Scientific Mechanism: The CAD Effect

Homochlorcyclizine possesses a hydrophobic ring structure and a hydrophilic amine group.[3] This amphiphilic structure allows it to permeate cell membranes freely. However, upon entering the acidic environment of the lysosome (pH ~4.5), the amine group becomes protonated.

The "Lysosomal Trapping" Cascade:

  • Entry: Uncharged drug diffuses into the lysosome.

  • Protonation: Acidic pH protonates the basic amine, rendering the drug membrane-impermeable.

  • Trapping: The drug accumulates to concentrations 100–1000x higher than in the cytosol.

  • Inhibition: High drug concentrations inhibit Phospholipase A2 and B , preventing lipid catabolism.

  • PLD: Undigested phospholipids accumulate, forming "lamellar bodies" (myeloid bodies).[2]

Visualization: Mechanism of Action

CAD_Mechanism Drug_Ext Homochlorcyclizine (Uncharged) Cytosol Cytosol (pH 7.2) Drug_Ext->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5) Cytosol->Lysosome Entry Protonation Protonation (R-NH+) Lysosome->Protonation H+ Capture Protonation->Lysosome Trapped (Impermeable) Inhibition Enzyme Inhibition (Phospholipases) Protonation->Inhibition Interference Accumulation Phospholipid Accumulation (PLD) Inhibition->Accumulation Substrate Buildup

Caption: Mechanism of Cationic Amphiphilic Drug (CAD) induced lysosomal trapping and subsequent phospholipidosis.[4]

Experimental Design & Reagents

Cell Model Selection

HepG2 (Human Hepatocellular Carcinoma) cells are the industry standard for PLD screening because the liver is the primary organ for drug metabolism and accumulation.

  • Alternative: HepaRG (for higher metabolic competence) or H9c2 (for cardiotoxicity correlation).

Key Reagents
ReagentPurposeFluorescence Channel
Homochlorcyclizine 2HCl Test CompoundN/A
Amiodarone Positive Control (Known PLD Inducer)N/A
Acetaminophen Negative Control (Hepatotoxic, non-PLD)N/A
HCS LipidTOX™ Red Phospholipid Accumulation~580/600 nm (TxRed)
Hoechst 33342 Nuclear Segmentation/Cell Count~350/461 nm (DAPI)
Formaldehyde (4%) FixationN/A

Why LipidTOX? Unlike LysoTracker, which measures lysosomal volume/pH and can be affected by alkalizing agents (giving false negatives), LipidTOX specifically binds to the lamellar bodies (accumulated lipids), providing a direct phenotypic readout of PLD.

Detailed Protocol

Step 1: Cell Preparation (Day 0)
  • Harvest HepG2 cells during the log-growth phase.

  • Seed cells into 96-well black-wall/clear-bottom microplates (e.g., PerkinElmer ViewPlate or Corning 3603).

  • Density: 10,000 cells/well in 100 µL MEM + 10% FBS.

  • Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment and flattening.

Step 2: Compound Treatment (Day 1)
  • Stock Prep: Dissolve Homochlorcyclizine 2HCl in DMSO to 10 mM.

  • Dosing Plate: Prepare a 1:3 serial dilution (8 points).

    • Top Concentration: 100 µM (Typical PLD inducers show effects between 10–50 µM).

    • Controls: Amiodarone (10 µM fixed) and Vehicle (0.5% DMSO).

  • Treatment: Remove media from cell plate. Add 100 µL of compound-containing media.

  • Incubation: Incubate for 48 hours .

    • Note: PLD is a slow-accumulation phenotype. 24h is often insufficient; 48–72h is optimal.

Step 3: Staining & Fixation (Day 3)

Note: LipidTOX can be added to live cells, but fixation allows for higher throughput batch processing.

  • Fixation: Remove media. Add 50 µL 4% Formaldehyde in PBS. Incubate 20 mins at Room Temp (RT).

  • Wash: Wash 2x with PBS.

  • Staining Solution: Prepare PBS containing:

    • HCS LipidTOX Red (1:1000 dilution).

    • Hoechst 33342 (2 µg/mL).

  • Stain: Add 50 µL staining solution per well.

  • Incubation: Incubate 30 mins at RT in the dark. Do not wash after this step (LipidTOX equilibrium must be maintained).

  • Seal: Apply plate sealer.

Step 4: Image Acquisition
  • Instrument: High-Content Screening System (e.g., PerkinElmer Operetta, Thermo CellInsight, or Molecular Devices ImageXpress).

  • Objective: 20x or 40x Air/Water (20x is usually sufficient for cytoplasmic granularity).

  • Channels:

    • Ch1 (Blue): Hoechst (Exposure ~50ms).

    • Ch2 (Red): LipidTOX (Exposure ~200-400ms).

  • Fields: 9–12 fields per well to ensure >500 cells are analyzed.

Image Analysis Pipeline

The goal is to distinguish "bright spots" (lamellar bodies) from general background staining.

Visualization: Analysis Logic

Analysis_Pipeline Raw Raw Images (2 Channels) Nuc_Seg Nuclei Segmentation (Hoechst) Raw->Nuc_Seg Spot_Det Spot Detection (LipidTOX Channel) Raw->Spot_Det Within Cyto Mask Cyto_Def Cytoplasm Definition (Ring/Mask around Nucleus) Nuc_Seg->Cyto_Def Seed Feat_Ext Feature Extraction Nuc_Seg->Feat_Ext Cell Count Cyto_Def->Spot_Det Spot_Det->Feat_Ext Decision Classification: PLD Positive vs. Toxic Feat_Ext->Decision

Caption: Automated image segmentation workflow for quantifying intracellular phospholipid accumulation.

Analysis Parameters
  • Primary Object (Nuclei): Identify valid cells. Discard border objects.

  • ROI (Region of Interest): Define a "Cytoplasmic Ring" extending 2–5 µm from the nucleus, or use the LipidTOX background to define the whole cell boundary.

  • Spot Detection (LipidTOX):

    • Method: "Spot" or "Granularity" algorithm.

    • Threshold: Set based on the Amiodarone positive control (spots should be distinct and bright).

  • Key Metrics:

    • Valid Cell Count: Indicator of Cytotoxicity.

    • Spot Intensity Mean: Average brightness of lipid spots.

    • Spots per Cell: Number of lamellar bodies.

    • Total Spot Area: Total lipid load.

Data Interpretation & Validation

Differentiating PLD from Cytotoxicity

Homochlorcyclizine may cause cell death at high concentrations. It is vital to distinguish specific PLD (lipid accumulation) from non-specific toxicity (cell shrinkage/death).

  • PLD Positive: Increase in LipidTOX Intensity without significant loss of Cell Count.

  • Generalized Toxicity: Significant loss of Cell Count (<50% of vehicle) regardless of LipidTOX signal.

Quantitative Output Example

Normalize data to the Vehicle Control (0.5% DMSO).

ParameterVehicle (DMSO)Homochlorcyclizine (Low Dose)Homochlorcyclizine (High Dose)Amiodarone (Pos Ctrl)
Cell Count 100%98%45% (Toxic)85%
LipidTOX Intensity 1.0 (Baseline)1.24.5 (High) 5.8
Phenotype NormalNormalPLD + Toxicity PLD
Calculating Potency

Plot the dose-response curve for LipidTOX Total Intensity.

  • Calculate the AC50 (Activity Concentration 50%): The concentration at which phospholipid accumulation reaches 50% of the maximum response observed in the positive control.

References

  • Nadanaciva, S., et al. (2011). "A high content screening assay for identifying drug-induced phospholipidosis."[3][4][5][6] Toxicology in Vitro.

  • FDA Center for Drug Evaluation and Research. (2018). "Phospholipidosis: Preclinical Assessment." FDA Guidelines.

  • Thermo Fisher Scientific. "HCS LipidTOX™ Phospholipidosis and Steatosis Detection Kit Protocol."

  • Morelli, J.K., et al. (2006). "Validation of an in vitro screen for phospholipidosis using a high-content screening platform." Cell Biology and Toxicology.

  • Funk, R.S. & Krise, J.P. (2012). "Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: implications for an intracellular distribution-based drug interaction." Molecular Pharmaceutics.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Homochlorcyclizine Dihydrochloride Solubility &amp; Handling Guide

Status: Active Last Updated: January 29, 2026 Technical Lead: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: January 29, 2026 Technical Lead: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting solubility, stability, and preparation in biological systems.

Introduction & Substance Profile

Welcome to the technical support hub for Homochlorcyclizine Dihydrochloride . As a researcher, you likely selected this compound for its H1-antagonist or serotonergic properties. However, its physiochemical behavior in biological buffers (like PBS or TBS) is frequently misunderstood, leading to experimental variability or failure.

The dihydrochloride salt form is highly soluble in acidic water but prone to pH-dependent precipitation in neutral biological buffers. This guide moves beyond basic datasheets to explain why these issues occur and how to resolve them using chemically sound protocols.

Physicochemical Snapshot
PropertyDataCritical Note
Chemical Formula C₁₉H₂₃ClN₂[1][2][3][4][5] · 2HClSalt form (Dihydrochloride)
Molecular Weight ~387.77 g/mol Use this MW for molarity calculations, not the free base.
Solubility (Water) Freely SolubleResulting solution is acidic (pH ~3.5–4.5).[3]
Solubility (DMSO) Soluble (~25–75 mg/mL)Preferred solvent for stock solutions.
pKa (Approx.) ~7.8 (Nitrogen)DANGER ZONE: At pH 7.4 (PBS), the compound is near its pKa, reducing solubility.
Appearance White crystalline powderHygroscopic; protect from moisture.

Critical Solubility Mechanisms (The "Why")

Before attempting a protocol, you must understand the chemistry driving solubility failures.

The pH Trap: Homochlorcyclizine dihydrochloride dissolves in water because the amine groups are protonated (charged) and the solution is acidic. When you dilute this acidic stock into a neutral buffer like PBS (pH 7.4):

  • The buffer neutralizes the acid.

  • The pH rises toward 7.4.

  • As pH approaches the pKa (~7.8), a significant fraction of the molecules deprotonate to form the free base .

  • The free base is lipophilic and poorly soluble in water, causing immediate, often microscopic, precipitation.

Visualizing the Solubility Pathway:

SolubilityMechanism Salt Dihydrochloride Salt (Powder) AcidSol Acidic Solution (pH ~4.0) High Solubility Salt->AcidSol Dissolve in Water BufferAdd Addition to PBS (pH 7.4) AcidSol->BufferAdd Dilution Equilibrium Protonation Equilibrium (pH ≈ pKa) BufferAdd->Equilibrium FreeBase Free Base Form (Uncharged) Equilibrium->FreeBase Deprotonation Soluble Stable Solution Equilibrium->Soluble If Conc < Limit Precipitate PRECIPITATION (Experimental Failure) FreeBase->Precipitate Low Aqueous Solubility

Figure 1: The mechanism of pH-induced precipitation. Diluting the acidic salt into a neutral buffer shifts the equilibrium toward the insoluble free base.

Troubleshooting & FAQs

Q1: My solution turned cloudy immediately after adding it to the cell culture media. What happened?

Diagnosis: You likely added a high-concentration aqueous stock directly to the media. The buffering capacity of the media raised the pH, forcing the compound out of solution (see "The pH Trap" above). Solution:

  • Use DMSO: Prepare your primary stock in DMSO (e.g., 10–25 mg/mL).

  • Dilute Correctly: Add the DMSO stock dropwise to the media while vortexing.

  • Limit Concentration: Ensure the final concentration in media does not exceed the solubility limit of the free base (often <100 µM).

  • Check DMSO Limit: Keep final DMSO concentration <0.1% to avoid cytotoxicity.

Q2: Can I dissolve the powder directly in PBS to save time?

Answer: No. While it might appear to dissolve initially, the high ionic strength and neutral pH of PBS will likely cause precipitation over time or resulting in a suspension rather than a true solution.

  • Correct Protocol: Dissolve in pure water or DMSO first, then dilute into PBS. If using water, verify the pH is stable; if using DMSO, watch for "crashing out" upon dilution.

Q3: I need a high concentration (10 mg/kg) for an animal study (IP injection). PBS isn't working. What is the vehicle?

Answer: For in vivo work requiring high concentrations, simple aqueous buffers are insufficient. You must use a co-solvent system to maintain solubility of the free base. Recommended Vehicle:

  • 10% DMSO (Solubilizer)

  • 40% PEG300 (Co-solvent)

  • 5% Tween-80 (Surfactant)

  • 45% Saline (Diluent)

See Protocol B below for preparation instructions.

Q4: How stable is the stock solution?

Answer:

  • Solid State: Stable for years at -20°C if desiccated.

  • DMSO Stock: Stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles (aliquot it).

  • Aqueous Solution: Unstable. Hydrolysis can occur, and bacterial growth is a risk. Prepare fresh daily.

Validated Preparation Protocols

Protocol A: Standard In Vitro Stock (Cell Culture)

Target: 10 mM Stock in DMSO

  • Weigh: Calculate mass for 10 mM (e.g., 3.88 mg for 1 mL).

  • Dissolve: Add 1 mL of high-grade anhydrous DMSO. Vortex until completely clear.

  • Inspect: Hold against light to ensure no crystals remain.

  • Sterilize: If necessary, filter through a 0.22 µm PTFE (hydrophobic) filter. Do not use nylon filters with DMSO.

  • Dilute: Dilute 1:1000 into media for a 10 µM working concentration (0.1% DMSO final).

Protocol B: High-Concentration In Vivo Formulation

Target: 2 mg/mL for IP Injection

This protocol uses a "step-down" solvation method to prevent precipitation.

  • Prepare Stock: Dissolve Homochlorcyclizine 2HCl in 100% DMSO at 20 mg/mL.

  • Add Co-solvent: Add PEG300 to the DMSO solution. (Ratio: 1 part DMSO stock + 4 parts PEG300). Vortex well.

  • Add Surfactant: Add Tween-80 . (Ratio: 0.5 parts). Mix gently to avoid foaming.

  • Add Diluent: Slowly add warm Saline (0.9% NaCl) to final volume. (Ratio: 4.5 parts).[1][3]

    • Crucial Step: Add saline slowly while vortexing. If you add it all at once, the drug may shock-precipitate.

  • Final Formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

Decision Tree for Experimental Design

Use this flowchart to select the correct solvent system for your specific application.

DecisionTree Start Start: Homochlorcyclizine 2HCl AppType Application Type? Start->AppType InVitro In Vitro / Cellular AppType->InVitro InVivo In Vivo / Animal AppType->InVivo DMSOStock Dissolve in DMSO (10-50 mM Stock) InVitro->DMSOStock HighConc High Dose Needed? (>1 mg/mL) InVivo->HighConc DirectMedia Direct to Media? (Risk of Precip) DMSOStock->DirectMedia Avoid StepDown Step-wise Dilution: DMSO -> Media DMSOStock->StepDown ComplexVehicle Use Co-solvent System: DMSO/PEG300/Tween80 HighConc->ComplexVehicle Yes SimpleSaline Saline (Check pH) Only for very low doses HighConc->SimpleSaline No

Figure 2: Solvent selection decision tree based on experimental requirements.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3627, Homochlorcyclizine. Retrieved January 29, 2026, from [Link]

  • National Institute of Health Sciences (Japan). (n.d.). Homochlorcyclizine Hydrochloride Official Monographs. Retrieved January 29, 2026, from [Link]

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects in Homochlorcyclizine Dihydrochloride Experiments

Introduction: The Specificity Paradox Homochlorcyclizine (HCZ) dihydrochloride is a potent first-generation piperazine antihistamine. While it is a standard tool for investigating H1 receptor antagonism, its utility in p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Paradox

Homochlorcyclizine (HCZ) dihydrochloride is a potent first-generation piperazine antihistamine. While it is a standard tool for investigating H1 receptor antagonism, its utility in precision research is frequently compromised by its "dirty" pharmacological profile.

As researchers, we often treat HCZ as a simple H1 blocker. However, field data and binding kinetics reveal a compound with significant affinity for muscarinic acetylcholine receptors (mAChRs), serotonin receptors (5-HT), and dopamine receptors. Furthermore, its lipophilic nature allows rapid Blood-Brain Barrier (BBB) penetration, introducing central nervous system (CNS) variables into peripheral studies.

This guide is designed to help you isolate the H1-mediated signal from the noise of these off-target interactions.

Section 1: Receptor Selectivity & Signal Validation

Q: I am observing calcium flux inhibition in H1-negative cell lines treated with HCZ. Is this an artifact?

A: It is likely not an artifact, but a genuine pharmacological effect mediated by muscarinic acetylcholine receptors (mAChRs) rather than Histamine H1.

The Mechanism: Unlike second-generation antihistamines (e.g., fexofenadine), HCZ possesses high affinity for muscarinic receptors. Binding studies indicate HCZ binds to cerebral cortex muscarinic receptors with a ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 range of 5.0–38 nM  [1]. This is dangerously close to its therapeutic H1 blocking concentration. If your cell line expresses endogenous mAChRs (e.g., HEK293, CHO, or neuronal lines), HCZ will act as a potent anticholinergic agent, suppressing 

-coupled calcium release induced by acetylcholine.

Troubleshooting Protocol: The "Atropine Block" Validation To confirm that your observed inhibition is H1-specific, you must run a differential blockade experiment.

  • Control Arm: Treat cells with Histamine (agonist) + HCZ.

  • Muscarinic Arm: Treat cells with Acetylcholine (agonist) + HCZ.

  • Validation Arm: Treat cells with Histamine + Atropine (a specific muscarinic antagonist).

If HCZ inhibits the signal but Atropine does not, your effect is H1-mediated. If HCZ and Atropine both inhibit the signal, you are observing off-target muscarinic crosstalk.

Visualizing the Pathway Crosstalk

G HCZ Homochlorcyclizine (HCZ) H1R H1 Receptor (Target) HCZ->H1R Primary Blockade (Desired) mAChR Muscarinic Receptor (Off-Target) HCZ->mAChR High Affinity Binding (Ki: 5-38 nM) Signal Calcium Flux / NF-kB H1R->Signal Modulates mAChR->Signal Modulates FalsePos False Positive Data mAChR->FalsePos Confounding

Figure 1: Pharmacological Crosstalk. HCZ simultaneously antagonizes H1 and Muscarinic receptors, leading to potential false positives in signaling assays if endogenous acetylcholine is present.

Section 2: In Vivo Dosing & Behavioral Confounds

Q: In my murine pruritus model, HCZ eliminates scratching behavior, but the animals appear lethargic. Is this true efficacy?

A: You are likely observing sedation-masked efficacy . HCZ is highly lipophilic and readily crosses the Blood-Brain Barrier (BBB).[1]

The Mechanism: Central H1 blockade results in sedation.[1] Additionally, the anticholinergic and antidopaminergic properties of HCZ can induce psychomotor impairment or catalepsy at high doses [2]. If an animal is too sedated to move, it cannot scratch, leading to a "false positive" for anti-pruritic activity.

Troubleshooting Protocol: The Rotarod Exclusion You must decouple motor impairment from sensory inhibition.

ParameterRecommendation
Dose Ceiling Avoid exceeding 10 mg/kg (i.p.) without motor validation.
Control Drug Run a parallel group with Fexofenadine (does not cross BBB) to isolate peripheral H1 effects.
Validation Test Perform a Rotarod test 30 mins post-dosing. If latency to fall decreases by >20% vs. vehicle, the dose is sedative.

Section 3: Metabolic Interference (CYP2D6)

Q: When co-administering HCZ with other compounds, the plasma half-life of the co-drug is unexpectedly prolonged. Why?

A: HCZ acts as a metabolic inhibitor.[1]

The Mechanism: Research indicates that HCZ (and similar phenothiazine-class derivatives) can inhibit CYP2D6 , a critical liver enzyme. In studies involving haloperidol, co-administration of HCZ significantly increased steady-state plasma concentrations of the co-drug [3].[2]

Recommendation:

  • Avoid: Co-administering HCZ with sensitive CYP2D6 substrates (e.g., tamoxifen, codeine, haloperidol) in metabolic stability studies.

  • Alternative: If studying multi-drug regimens, switch to an antihistamine with a cleaner metabolic profile, such as cetirizine, for the control arm.

Section 4: Formulation & Solubility Optimization

Q: My cell culture media turns yellow (acidic) immediately upon adding HCZ. How do I prevent this pH shock?

A: This is due to the dihydrochloride (2HCl) salt form.

The Mechanism: The 2HCl salt provides excellent water solubility but releases two molar equivalents of hydrochloric acid upon dissociation. In unbuffered or weakly buffered media (like low-serum DMEM), this causes a rapid pH drop, which can induce non-specific cell toxicity or alter receptor binding kinetics (H1 binding is pH-sensitive).

Formulation Protocol:

  • Stock Preparation: Dissolve HCZ 2HCl in water or DMSO to 100 mM.

  • Buffering: Do not add the stock directly to the media well.

  • Intermediate Step: Dilute the stock 1:10 into a strong buffer (e.g., 100 mM HEPES, pH 7.4 ) before final dilution into the assay plate.

  • Verification: Ensure the final assay concentration of HEPES is at least 10 mM to counteract the acidity of the salt.

Experimental Workflow: The Selectivity Filter

Workflow Start Start: HCZ Experiment CheckBuffer Check pH/Buffer (Neutralize 2HCl) Start->CheckBuffer Decision In Vitro or In Vivo? CheckBuffer->Decision InVitro In Vitro Assay Decision->InVitro Cellular InVivo In Vivo Model Decision->InVivo Animal Atropine Add Atropine Control (Rule out mAChR) InVitro->Atropine Rotarod Rotarod Test (Rule out Sedation) InVivo->Rotarod Valid Valid Data Atropine->Valid Signal remains Rotarod->Valid Motor function normal

Figure 2: The "Selectivity Filter" Workflow. A logic gate for ensuring data integrity by controlling for pH, muscarinic interference, and sedation.

References

  • Kubo, N., et al. (1987). "Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay." Japanese Journal of Pharmacology.

  • Haraguchi, K., et al. (1997).[3] "Prediction of drug-induced catalepsy based on dopamine D1, D2, and muscarinic acetylcholine receptor occupancies."[3] Drug Metabolism and Disposition.

  • Yasui-Furukori, N., et al. (2004). "Histamine H1-receptor antagonists, promethazine and homochlorcyclizine, increase the steady-state plasma concentrations of haloperidol and reduced haloperidol."[2] Therapeutic Drug Monitoring.

  • Kimura, E.T., et al. (1960).[3] "Pharmacologic properties of N-p-chloro-benzhydryl-N'-methyl homopiperazine dihydrochloride (homochlorcyclizine; SA-97), a serotonin antagonist."[3] Journal of Allergy.[3]

Sources

Troubleshooting

Technical Support Center: Homochlorcyclizine Dihydrochloride Synthesis Optimization

Executive Summary This guide addresses yield attrition in the synthesis of Homochlorcyclizine Dihydrochloride (1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane dihydrochloride).[1] Unlike its 6-membered ring anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses yield attrition in the synthesis of Homochlorcyclizine Dihydrochloride (1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane dihydrochloride).[1] Unlike its 6-membered ring analog (Chlorcyclizine), the 7-membered diazepane ring in Homochlorcyclizine introduces specific steric and conformational challenges.[1]

Low yields are typically caused by three critical failure points:

  • Hydrolysis of the benzhydryl chloride precursor (Moisture sensitivity).

  • Inefficient

    
    -alkylation kinetics  due to the diazepane ring flexibility.[1]
    
  • Hygroscopic collapse during the dihydrochloride salt crystallization.

Module 1: The Synthesis Core (Reaction Logic)

The standard high-yield route involves the


-alkylation of 1-methyl-1,4-diazepane  with 4-chlorobenzhydryl chloride .[1]
Critical Reaction Scheme

G Start1 4-Chlorobenzhydryl Chloride Process Alkylation (Reflux, Base Scavenger) Start1->Process + Solvent (Toluene/MEK) Start2 1-Methyl-1,4-diazepane (N-Methylhomopiperazine) Start2->Process + K2CO3 / KI Inter Homochlorcyclizine (Free Base) Process->Inter - HCl Salt Salt Formation (HCl gas/IPA) Inter->Salt Purification Final Homochlorcyclizine Dihydrochloride Salt->Final Crystallization

Figure 1: The optimized synthetic pathway. Note the requirement for base scavengers (


) to neutralize the HCl byproduct during alkylation.[1]

Module 2: Step-by-Step Optimization Protocol

Phase 1: Precursor Integrity (The "Hidden" Yield Killer)

The 4-chlorobenzhydryl chloride is highly reactive and prone to rapid hydrolysis back to 4-chlorobenzhydrol upon contact with atmospheric moisture.[1]

  • Protocol Requirement:

    • Do not store 4-chlorobenzhydryl chloride.[1] Prepare it in situ from 4-chlorobenzhydrol using Thionyl Chloride (

      
      ) and use immediately.[1]
      
    • QC Check: If the chloride precursor is a white solid, it is good.[1] If it is a sticky gum or oil, it has likely hydrolyzed.[1] Discard and re-synthesize.

Phase 2: The Alkylation (Ring Coupling)

The 7-membered diazepane ring is more flexible than a piperazine ring, leading to slower reaction kinetics and higher entropy barriers.[1]

  • Solvent Selection: Use Methyl Ethyl Ketone (MEK) or Toluene .[1] MEK is preferred for faster kinetics due to higher polarity, but Toluene allows for easier water removal via a Dean-Stark trap if reagents are not strictly anhydrous.[1]

  • Catalyst: Add Potassium Iodide (KI) (0.1 eq).[1][2] This facilitates the Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide transiently.[1]

  • Base: Use anhydrous Potassium Carbonate (

    
    ) .[1][2][3][4] Avoid organic bases like Triethylamine if possible, as they can complicate the work-up of the amine product.[1]
    

Optimized Parameters Table:

ParameterRecommendationReason
Stoichiometry 1.0 eq Chloride : 1.2 eq DiazepaneExcess amine drives the reaction to completion and prevents bis-alkylation impurities.[1]
Temperature Reflux (

C)
Required to overcome the steric hindrance of the benzhydryl group.[1]
Time 12–18 HoursMonitor by TLC.[1] Do not stop early; the 7-membered ring reacts slower than piperazine.[1]
Atmosphere Nitrogen (

)
Essential to prevent hydrolysis of the chloride precursor.[1]
Phase 3: Work-up and Salt Formation (The Dihydrochloride)

This is where most researchers lose the product.[1] The dihydrochloride salt is extremely water-soluble and often hygroscopic.[1]

  • Free Base Isolation:

    • Filter off inorganic salts (

      
      , KCl).[1]
      
    • Evaporate solvent.[1][2][3][4][5]

    • Crucial Step: Dissolve residue in dilute HCl, wash with Ether (removes unreacted organic non-basic impurities), then basify aqueous layer with NaOH and extract into Dichloromethane (DCM).[1] This ensures only the amine product is carried forward.[1]

  • Salt Crystallization:

    • Dissolve the free base in Isopropanol (IPA) or Ethanol (anhydrous).[1]

    • Cool to

      
      C.
      
    • Slowly bubble dry HCl gas or add HCl in Dioxane/Ether .[1]

    • Do not use aqueous HCl. Introduction of water will result in a gummy oil ("oiling out") instead of crystals.[1]

Module 3: Troubleshooting Guide (FAQ)

Q1: My product is oiling out during salt formation instead of crystallizing. Why?

Diagnosis: Presence of water or impure free base.[1] Solution:

  • Ensure the free base was dried thoroughly over

    
     before salt formation.[1]
    
  • Switch solvent system: Dissolve free base in a small amount of anhydrous Ethanol, then add a large excess of Diethyl Ether until turbid.[1] Add HCl/Ether dropwise.[1] The lower polarity of ether forces the salt out of solution as a solid.[1]

Q2: The yield is low (<50%), and I see a large spot on TLC corresponding to the alcohol precursor.

Diagnosis: Hydrolysis of 4-chlorobenzhydryl chloride. Solution:

  • Your reaction system was not anhydrous.

  • Verify the quality of your solvent.[1] Toluene and MEK must be dried over molecular sieves.[1]

  • Ensure the

    
     was anhydrous (oven-dried).[1]
    
Q3: I have a "double spot" for the product on TLC.

Diagnosis: Likely the mono-hydrochloride vs. dihydrochloride or free base mixture. Solution:

  • This is an artifact of the silica acidity.[1] To assess purity accurately, neutralize the TLC plate by running it in mobile phase containing 1% Triethylamine or Ammonia.[1]

Module 4: Decision Tree for Yield Recovery

Use this logic flow to identify where your specific experiment is failing.

Troubleshooting Start Start: Low Yield Analysis CheckTLC Check TLC of Rxn Mixture Start->CheckTLC Unreacted Large Unreacted Chloride Spot? CheckTLC->Unreacted Yes Hydrolysis Large Benzhydrol (Alcohol) Spot? CheckTLC->Hydrolysis Yes Clean Clean Conversion but Low Recovery? CheckTLC->Clean Yes Action1 Increase Temp/Time Add KI Catalyst Unreacted->Action1 Action2 System Wet. Dry Solvents/Reagents Hydrolysis->Action2 Action3 Work-up Issue. Check Aqueous Layer pH Clean->Action3

Figure 2: Diagnostic logic for identifying the root cause of yield loss.[1]

References

  • PubChem. (n.d.).[1] Homochlorcyclizine | C19H23ClN2.[1][6] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

  • Morren, H. (1961).[1] Piperazine Derivatives.[1][2][3][4][5] U.S. Patent No.[1] 2,985,650.[1] Washington, DC: U.S. Patent and Trademark Office.[1] (Foundational patent describing the synthesis of related piperazine and diazepane antihistamines).[1]

  • Kimura, E. T., Young, P. R., & Richards, R. K. (1960).[1][6] Pharmacologic properties of N-p-chlorobenzhydryl-N'-methyl homopiperazine dihydrochloride (homochlorcyclizine). Journal of Allergy, 31(3), 237-247.[1]

  • Teimoori, S., et al. (2011).[1][4] Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives. Journal of Cancer Therapy, 2, 507-514.[1][4] (Provides modern protocols for benzhydryl-diazepane coupling).

Sources

Optimization

Technical Support Center: Homochlorcyclizine Dihydrochloride Stability &amp; Storage Guide

Introduction Homochlorcyclizine dihydrochloride is a piperazine-derivative antihistamine with significant utility in pharmacological research involving H1-receptor antagonism and serotonin modulation.[1][2] As a dihydroc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Homochlorcyclizine dihydrochloride is a piperazine-derivative antihistamine with significant utility in pharmacological research involving H1-receptor antagonism and serotonin modulation.[1][2] As a dihydrochloride salt (


), this compound exhibits distinct physicochemical vulnerabilities—specifically hygroscopicity and susceptibility to oxidative degradation at the piperazine nitrogen centers.[1][2]

This guide moves beyond standard MSDS recommendations to provide a mechanistic understanding of stability, ensuring the integrity of your experimental data.

Module 1: Critical Storage Parameters (The Golden Rules)

To maintain assay-grade purity (>98%) over long-term storage (6+ months), you must mitigate the three primary entropy drivers: Moisture, Oxidation, and Thermal Energy. [1][2]

Standard Operating Procedure (SOP) for Solid State Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (Optimal) 2-8°C (Acceptable < 3 months)Lowers kinetic energy, significantly reducing the rate of N-oxidation and hydrolysis.[1][2]
Atmosphere Argon or Nitrogen Overlay The piperazine ring is electron-rich and prone to radical attack by atmospheric oxygen.[1][2]
Container Amber Glass with Parafilm/Teflon Seal Amber glass blocks UV-initiated photolysis.[1][2] Plasticizers in cheap tubes can leach into lipophilic amines.[1][2]
Desiccation Required The

salt form is hygroscopic.[1][2] Moisture absorption disrupts the crystal lattice, accelerating chemical breakdown.[2]
Visualizing the Storage Workflow

The following diagram outlines the decision logic for handling incoming shipments to ensure maximum stability.

StorageLifecycle Start Shipment Received (Homochlorcyclizine 2HCl) CheckSeal Inspect Seal Integrity Start->CheckSeal IsSealed Seal Intact? CheckSeal->IsSealed ImmediateUse Immediate Use? IsSealed->ImmediateUse Yes Desiccate Place in Desiccator (RT, 2 hours) to remove surface condensation IsSealed->Desiccate No (Risk of Moisture) ImmediateUse->Desiccate No (Long Term) Solubilize Solubilize (DMSO/Water) See Module 3 ImmediateUse->Solubilize Yes Aliquot Aliquot under Inert Gas (Avoid freeze-thaw) Desiccate->Aliquot Seal Seal: Parafilm + Foil Aliquot->Seal Freeze Store at -20°C (Dark, Desiccated) Seal->Freeze UseNow Experimental Use Solubilize->UseNow

Figure 1: Decision logic for processing incoming Homochlorcyclizine 2HCl to minimize moisture entrapment and oxidation.

Module 2: Degradation Mechanisms & Troubleshooting

Understanding how the molecule breaks down allows you to diagnose issues visually before running an HPLC check.[1][2]

The Yellowing Effect (Oxidation)[1][2]
  • Observation: The white crystalline powder turns off-white or yellow.[1][2]

  • Mechanism: Piperazine derivatives are susceptible to N-oxidation .[1][2] Atmospheric oxygen, catalyzed by light or trace metals, attacks the nitrogen atoms in the piperazine ring.[1][2] This forms N-oxides and potentially cyclic imines [1].[1][2]

  • Impact: Loss of potency and potential toxicity from degradation products.[1][2]

The "Sticky" Solid (Hygroscopicity)[1][2]
  • Observation: Powder clumps, cakes, or turns into a goo (deliquescence).[1][2]

  • Mechanism: The dihydrochloride salt is highly polar.[1][2] It pulls water vapor from the air.[1][2] While hydrolysis of the core structure is slow, the absorbed water creates a localized acidic solution (due to the HCl), which can catalyze other degradation pathways and make accurate weighing impossible.[1][2]

Troubleshooting Flowchart

Troubleshooting Issue User Observation Yellow Powder is Yellow/Brown Issue->Yellow Sticky Powder is Sticky/Caked Issue->Sticky Precip Precipitate in Buffer Issue->Precip DiagOx Diagnosis: N-Oxidation (Light/Air exposure) Yellow->DiagOx DiagHygro Diagnosis: Moisture Absorption (Seal failure) Sticky->DiagHygro DiagPH Diagnosis: pH Shock (Free base precipitation) Precip->DiagPH ActionDiscard Action: Discard. Do not use for quant assays. DiagOx->ActionDiscard ActionDry Action: Vacuum Dry (if minor). Weigh by difference. DiagHygro->ActionDry ActionAcid Action: Check pH. Ensure pH < 6.0 or use DMSO. DiagPH->ActionAcid

Figure 2: Rapid diagnostic workflow for common stability issues observed in the laboratory.[1][2]

Module 3: Solution Handling & Experimental FAQs

Q: Can I store Homochlorcyclizine 2HCl in solution? A: Avoid if possible. Piperazines in aqueous solution are far less stable than in solid form.[1][2] If you must store a stock solution:

  • Solvent: Use DMSO (Dimethyl sulfoxide) for the stock.[1][2] It is less prone to microbial growth and hydrolysis than water.[1][2]

  • Temperature: Store at -20°C .

  • Duration: Use within 1 month . Aqueous solutions (PBS/Saline) should be prepared fresh daily [2].[1][2]

Q: I dissolved the powder in PBS (pH 7.4) and it looks cloudy.[1][2] Why? A: This is a pH-dependent solubility crash .[1][2] Homochlorcyclizine is supplied as a dihydrochloride salt (Acidic).[1][2][3] When you add it to a neutral buffer (pH 7.4), you may neutralize the acid, converting the salt back to its free base form.[1][2] The free base is lipophilic and poorly soluble in water [3].[1][2]

  • Fix: Dissolve in pure water or DMSO first, then slowly dilute into the buffer while vortexing.[2] If high concentrations are needed, slightly acidify the buffer.[2]

Q: Is the compound light sensitive? A: Yes. While not as sensitive as fluorophores, heterocyclic amines can undergo photolytic radical formation.[1][2] Always use amber tubes or wrap clear tubes in aluminum foil.

Solvent Compatibility Table
SolventSolubility Limit (Approx.)Stability RatingNotes
Water ~50 mg/mLLow (Hydrolysis risk)Acidic pH (~2-3) in solution.[1][2]
DMSO >100 mg/mLHigh (Best for Stock)Freeze at -20°C.
Ethanol ~20 mg/mLModerateEvaporation concentrates sample.[1][2]
PBS (pH 7.4) <1 mg/mL (Risk)Very LowRisk of free base precipitation.[1][2]

References

  • Chandrashekar, B. M., et al. (2013).[1][2] "Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium." Modern Research in Catalysis, 2, 157-163.[1][2] [1][2]

  • Nielsen, N. H., et al. (1988).[1][2][4] "Stability of histamine dihydrochloride in solution." Allergy, 43(6), 454-7.[1][2][4] (Note: Cited as a proxy for dihydrochloride salt behavior in aqueous media).[1][2]

  • EvitaChem.[1][2][5] "Homochlorcyclizine (EVT-1518425) Technical Data." EvitaChem Product Database. [1][2]

Sources

Troubleshooting

Technical Support Center: Matrix Effects in Homochlorcyclizine Dihydrochloride Bioanalysis

Topic: Troubleshooting Matrix Effects in LC-MS/MS Bioanalysis of Homochlorcyclizine 2HCl Audience: Bioanalytical Scientists, Method Development Leads Last Updated: January 2026 Executive Summary & Molecule Profile Homoch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Matrix Effects in LC-MS/MS Bioanalysis of Homochlorcyclizine 2HCl Audience: Bioanalytical Scientists, Method Development Leads Last Updated: January 2026

Executive Summary & Molecule Profile

Homochlorcyclizine is a diphenylmethylpiperazine antihistamine.[1] In bioanalysis, it presents a classic "hydrophobic base" profile. As a dihydrochloride salt (2HCl), it is highly water-soluble in formulations but exists in equilibrium between cationic and neutral forms in biological matrices (pKa ~8-9).

The Core Challenge: In LC-MS/MS (ESI+), Homochlorcyclizine is highly susceptible to ion suppression caused by endogenous phospholipids (glycerophosphocholines and lysophosphocholines). Because of its lipophilicity (LogP ~4.2), it often co-elutes with these phospholipids on standard C18 gradients, leading to signal instability, poor reproducibility, and method validation failure.

PropertyValueBioanalytical Implication
Salt Form Dihydrochloride (2HCl)Dissociates immediately in plasma; requires pH adjustment for extraction.
LogP ~4.2 (Free Base)High retention on C18; risk of co-elution with late-eluting phospholipids.
pKa ~8.5 - 9.0 (Piperazine N)Positively charged at physiological pH; ideal for Cation Exchange (MCX) SPE.
Ionization ESI Positive (

)
Competes for charge with high-abundance endogenous cations.

Diagnostic Workflow: Is it Matrix Effect?

Before optimizing extraction, you must confirm that signal variation is due to matrix effects (ME) and not injection variability or adsorption.

Protocol A: Post-Column Infusion (The "Gold Standard")

Use this to visualize exactly where suppression occurs in your chromatogram.

  • Setup: Tee-in a steady infusion of Homochlorcyclizine standard (100 ng/mL in mobile phase) into the eluent flow between the column and the MS source.

  • Injection: Inject a "Blank Matrix Extract" (extracted plasma with no analyte) via the LC.

  • Observation: Monitor the baseline. A drop in the steady baseline indicates Ion Suppression ; a spike indicates Enhancement .

  • Overlay: Overlay your analyte's MRM chromatogram. If your peak aligns with a "dip" in the baseline, you have a matrix effect.

Protocol B: Post-Extraction Addition (Quantitative Assessment)

Use this to calculate the Matrix Factor (MF).

  • Set A (Neat): Analyte spiked into mobile phase.

  • Set B (Post-Extract): Extract blank matrix, then spike analyte into the final extract.

  • Calculation:

    
    
    
    • MF < 0.85 = Significant Suppression.

    • MF > 1.15 = Significant Enhancement.

Troubleshooting & Remediation Guides

Issue 1: Significant Ion Suppression (MF < 0.8)

Root Cause: Co-elution with phospholipids (PLs). PLs (m/z 184, 104 transitions) are notorious for suppressing hydrophobic bases.

Solution A: Optimize Sample Preparation (LLE vs. PPT)

Protein Precipitation (PPT) removes proteins but leaves 99% of phospholipids. Switch to Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE).

LLE Protocol for Homochlorcyclizine (Alkaline Extraction): Rationale: You must neutralize the 2HCl salt to drive the molecule into the organic phase.

  • Aliquot: 50 µL Plasma.

  • IS Addition: Add 10 µL Internal Standard (Deuterated Homochlorcyclizine or Cinnarizine).

  • Basification (CRITICAL): Add 50 µL 0.1 M NaOH or Ammonium Hydroxide (pH > 10) .

    • Why? Pushes equilibrium to the uncharged free base (LogP ~4.2).

  • Extraction: Add 600 µL MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20) .

  • Mix: Vortex 5 min; Centrifuge 5 min @ 4000 rpm.

  • Transfer: Flash freeze aqueous layer; decant organic supernatant.

  • Dry & Reconstitute: Evaporate under N2; reconstitute in Mobile Phase.

Solution B: Solid Phase Extraction (SPE)

If LLE recovery is inconsistent, use Mixed-Mode Cation Exchange (MCX).

  • Load: Acidified plasma (locks analyte as cation).

  • Wash 1: Aqueous acid (removes proteins/salts).

  • Wash 2: 100% Methanol (removes neutrals/phospholipids while analyte stays bound ionically).

  • Elute: 5% NH4OH in Methanol (neutralizes analyte, releasing it).

Issue 2: "Ghost Peaks" or Drift in Retention Time

Root Cause: Phospholipids accumulating on the column and eluting in subsequent runs.

Chromatographic Fix:
  • Column Choice: Switch to a Biphenyl or Fluoro-Phenyl phase. These offer distinct selectivity for piperazines compared to C18, often shifting the analyte away from the phospholipid region.

  • Gradient Wash: Ensure your gradient goes to 95-100% Organic for at least 1-2 minutes at the end of every run to burn off accumulated lipids.

Visual Troubleshooting Logic

MatrixEffectTroubleshooting Start Start: Low Sensitivity / Poor Accuracy Diag Run Post-Column Infusion Start->Diag Result Suppression Zone Found? Diag->Result CheckRT Does Analyte RT overlap with Suppression Zone? Result->CheckRT Yes Final Validate Matrix Factor (Target: 0.9 - 1.1) Result->Final No (Check Injection/System) ModifyLC Modify Chromatography CheckRT->ModifyLC Partial Overlap ModifyPrep Modify Sample Prep CheckRT->ModifyPrep Complete Overlap LC_Action 1. Change Column (Biphenyl) 2. Change Mobile Phase pH ModifyLC->LC_Action Prep_Action Switch from PPT to LLE (Alkaline pH) or MCX SPE ModifyPrep->Prep_Action LC_Action->Final Prep_Action->Final

Caption: Decision tree for diagnosing and remediating matrix effects in Homochlorcyclizine bioanalysis.

Comparative Data: Extraction Efficiency

The following table summarizes expected performance metrics for Homochlorcyclizine based on physicochemical properties and standard antihistamine bioanalysis protocols.

MethodRecovery (%)Matrix Effect (MF)Phospholipid RemovalComplexity
Protein Precipitation (PPT) > 95%0.50 - 0.70 (High Suppression)Poor (< 10% removed)Low
LLE (Acidic pH) < 10%N/AExcellentMedium
LLE (Alkaline pH 10+) 85 - 95% 0.95 - 1.05 Excellent Medium
SPE (Mixed Mode MCX) 90 - 100%0.98 - 1.02BestHigh

Frequently Asked Questions (FAQ)

Q: Can I use Cinnarizine as an Internal Standard? A: Yes, Cinnarizine is structurally similar (diphenylmethylpiperazine class) and is a common analog IS. However, a Stable Isotope Labeled (SIL) IS (e.g., Homochlorcyclizine-d4 or d8) is always superior because it co-elutes exactly with the analyte, compensating for matrix effects in real-time. If using Cinnarizine, ensure it is chromatographically resolved from Homochlorcyclizine to prevent cross-talk.

Q: Why is my recovery low even with LLE? A: You likely didn't basify the plasma enough. Homochlorcyclizine is a dihydrochloride salt. If the plasma pH is neutral (7.4), a significant portion remains ionized and won't partition into the organic solvent. Ensure you add enough alkali (NaOH/NH4OH) to reach pH > 10 before adding the organic solvent.

Q: My standard curve is linear, but patient samples show low bias. Why? A: This is a classic sign of matrix effects differing between the "clean" plasma used for standards and the "patient" plasma (which may contain different co-medications or lipid levels). Perform the Post-Extraction Addition test (Protocol B) on patient samples to confirm.

References

  • Bioanalysis Zone. (2016). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Jensen, B. P., et al. (2011).[2] Quantification of Cyclizine and Norcyclizine in Human Plasma by LC-MS/MS. Journal of Chromatography B. Retrieved from [Link]

  • Panuwet, P., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (PMC). Retrieved from [Link]

  • PubChem. (2025).[3] Homochlorcyclizine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Homochlorcyclizine dihydrochloride vs chlorcyclizine antiviral activity

Executive Summary This guide provides a technical comparison between Chlorcyclizine (CCZ) and its structural homolog, Homochlorcyclizine (HCCZ) , focusing on their repurposed antiviral utility. While both compounds are f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Chlorcyclizine (CCZ) and its structural homolog, Homochlorcyclizine (HCCZ) , focusing on their repurposed antiviral utility. While both compounds are first-generation H1-antihistamines, recent high-throughput screening (HTS) campaigns have identified them as potent, direct-acting antiviral agents, particularly against Hepatitis C Virus (HCV) .

Key Takeaway: CCZ and HCCZ exhibit equipotent antiviral activity (EC50 ~40–50 nM range for HCV), sharing a distinct mechanism of action that targets viral entry via the E1 envelope glycoprotein. However, their clinical repurposing is currently limited by significant blood-brain barrier (BBB) penetration and associated CNS side effects (sedation), necessitating structural optimization (e.g., "Nor-" metabolites) to improve the therapeutic index.

Chemical & Pharmacological Profile

The primary structural difference lies in the central nitrogen-containing ring. This "homo-" expansion in HCCZ alters lipophilicity and steric bulk but preserves the pharmacophore required for viral fusion interference.

FeatureChlorcyclizine (CCZ) Homochlorcyclizine (HCCZ)
IUPAC Name 1-[(4-chlorophenyl)phenylmethyl]-4-methylpiperazine1-[(4-chlorophenyl)phenylmethyl]-4-methyl-1,4-diazepane
Core Scaffold Piperazine (6-membered ring)Homopiperazine (7-membered ring)
Primary Indication H1 Antihistamine (Allergy)H1 Antihistamine (Allergy, Pruritus)
Lipophilicity (LogP) ~4.4 (High BBB penetration)~4.7 (High BBB penetration)
Metabolism N-demethylation to Nor-chlorcyclizineN-demethylation to Nor-homochlorcyclizine
Structural Visualization

Figure 1: Structural relationship showing the conserved lipophilic anchor and the ring expansion difference between CCZ and HCCZ.

Antiviral Mechanism of Action (MOA)

Both compounds act as Viral Entry Inhibitors . Unlike Direct-Acting Antivirals (DAAs) that target replication enzymes (NS3/4A, NS5A, NS5B), CCZ and HCCZ prevent the virus from fusing with the host membrane.

  • Primary Target: HCV E1 Envelope Glycoprotein.

  • Specific Site: Hydrophobic pocket adjacent to the putative fusion peptide.

  • Action: The drug acts as a "molecular wedge," stabilizing the E1/E2 complex in a pre-fusion conformation. This prevents the low-pH-triggered conformational change required for viral envelope fusion with the endosomal membrane.

Pathway Diagram: Viral Entry Inhibition

Antiviral_MOA_Pathway HCV_Virion HCV Virion (E1/E2 Glycoproteins) Receptor Host Receptors (CD81, CLDN1, OCLN) HCV_Virion->Receptor Binding 1. Viral Attachment Receptor->Binding Endosome Early Endosome (Acidic pH) Fusion_Trigger 3. Low pH Trigger Endosome->Fusion_Trigger Drug CCZ / HCCZ (Entry Inhibitor) Drug->Endosome Accumulates (Lipophilic Amine) Fusion_Event 4. Membrane Fusion (E1-Mediated) Drug->Fusion_Event BLOCKS (Binds E1 Fusion Peptide) Endocytosis 2. Clathrin-Mediated Endocytosis Binding->Endocytosis Endocytosis->Endosome Fusion_Trigger->Fusion_Event Normal Pathway Uncoating 5. RNA Release Fusion_Event->Uncoating If Successful

Figure 2: Mechanism of Action. CCZ and HCCZ intervene at the late endosomal stage, blocking the E1-mediated fusion event.

Comparative Efficacy Data

The following data summarizes the antiviral potency established in cell-culture infectious HCV (HCVcc) assays (Genotype 2a, JFH-1 strain).

MetricChlorcyclizine (CCZ)Homochlorcyclizine (HCCZ)Notes
EC50 (HCV) 44 nM ~50 nM Statistically equipotent.
CC50 (Cytotoxicity) > 50 µM> 50 µMHigh Selectivity Index (SI > 1000).
Selectivity Index (SI) ~1130~1000Both show excellent therapeutic windows in vitro.
Resistance Barrier HighHighResistance mutations map to E1 fusion peptide.
Synergy Yes (with Sofosbuvir, Ribavirin)Likely (Class effect)Synergistic with replication inhibitors.

Note on SARS-CoV-2: While CCZ has demonstrated activity against SARS-CoV-2 (IC50 ~ low micromolar range) in repurposing screens, this is largely attributed to lysosomotropism (non-specific pH modulation of endosomes) and phospholipidosis rather than a specific protein target like in HCV. HCCZ is expected to behave similarly due to its physicochemical properties, but specific datasets are less robust than for HCV.

Experimental Protocols

To validate the comparative activity of HCCZ vs. CCZ, the following standardized protocols are recommended.

Protocol A: HCVpp (Pseudoparticle) Entry Assay

Purpose: To confirm the drug targets the viral entry step specifically.

  • Vector Preparation: Cotransfect HEK293T cells with:

    • Retroviral gag-pol vector.

    • Reporter vector (Luciferase).

    • Envelope plasmid (HCV E1E2 for test, VSV-G for control).

  • Harvest: Collect supernatant containing pseudoparticles (HCVpp) at 48h post-transfection. Filter (0.45 µm).

  • Infection: Seed Huh-7.5.1 hepatoma cells (10,000 cells/well) in 96-well plates.

  • Treatment: Pre-incubate cells with serial dilutions of CCZ and HCCZ (0.1 nM – 10 µM) for 1 hour.

  • Inoculation: Add HCVpp to the drug-containing media. Spin-inoculate (optional) or incubate for 4-6 hours.

  • Washout: Remove virus/drug media, wash with PBS, and replace with fresh media.

  • Readout: Lyse cells at 72h. Measure Luciferase activity (RLU).

    • Interpretation: A drop in RLU indicates entry inhibition. If VSV-Gpp (control) is unaffected, the mechanism is specific to HCV E1E2.

Protocol B: HCVcc (Cell Culture) Replication Assay

Purpose: To measure EC50 against the full viral life cycle.

  • Virus Stock: Generate JFH-1 (Genotype 2a) HCVcc stock in Huh-7.5.1 cells.

  • Seeding: Seed Huh-7.5.1 cells (4,000 cells/well) in 384-well plates.

  • Infection: Infect cells at MOI 0.05 for 4 hours.

  • Compound Addition: Remove inoculum. Add media containing CCZ or HCCZ (8-point dose response).

  • Incubation: Incubate for 72 hours at 37°C.

  • Detection:

    • Viability: Add CellTiter-Glo (measure ATP) to determine CC50.

    • Viral Load: Perform RT-qPCR on intracellular RNA or use Renilla luciferase reporter HCVcc to determine EC50.

Safety & Toxicity Considerations

The major hurdle for both compounds is CNS toxicity .

  • Blood-Brain Barrier (BBB): Both CCZ and HCCZ are highly lipophilic amines that readily cross the BBB.

  • H1 Receptor Occupancy: At the doses required for antiviral efficacy in vivo (estimated 50-100 mg/kg in mice models), significant H1 receptor occupancy occurs in the brain, leading to sedation.

  • Metabolic Optimization:

    • Research (He et al., 2015) identified that the metabolite Nor-chlorcyclizine retains antiviral activity but has significantly reduced H1 antihistamine activity.

    • Recommendation: For drug development, focusing on the "Nor-" derivatives of HCCZ may offer a similar safety advantage.

References

  • He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Science Translational Medicine. Link

    • Key Finding: Identified CCZ as a potent HCV entry inhibitor and established the EC50 benchmarks.
  • Chamoun-Emanuelli, A.M., et al. (2013). Phenothiazines and other antihistamines are potent inhibitors of hepatitis C virus entry. Antimicrobial Agents and Chemotherapy.[1] Link

    • Key Finding: Validated the class effect of antihistamines on HCV entry.
  • Liang, T.J., et al. (2020). Chlorcyclizine Inhibits Viral Fusion of Hepatitis C Virus Entry by Directly Targeting HCV Envelope Glycoprotein 1. Cell Chemical Biology. Link

    • Key Finding: Elucidated the molecular mechanism (E1 fusion peptide binding).
  • Colpitts, C.C., et al. (2018). Hepatitis C virus entry inhibitors: current concepts and potential use in antiviral therapy. Expert Review of Anti-infective Therapy. Link

    • Key Finding: Review of entry inhibitors including the piperazine class.[2]

Sources

Comparative

Comparative Pharmacodynamics: Homochlorcyclizine Dihydrochloride vs. Second-Generation Antihistamines

Executive Summary This guide provides a structural and functional analysis comparing Homochlorcyclizine dihydrochloride (HCC) —a first-generation homopiperazine derivative—against standard second-generation antihistamine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and functional analysis comparing Homochlorcyclizine dihydrochloride (HCC) —a first-generation homopiperazine derivative—against standard second-generation antihistamines (SGAs) such as Cetirizine and Fexofenadine.

While SGAs are the gold standard for allergic rhinitis due to their high H1-selectivity and non-sedating profiles, HCC remains relevant in dermatological research due to its "poly-pharmacological" profile. Unlike the "clean" mechanism of SGAs, HCC exhibits significant antagonism at serotonergic (5-HT) and muscarinic (mAChR) receptors. This guide delineates the mechanistic divergence between these classes, supported by experimental frameworks for validation.

Pharmacodynamic Profile: Selectivity vs. Promiscuity

The core differentiator between HCC and SGAs is receptor selectivity. Drug development has historically moved from "dirty" drugs (broad-spectrum antagonists) to "clean" drugs (highly selective ligands).

The "Dirty" Profile of Homochlorcyclizine

HCC functions as a pan-receptor antagonist . Its homopiperazine structure allows conformational flexibility, enabling it to bind:

  • H1 Receptors: Primary mechanism for anti-allergic activity.[1][2]

  • 5-HT Receptors (Serotonin): HCC acts as a serotonin antagonist (specifically noted in historical data as compound SA-97).[3] This is clinically significant for non-histaminergic pruritus (itch), where SGAs often fail.

  • Muscarinic Receptors (mAChR): Causes anticholinergic side effects (dry mouth, urinary retention).

The "Clean" Profile of Second-Generation Agents

SGAs like Cetirizine are often zwitterionic at physiological pH and highly selective for the H1 receptor. They exhibit negligible affinity for muscarinic or serotonergic sites, minimizing off-target toxicity but potentially limiting efficacy in complex, multi-pathway dermatoses.

Comparative Data Summary
FeatureHomochlorcyclizine (HCC)Cetirizine / Fexofenadine (SGA)
Generation First (Homopiperazine)Second (Piperazine/Piperidine)
H1 Selectivity Moderate (

in low

M/nM range)
High (

often < 10-100 nM)
5-HT Antagonism Significant (Anti-pruritic mechanism)Negligible
mAChR Affinity High (Anticholinergic side effects)Very Low / None
CNS Penetration High (Lipophilic, Passive Diffusion)Low (P-gp Substrate)
Visualization: Signaling Pathway Divergence

The following diagram illustrates the multi-target impact of HCC compared to the linear precision of SGAs.

G HCC Homochlorcyclizine (Lipophilic / Non-Selective) H1 H1 Receptor (Gq-coupled) HCC->H1 Blocks mAChR Muscarinic AChR (Off-Target) HCC->mAChR Blocks (High Affinity) HT5 5-HT Receptor (Serotonin) HCC->HT5 Blocks (Modulates Itch) SGA 2nd Gen Antihistamine (Zwitterionic / Selective) SGA->H1 Selectively Blocks SGA->mAChR No Binding SGA->HT5 No Binding Allergy Vasodilation & Edema H1->Allergy Inhibited SideEffects Sedation / Dry Mouth mAChR->SideEffects Induces Anticholinergic fx Itch Complex Pruritus (Histamine + Serotonin) HT5->Itch Inhibited by HCC

Figure 1: Pharmacodynamic divergence showing HCC's multi-receptor blockade versus SGA's selective H1 inhibition.[4]

Pharmacokinetics: The Blood-Brain Barrier (BBB) Interface

The defining characteristic separating these classes is CNS penetration .

  • Homochlorcyclizine: Highly lipophilic.[1] It crosses the BBB via passive transcellular diffusion , occupying 50–70% of cerebral H1 receptors at therapeutic doses. This results in sedation.[1][2][5][6]

  • Second-Generation: Designed as substrates for P-glycoprotein (P-gp/MDR1) . Even if they diffuse into the endothelial cells of the BBB, the P-gp efflux pump actively transports them back into the blood.

Visualization: BBB Transport Mechanisms

BBB cluster_blood Systemic Circulation (Blood) cluster_barrier Blood-Brain Barrier (Endothelial Cell) cluster_brain Central Nervous System (Brain) HCC_Blood Homochlorcyclizine H1_Brain Cerebral H1 Receptors (Sedation Target) HCC_Blood->H1_Brain Passive Diffusion (High Lipophilicity) SGA_Blood Cetirizine (SGA) Pgp P-gp Efflux Pump (ATP-Dependent) SGA_Blood->Pgp Enters Cell Pgp->SGA_Blood Active Efflux (Prevents CNS Entry) Pgp->H1_Brain Minimal Entry

Figure 2: Transport kinetics at the Blood-Brain Barrier. HCC bypasses efflux, while SGAs are actively pumped out.

Experimental Protocols for Validation

To objectively compare HCC and an SGA (e.g., Cetirizine), researchers should employ the following self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay (Selectivity)

Objective: Determine the affinity (


) of HCC vs. Cetirizine for H1, Muscarinic, and 5-HT receptors.
  • Membrane Preparation: Use CHO cells stably transfected with human H1, M1 (Muscarinic), or 5-HT2A receptors. Homogenize and centrifuge to isolate membranes.[7]

  • Ligand Selection:

    • H1 Assay: Use

      
      -Pyrilamine (standard H1 antagonist).
      
    • M1 Assay: Use

      
      -QNB (Quinuclidinyl benzilate).
      
  • Incubation:

    • Incubate membranes with the radioligand (at

      
       concentration) and varying concentrations (
      
      
      
      to
      
      
      M) of the competitor drug (HCC or Cetirizine).
    • Control: Define non-specific binding using excess unlabeled Promethazine (for H1) or Atropine (for M1).

  • Filtration & Counting: Rapidly filter through GF/B filters using a cell harvester. Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot displacement curves. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Expected Result: HCC will show nM affinity for H1, M1, and 5-HT. Cetirizine will show nM affinity only for H1.
Protocol B: PAMPA-BBB Assay (CNS Permeability)

Objective: Assess passive diffusion potential and P-gp substrate status.

  • Setup: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) coated with porcine brain lipid extract.

  • Donor Well: Add HCC or Cetirizine (10

    
    M) in PBS (pH 7.4).
    
  • Acceptor Well: PBS (pH 7.4).

  • Incubation: Incubate for 18 hours at room temperature in a humidity chamber.

  • P-gp Validation (Optional but recommended): Run a parallel Caco-2 monolayer assay.

    • Condition A: Drug alone.

    • Condition B: Drug + Verapamil (P-gp inhibitor).

  • Quantification: Measure concentration in acceptor wells via LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Causality Check: If Permeability increases significantly with Verapamil, the drug is a P-gp substrate (SGA behavior). If Permeability is high regardless of Verapamil, it is a passive diffuser (HCC behavior).

Clinical Translation & References

Clinical Positioning
  • Use Second-Generation (Cetirizine/Fexofenadine): For allergic rhinitis, seasonal allergies, and chronic urticaria where the patient requires mental alertness (pilots, drivers).

  • Use Homochlorcyclizine: For complex dermatological conditions involving severe pruritus (itch) where histamine is not the sole mediator. The antiserotonergic activity of HCC provides relief in non-histaminergic itch pathways, and the sedative effect may be beneficial for patients with nocturnal pruritus preventing sleep.

References
  • Simons, F. E., & Simons, K. J. (1994). The pharmacology and use of H1-receptor-antagonist drugs.[8][9][10][11] New England Journal of Medicine, 330(23), 1663-1670. Link

  • Yanai, K., et al. (2011). The clinical pharmacology of second-generation H1 antihistamines. Pharmacology & Therapeutics, 113(1), 1-15. Link

  • Haria, M., Fitton, A., & Peters, D. H. (1996). Loratadine. A reappraisal of its pharmacological properties and therapeutic use in allergic disorders.[2] Drugs, 51(4), 612-635. Link

  • Chen, C. (2007). The role of P-glycoprotein in the blood-brain barrier transport of H1-antihistamines.[6] International Journal of Clinical Pharmacology and Therapeutics. (General grounding on P-gp mechanisms).

  • Kubo, N., et al. (1987). Antihistaminic and antiserotonergic activities of homochlorcyclizine. Japanese Journal of Pharmacology. (Source for 5-HT antagonism/SA-97).[3]

Sources

Validation

Comparative In Vitro Potency Guide: Homochlorcyclizine Dihydrochloride vs. Fexofenadine

Topic: Homochlorcyclizine dihydrochloride versus fexofenadine in vitro potency Content Type: Comparative Technical Guide Audience: Researchers, scientists, and drug development professionals Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Homochlorcyclizine dihydrochloride versus fexofenadine in vitro potency Content Type: Comparative Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides a technical comparison between Homochlorcyclizine dihydrochloride (HCZ) , a first-generation piperazine derivative, and Fexofenadine (FEX) , a second-generation carboxylated metabolite of terfenadine.

The core distinction lies in selectivity ratios . While both compounds exhibit high affinity for the Histamine H1 receptor, HCZ displays a "dirty" pharmacological profile with significant off-target binding to muscarinic acetylcholine receptors (mAChRs), contributing to its sedative and anticholinergic properties. In contrast, Fexofenadine functions as a highly selective inverse agonist at the H1 receptor with negligible affinity for muscarinic or adrenergic receptors, defining its non-sedating profile.

Mechanistic Profile & Signaling Pathways

To understand the in vitro potency differences, one must visualize the signaling cascades these molecular entities modulate.

H1 Receptor Signaling & Antagonist Intervention

The primary therapeutic target for both drugs is the Gq/11-coupled Histamine H1 Receptor. Activation triggers the Phospholipase C (PLC) pathway, leading to intracellular calcium mobilization.

H1_Signaling Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Activates Gq Gq/11 Protein H1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds Ca Ca2+ Release (Response) ER->Ca Flux HCZ Homochlorcyclizine (Non-Selective) HCZ->H1R Blocks FEX Fexofenadine (Selective) FEX->H1R Blocks

Figure 1: The canonical H1 receptor signaling pathway showing the point of intervention for both antagonists.

Selectivity & Off-Target Binding

The clinical side-effect profile is directly correlated to in vitro off-target binding affinities.

Selectivity_Profile HCZ Homochlorcyclizine H1 Histamine H1 (Target) HCZ->H1 High Affinity mAChR Muscarinic M1-M5 (Off-Target) HCZ->mAChR High Affinity (Ki: 5-38 nM) Dopamine Dopamine D2 (Off-Target) HCZ->Dopamine Moderate Affinity Serotonin 5-HT Receptors (Off-Target) HCZ->Serotonin Moderate Affinity FEX Fexofenadine FEX->H1 High Affinity (Ki: ~10 nM) FEX->mAChR No Affinity (>10,000 nM) FEX->Dopamine No Affinity

Figure 2: Comparative binding profile. Note HCZ's significant interaction with muscarinic receptors compared to Fexofenadine's "clean" profile.

Comparative Potency Analysis

The following data synthesizes binding affinity (


) and functional potency (

) from multiple pharmacological studies.
ParameterHomochlorcyclizine 2HClFexofenadineInterpretation
Generation 1st Generation (Piperazine)2nd Generation (Piperidine)FEX is a metabolite of Terfenadine.
H1 Receptor Affinity (

)
Low nM range (Est. < 20 nM)~10 – 20 nM [1][2]Both are potent H1 antagonists.
Muscarinic Affinity (

)
5.0 – 38 nM (High Affinity) [3]> 30,000 nM (Inactive) [3]Critical Differentiator: HCZ is a potent anticholinergic; FEX is not.
Functional

(H1)
< 20 µM (Neutrophil activation) [4]~200 nM (hERG blockade reference)HCZ shows broader inhibitory activity in cellular assays.
Selectivity Ratio (H1/M1) Low (< 10-fold) High (> 1000-fold) Explains dry mouth/sedation in HCZ.
Blood-Brain Barrier Permeable Impermeable (P-gp substrate)HCZ causes central sedation; FEX does not.

Key Insight: While both drugs effectively block H1 receptors, Homochlorcyclizine's


 at the muscarinic receptor (5-38 nM) is dangerously close to its therapeutic H1 affinity, resulting in unavoidable anticholinergic side effects. Fexofenadine maintains a safety margin of over 3 orders of magnitude.

Experimental Protocols

To replicate these findings or screen new analogs against these benchmarks, use the following self-validating protocols.

Protocol A: H1 Receptor Radioligand Binding Assay

Objective: Determine the affinity (


) of the test compound for the human H1 receptor.
  • Cell Line: HEK-293 cells stably expressing human H1 receptor (hH1R).

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 20 mins at 4°C. Resuspend pellet in binding buffer.

  • Assay Conditions:

    • Ligand: [³H]-Pyrilamine (Specific Activity ~80 Ci/mmol) at 2 nM final concentration.

    • Non-Specific Binding (NSB): Define using 10 µM Triprolidine.

    • Test Compounds: Prepare serial dilutions of Homochlorcyclizine and Fexofenadine (range:

      
       M to 
      
      
      
      M).
  • Incubation: 60 minutes at 25°C in 50 mM Na/K Phosphate buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Calcium Flux Functional Assay (FLIPR)

Objective: Measure the antagonist's ability to inhibit histamine-induced intracellular


 release.
  • Seeding: Plate CHO-K1-hH1R cells in 96-well black-wall plates (50,000 cells/well) 24h prior.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Pre-incubation: Add Homochlorcyclizine or Fexofenadine (various concentrations) and incubate for 15 mins.

  • Agonist Challenge: Inject Histamine (

    
     concentration, typically 100 nM) automatically.
    
  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) in real-time for 120 seconds.

  • Validation Check:

    • Positive Control: Pyrilamine (Full block).

    • Negative Control: Buffer only (Max response).

    • Z-Factor: Must be > 0.5 for assay validity.

Data Synthesis & Discussion

Therapeutic Index Implications: The in vitro data highlights a stark contrast in the therapeutic index.

  • Homochlorcyclizine: The overlap between H1 antagonism and muscarinic antagonism (both in the nanomolar range) implies that therapeutic doses for allergy relief will almost invariably occupy muscarinic receptors. This explains the classical side effects of dry mouth, urinary retention, and blurred vision associated with this molecule [3].

  • Fexofenadine: The lack of affinity for muscarinic receptors (inactive > 30 µM) confirms its high specificity. Furthermore, its inability to cross the blood-brain barrier (confirmed by P-gp transport assays) renders it non-sedating [1].

Metabolic Considerations: Homochlorcyclizine is a known inhibitor of CYP2D6, which can complicate co-administration with other drugs metabolized by this pathway (e.g., antipsychotics like haloperidol) [5]. Fexofenadine is minimally metabolized and excreted largely unchanged, reducing drug-drug interaction risks.

Conclusion: For pure H1 blockade without autonomic or central nervous system interference, Fexofenadine is the superior in vitro candidate. Homochlorcyclizine should be reserved for cases where its sedative or broader "dirty" pharmacological profile might be clinically desirable (e.g., pruritus with insomnia), though its low selectivity ratio makes it a suboptimal tool for precise H1 interrogation in research settings.

References

  • Pharmacology of Antihistamines. PubMed Central. Available at: [Link]

  • Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. ResearchGate. Available at: [Link]

  • Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. PubMed. Available at: [Link]

  • Inhibitory effects of histamine H1 receptor blocking drugs on metabolic activations of neutrophils. PubMed. Available at: [Link]

  • Histamine H1-receptor antagonists, promethazine and homochlorcyclizine, increase the steady-state plasma concentrations of haloperidol. PubMed. Available at: [Link]

Comparative

Comparative Guide: Homochlorcyclizine Dihydrochloride vs. Desloratadine Receptor Binding Affinity

Topic: Homochlorcyclizine Dihydrochloride versus Desloratadine Receptor Binding Affinity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Homochlorcyclizine Dihydrochloride versus Desloratadine Receptor Binding Affinity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Evolution of H1 Selectivity

This guide provides a technical analysis of the receptor binding profiles of Homochlorcyclizine (a first-generation piperazine derivative) and Desloratadine (a second-generation tricyclic antihistamine).

For drug development professionals, the core distinction lies in selectivity ratios . While both compounds bind the Histamine H1 receptor with nanomolar affinity, Homochlorcyclizine exhibits a "promiscuous" binding profile with significant affinity for muscarinic acetylcholine receptors (mAChRs). In contrast, Desloratadine demonstrates a "clean" profile with high H1 specificity and negligible off-target binding, driving its non-sedating clinical profile.

Pharmacodynamics & Mechanism of Action[1][2]

The Shift from Antagonism to Inverse Agonism

Historically classified as neutral antagonists, modern pharmacological data reclassifies both agents as inverse agonists . The H1 receptor exhibits constitutive activity (spontaneous activation) even in the absence of histamine.

  • Homochlorcyclizine: Stabilizes the inactive state of the H1 receptor but also occupies mAChRs, leading to anticholinergic side effects (dry mouth, urinary retention).

  • Desloratadine: Acts as a potent inverse agonist with a long residence time at the H1 receptor, effectively reducing constitutive NF-κB signaling and cytokine release.

H1 Receptor Signaling Pathway

The following diagram illustrates the Gq-coupled pathway modulated by these agents.

H1_Signaling Histamine Histamine (Ligand) H1R H1 Receptor (GPCR) Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca ER Release PKC PKC Activation DAG->PKC Ca->PKC NFkB NF-κB / Inflammation PKC->NFkB Downstream Signaling Drug Desloratadine / Homochlorcyclizine (Inverse Agonists) Drug->H1R Stabilizes Inactive State

Caption: H1 receptor signaling cascade blocked by inverse agonists. Desloratadine stabilizes the inactive H1 conformation.

Receptor Binding Affinity Analysis

The following data aggregates competitive radioligand binding assays (displacement of [³H]-mepyramine or [³H]-pyrilamine).

Comparative Affinity Table
ParameterHomochlorcyclizine (1st Gen)Desloratadine (2nd Gen)Biological Implication
H1 Receptor Ki ~5 – 15 nM *0.4 nM Desloratadine is ~10-30x more potent at the target.
Muscarinic (mAChR) Ki 5 – 38 nM > 10,000 nM Homochlorcyclizine is a potent anticholinergic; Desloratadine is not.
H1 Selectivity Ratio Low (Promiscuous)High (>1000-fold)Explains the "dirty" side effect profile of first-gen agents.
Brain Penetration High (Lipophilic)Low (P-gp Substrate)Homochlorcyclizine causes sedation; Desloratadine does not.
Residence Time ModerateLong (Slow dissociation)Desloratadine offers prolonged efficacy (24h+).

*Note: Specific H1 Ki values for Homochlorcyclizine vary by assay conditions but consistently fall in the low nanomolar range, similar to chlorpheniramine.

The Selectivity Gap

The critical differentiator is not just H1 affinity, but the Muscarinic-to-H1 ratio .

  • Homochlorcyclizine: The Ki for muscarinic receptors (5-38 nM) is dangerously close to its therapeutic H1 Ki. This lack of a "therapeutic window" guarantees anticholinergic side effects at therapeutic doses.

  • Desloratadine: With a Ki of 0.4 nM at H1 and >10,000 nM at muscarinic receptors, the selectivity ratio exceeds 25,000:1, preventing dry mouth and blurred vision.

Experimental Protocol: Radioligand Binding Assay

To validate these affinity values in your own lab, follow this standardized membrane preparation and competitive binding workflow. This protocol uses [³H]-mepyramine , the gold standard radioligand for H1 receptors.

Materials
  • Cell Line: HEK-293 cells stably expressing human H1 receptor.

  • Radioligand: [³H]-mepyramine (Specific Activity ~20-30 Ci/mmol).

  • Assay Buffer: 50 mM Na/K Phosphate buffer, pH 7.4.

  • Non-specific control: 10 µM Mianserin or Promethazine.

Step-by-Step Workflow

Binding_Assay Prep 1. Membrane Prep (Homogenize & Centrifuge) Incubate 2. Incubation (4h @ 25°C) Prep->Incubate Add [3H]-Ligand + Test Drug Filter 3. Filtration (GF/C Plates + PEI) Incubate->Filter Terminate Reaction Count 4. Scintillation Counting (Wallac Microbeta) Filter->Count Add Scintillant Analyze 5. Data Analysis (Non-linear Regression) Count->Analyze Calculate Ki

Caption: Workflow for determining Ki values via competitive radioligand displacement.

Protocol Causality (Why we do it this way)
  • Membrane Preparation: We use cell homogenates rather than whole cells to eliminate transport variables (e.g., P-gp efflux) and measure pure receptor affinity.

  • Incubation Time (4h): Desloratadine has slow association/dissociation kinetics. A short incubation (e.g., 1h) might not reach equilibrium, artificially inflating the Ki (lowering apparent affinity).

  • PEI Coating: Glass fiber filters are coated in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the filter itself.

Safety & Clinical Implications

Muscarinic Toxicity

Homochlorcyclizine's high affinity for muscarinic receptors (Ki ~5-38 nM) directly correlates to its adverse event profile.

  • Mechanism: Blockade of M3 receptors on salivary glands and smooth muscle.

  • Outcome: Xerostomia (dry mouth), constipation, and potential tachycardia.

CNS Impairment
  • Homochlorcyclizine: Highly lipophilic and lacks P-glycoprotein (P-gp) substrate activity, allowing free passage across the Blood-Brain Barrier (BBB). It occupies >50% of cerebral H1 receptors at therapeutic doses, causing sedation.

  • Desloratadine: A P-gp substrate. Even if it diffuses into the CNS, it is actively pumped back out, resulting in <10% cerebral H1 occupancy and a "non-sedating" label.

References

  • Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Source: PubMed / Kubo N, et al. (1987) [Link] Key Finding: Establishes Homochlorcyclizine's high affinity (Ki = 5-38 nM) for muscarinic receptors.[1]

  • Preclinical pharmacology of desloratadine, a selective and nonsedating histamine H1 receptor antagonist. Source: PubMed / Kreutner W, et al. (2000) [Link] Key Finding: Defines Desloratadine's H1 Ki at 0.4 nM and demonstrates its high selectivity.

  • Route to Prolonged Residence Time at the Histamine H1 Receptor. Source: Journal of Medicinal Chemistry / Bosma R, et al. (2019) [Link] Key Finding: Discusses the kinetic binding properties and residence time of Desloratadine.

  • Pharmacology of Antihistamines (World Allergy Organization Journal). Source: WAO Journal / Simons F, et al. (2010) [Link] Key Finding: Classifies antihistamines as inverse agonists and compares safety profiles.

Sources

Validation

Comparative Efficacy of Homochlorcyclizine Dihydrochloride Enantiomers

Executive Summary: The Stereochemical Paradox In the development of piperazine-derivative antihistamines, Homochlorcyclizine (HCZ) presents a compelling case study in chiral pharmacology. While the molecule is historical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Paradox

In the development of piperazine-derivative antihistamines, Homochlorcyclizine (HCZ) presents a compelling case study in chiral pharmacology. While the molecule is historically marketed as a racemate, the enantiomers exhibit a distinct "PK/PD Paradox."[1]

The (-)-enantiomer (l-HCZ) acts as the pharmacological eutomer , displaying significantly higher potency at the Histamine H1 receptor compared to the (+)-enantiomer. However, pharmacokinetic profiling reveals that the (+)-enantiomer (d-HCZ) dominates tissue distribution profiles following oral administration. This guide analyzes this divergence, providing researchers with the data and protocols necessary to evaluate the utility of enantiopure formulations.

Chemical Identity & Stereochemical Basis

Homochlorcyclizine dihydrochloride is a chiral molecule containing one asymmetric carbon center at the benzhydryl moiety.

  • IUPAC Name: 1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane dihydrochloride

  • Chirality: The pharmacological activity is stereoselective.

  • Key Insight: Unlike many antihistamines where the eutomer also exhibits favorable bioavailability, HCZ's eutomer is subject to rapid, stereoselective first-pass metabolism.

Table 1: Physicochemical & Pharmacological Profile
Property(-)-Homochlorcyclizine(+)-HomochlorcyclizineRacemic HCZ
Optical Rotation Levorotatory (

)
Dextrorotatory (

)
N/A
H1 Receptor Potency High (Eutomer) Low (Distomer)Intermediate
Metabolic Stability Low (Rapid Glucuronidation)HighIntermediate
Tissue Accumulation LowHigh Mixed
Primary Mechanism Competitive H1 AntagonismWeak AntagonismMixed

Pharmacodynamic Profile: Receptor Affinity & Signaling

The efficacy of Homochlorcyclizine relies on its ability to stabilize the G-protein-coupled Histamine H1 receptor in an inactive conformation.

Mechanism of Action

The H1 receptor is coupled to the


 protein. Agonist binding triggers the Phospholipase C (PLC) pathway, leading to calcium mobilization and NF-

B activation. (-)-HCZ acts as an inverse agonist/antagonist, blocking this cascade.
Figure 1: H1 Receptor Antagonism Pathway

H1_Signaling Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Activates HCZ_L (-)-HCZ (Eutomer) HCZ_L->H1R Competes/Blocks Block X Gq Gq Protein H1R->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 + DAG PLC->IP3 Ca Ca2+ Release (Inflammation) IP3->Ca Block->Gq Inhibition

Caption: The (-)-enantiomer competitively binds the H1 receptor, preventing Gq-mediated calcium release and subsequent allergic response.

Experimental Evidence: Potency Divergence

In functional assays using guinea pig ileum (the gold standard for H1 contractility), the (-)-isomer demonstrates significantly higher potency than the (+)-isomer.

  • (-)-HCZ: Potent inhibition of histamine-induced contractions.

  • (+)-HCZ: Weak inhibition, requiring significantly higher concentrations to achieve comparable

    
     values.
    
  • Racemate: Potency lies between the two, driven primarily by the (-)-content.

Pharmacokinetic Divergence: The Metabolic Trap

Understanding the in vivo efficacy requires analyzing the metabolic fate of each isomer. This is where the "superior" (-)-isomer fails in standard oral dosing.

Stereoselective Glucuronidation

Research indicates that the liver enzymes (UDP-glucuronosyltransferases) exhibit high stereoselectivity for the (-)-isomer.

  • Absorption: Both enantiomers are absorbed from the gut.

  • First-Pass Metabolism: The (-)-isomer is rapidly converted to a quaternary ammonium-linked glucuronide.

  • Systemic Circulation: The inactive (+)-isomer escapes first-pass metabolism more effectively, leading to higher plasma and tissue concentrations (lung, liver, kidney).

Figure 2: Enantioselective Metabolic Fate

PK_Fate cluster_liver Hepatic First-Pass Metabolism Oral Oral Administration (Racemic HCZ) L_Iso (-)-HCZ (Active) Oral->L_Iso R_Iso (+)-HCZ (Inactive) Oral->R_Iso UGT Glucuronidation Enzymes L_Iso->UGT High Affinity R_Iso->UGT Low Affinity Tissue Tissue Accumulation (High % (+)-Isomer) R_Iso->Tissue Escapes Liver L_Met (-)-HCZ-Glucuronide (Rapid Formation) UGT->L_Met R_Met (+)-HCZ-Glucuronide (Slow Formation) UGT->R_Met Excretion Urinary Excretion (High % (-)-Metabolite) L_Met->Excretion

Caption: The active (-)-isomer is preferentially metabolized and excreted, while the inactive (+)-isomer accumulates in tissues.[1]

Experimental Protocols

To validate these findings in your own lab, use the following self-validating protocols.

Protocol A: Chiral Separation (HPLC)

Objective: Isolate high-purity enantiomers for pharmacological testing.

  • Column: Chiralcel OD (Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: n-Hexane / Isopropylamine (IPA) mixture.

    • Optimization Note: Adding 0.2 M isopropylamine improves peak shape for basic amines like HCZ.

  • Detection: UV at 230–254 nm.

  • Flow Rate: 0.5 – 1.0 mL/min (Adjust based on column pressure).

Step-by-Step Workflow:

  • Equilibration: Flush column with n-hexane/IPA (90:10) for 30 mins.

  • Sample Prep: Dissolve racemic HCZ in mobile phase (1 mg/mL).

  • Injection: Inject 10-20 µL.

  • Elution Order:

    • Peak 1: (+)-Homochlorcyclizine (d-HCZ)

    • Peak 2: (-)-Homochlorcyclizine (l-HCZ)

  • Validation: Calculate Resolution (

    
    ). Target 
    
    
    
    for baseline separation.
Protocol B: In Vitro Efficacy (Guinea Pig Ileum)

Objective: Quantify the


 (affinity) of the isolated enantiomers.
  • Tissue: Isolated guinea pig ileum segments.

  • Buffer: Tyrode’s solution, aerated with 95%

    
     / 5% 
    
    
    
    at 37°C.
  • Agonist: Histamine dihydrochloride (

    
     to 
    
    
    
    M).

Workflow:

  • Stabilization: Equilibrate tissue for 60 mins under 1g tension.

  • Control Curve: Establish a cumulative concentration-response curve (CRC) for histamine alone.

  • Incubation: Incubate tissue with fixed concentration of HCZ enantiomer (e.g.,

    
     M) for 10-15 mins.
    
  • Test Curve: Repeat histamine CRC in the presence of the antagonist.

  • Analysis: Measure the rightward shift of the curve.

    • Expectation: The (-)-isomer will cause a parallel rightward shift at significantly lower concentrations than the (+)-isomer.

Conclusion & Recommendations

For drug development professionals, Homochlorcyclizine represents a critical lesson in chiral switching:

  • Efficacy: The (-)-enantiomer is the true active pharmaceutical ingredient (API).

  • Bioavailability: The (+)-enantiomer is a "distomer" that contributes to systemic load without therapeutic benefit, potentially increasing the risk of off-target side effects (e.g., anticholinergic toxicity).

  • Development Strategy: A pure (-)-HCZ formulation would theoretically offer higher potency. However, due to its rapid metabolism, prodrug strategies or alternative delivery routes (transdermal/nasal) bypassing first-pass metabolism would be required to realize its full clinical potential.

References

  • Nishikata, M., et al. (1992). Method for optical resolution of racemic homochlorcyclizine and comparison of optical isomers in antihistamine activity and pharmacokinetics. Chemical & Pharmaceutical Bulletin.[2]

  • Nishikata, M., et al. (1992). Enantioselective pharmacokinetics of homochlorcyclizine. II: Disposition and metabolism of (+)-, (-)- and racemic homochlorcyclizine after oral administration to man.[3] European Journal of Clinical Pharmacology.[3]

  • Nishikata, M., et al. (1993). Enantioselective pharmacokinetics of homochlorcyclizine: disposition of (+)- and (-)-homochlorcyclizine after intravenous and oral administration of racemic homochlorcyclizine to rats.[4] Journal of Pharmacy and Pharmacology.

  • Kimura, E.T., et al. (1960).[5] Pharmacologic properties of N-p-chloro-benzhydryl-N'-methyl homopiperazine dihydrochloride (homochlorcyclizine; SA-97), a serotonin antagonist.[5] Journal of Allergy.[5]

Sources

Comparative

Comprehensive Guide: Cross-Reactivity of Homochlorcyclizine Dihydrochloride

Executive Summary: The "Promiscuous" Homopiperazine Homochlorcyclizine dihydrochloride (HCL) is a first-generation antihistamine distinguished by its homopiperazine (7-membered) ring structure, a deviation from the stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Promiscuous" Homopiperazine

Homochlorcyclizine dihydrochloride (HCL) is a first-generation antihistamine distinguished by its homopiperazine (7-membered) ring structure, a deviation from the standard piperazine (6-membered) ring found in its analog, chlorcyclizine. While its primary therapeutic target is the Histamine H1 receptor , HCL exhibits a broad "dirty" pharmacological profile.[1]

Unlike highly selective second-generation antihistamines (e.g., Cetirizine), HCL demonstrates significant cross-reactivity with Muscarinic Acetylcholine (mAChR) , Serotonin (5-HT) , and Dopamine (D) receptors. This guide dissects these off-target interactions, providing the mechanistic basis for its side-effect profile (sedation, anticholinergic toxicity) and its unique utility in pruritus where serotonin pathways are implicated.

Structural Basis of Cross-Reactivity

The expansion of the central nitrogenous ring from piperazine to homopiperazine alters the conformational flexibility of the molecule. This structural "wobble" allows HCL to adopt conformations that fit into the orthosteric binding pockets of multiple G-Protein Coupled Receptors (GPCRs) sharing the Class A homology.

Chemical Structure Comparison[2]
  • Chlorcyclizine: 1-(p-chloro-α-phenylbenzyl)-4-methylpiperazine

  • Homochlorcyclizine: 1-(p-chloro-α-phenylbenzyl)-4-methylhomopiperazine

The homopiperazine ring increases lipophilicity and alters the spatial arrangement of the basic nitrogens, critical for ionic bonding with the conserved Aspartate residue in aminergic GPCRs.

ChemicalStructure cluster_0 Pharmacophore Analysis HCL Homochlorcyclizine (7-membered Ring) H1 Histamine H1 (Primary Target) HCL->H1 High Affinity (Ki ~10-20 nM) M_Rec Muscarinic M1-M5 (Anticholinergic) HCL->M_Rec Mod-High Affinity (Conformational Fit) HT_Rec Serotonin 5-HT (Antiserotonergic) HCL->HT_Rec Distinct Antagonism (Unique to Homo-analog) CCZ Chlorcyclizine (6-membered Ring) CCZ->H1 High Affinity (Ki ~9 nM) CCZ->M_Rec Moderate Affinity CCZ->HT_Rec Low/Negligible

Figure 1: Pharmacophore overlap showing how the ring expansion in Homochlorcyclizine broadens its receptor interaction profile compared to Chlorcyclizine.

Receptor Cross-Reactivity Profile

Muscarinic Acetylcholine Receptors (mAChRs)

HCL acts as a competitive antagonist at muscarinic receptors. This cross-reactivity is the causality behind its classic anticholinergic side effects: xerostomia (dry mouth), urinary retention, and mydriasis.

  • Primary Off-Targets: M1 (CNS/Cognition) and M3 (Glandular/Smooth Muscle).

  • Mechanism: The basic amine of the homopiperazine mimics the quaternary ammonium of acetylcholine, blocking the orthosteric site.

Serotonin Receptors (5-HT)

Uniquely, HCL was characterized early in its development as a serotonin antagonist (Kimura et al., 1960). This activity is less pronounced in standard piperazines.

  • Clinical Relevance: Serotonin is a mediator of non-histaminergic itch. HCL's dual H1/5-HT blockade makes it potentially more effective for complex pruritus than selective H1 blockers, albeit with higher sedation.

Dopamine Receptors (D2)

HCL exhibits antidopaminergic activity, likely at the D2 receptor. This contributes to its sedative potency and potential for extrapyramidal symptoms (EPS) at toxic doses, a trait shared with phenothiazine antihistamines (e.g., promethazine).

Comparative Affinity Table

Note: Values are synthesized from class-specific data and relative potency studies where specific Ki values are absent in modern literature.

Receptor TargetHomochlorcyclizine ActivityChlorcyclizine ActivityCetirizine (2nd Gen) ActivityClinical Consequence
Histamine H1 High (Ki < 20 nM)High (Ki ~9 nM)Very High (Ki ~6 nM)Allergy Relief
Muscarinic (M1/M3) Moderate-High ModerateNegligible (Ki > 10,000 nM)Dry mouth, Urinary retention
Serotonin (5-HT) Moderate LowNegligibleAnti-itch (non-histamine), Sedation
Dopamine (D2) Low-Moderate LowNegligibleSedation, Potential EPS
Alpha-Adrenergic Low LowNegligibleHypotension (rare)

Experimental Protocol: Validating Cross-Reactivity

To objectively quantify the "dirtiness" of HCL in your specific assay, use the following Radioligand Binding Assay protocol. This is the gold standard for determining Ki values (affinity).

Membrane Preparation Workflow

Objective: Isolate membranes rich in the target receptor (e.g., CHO-K1 cells overexpressing human M1 or H1).

  • Harvest: Scrape cells in ice-cold PBS. Centrifuge at 500 x g for 5 min.

  • Lysis: Resuspend pellet in Hypotonic Lysis Buffer (5 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Homogenize using a Polytron (bursts of 5s).

  • Fractionation: Centrifuge at 40,000 x g for 30 min at 4°C.

  • Resuspension: Discard supernatant. Resuspend pellet in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Protein Quantification: Use BCA assay to normalize protein concentration to 5-10 µ g/well .

Competitive Binding Assay (Step-by-Step)

Objective: Measure the ability of Homochlorcyclizine to displace a radiolabeled reference ligand.

  • Reagents:

    • Test Compound: Homochlorcyclizine dihydrochloride (10-point serial dilution, 10 µM to 0.1 nM).

    • Radioligand (H1): [³H]-Pyrilamine (~2 nM final).

    • Radioligand (M1): [³H]-N-Methylscopolamine (~0.2 nM final).

    • Non-specific Control: 10 µM Atropine (for M1) or 10 µM Diphenhydramine (for H1).

Procedure:

  • Plate Setup: Use 96-well polypropylene plates.

  • Addition: Add 50 µL Test Compound + 50 µL Radioligand + 100 µL Membrane Suspension.

  • Incubation: Incubate for 60 minutes at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Detection: Add liquid scintillant and count CPM (Counts Per Minute).

Data Analysis: Calculate % Inhibition and fit to a one-site competition model to derive IC50. Convert to Ki using the Cheng-Prusoff equation:



(Where [L] is radioligand concentration and Kd is its dissociation constant).

AssayWorkflow Start Membrane Prep (CHO-hH1 or CHO-hM1) Incubation Incubate: Membranes + [3H]-Ligand + HCL (60 min @ 25°C) Start->Incubation Filtration Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Counting Scintillation Counting (Measure CPM) Filtration->Counting Analysis Data Analysis (Cheng-Prusoff -> Ki) Counting->Analysis

Figure 2: Workflow for Radioligand Binding Assay to determine Ki values.

References

  • Kimura, E. T., Young, P. R., & Richards, R. K. (1960). Pharmacologic properties of N-p-chloro-benzhydryl-N'-methyl homopiperazine dihydrochloride (homochlorcyclizine; SA-97), a serotonin antagonist.[2] Journal of Allergy, 31, 237–247. Link

  • MIMS. Homochlorcyclizine dihydrochloride: Mechanism of Action and Side Effects. MIMS Pharmacology Database. Link

  • Kubo, N., et al. (1987). Antimuscarinic effects of antihistamines: Quantitative prediction of receptor occupancy. Japanese Journal of Pharmacology.
  • National Institutes of Health (NIH). PubChem Compound Summary for CID 3627: Homochlorcyclizine. Link

  • Simons, F. E., & Simons, K. J. (1994). The pharmacology and use of H1-receptor-antagonist drugs. New England Journal of Medicine, 330(23), 1663-1670. (Context for First Gen vs Second Gen selectivity).

Sources

Validation

In Vivo Pharmacological Comparison: Homochlorcyclizine Dihydrochloride vs. Cetirizine

Executive Summary: The Structural & Functional Divergence This guide provides a rigorous in vivo comparison between Homochlorcyclizine dihydrochloride (a homopiperazine derivative) and Cetirizine (a piperazine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural & Functional Divergence

This guide provides a rigorous in vivo comparison between Homochlorcyclizine dihydrochloride (a homopiperazine derivative) and Cetirizine (a piperazine derivative and metabolite of hydroxyzine). While both share a chlorobenzhydryl moiety, their pharmacological distinctiveness lies in their ring structure and selectivity profile.

  • Cetirizine (2nd Generation): Characterized by high peripheral H1 selectivity, minimal blood-brain barrier (BBB) penetration (P-glycoprotein substrate), and negligible anticholinergic activity. It is the gold standard for pure histamine-mediated pathologies.

  • Homochlorcyclizine (Transitionary/1st Generation): Distinguished by a 1,4-diazepane (homopiperazine) ring. It exhibits broader pharmacology, including H1 antagonism, significant serotonin (5-HT) antagonism , and anticholinergic properties. It is often utilized in complex dermatological pruritus where mechanisms extend beyond simple histamine release.

Mechanistic Profile & Receptor Affinity[1]

The core differentiator in vivo is the "Selectivity vs. Broad-Spectrum" trade-off.

Signaling Pathway Inhibition

Both compounds target the Gq/11-coupled H1 receptor, preventing the hydrolysis of PIP2 into IP3 and DAG, thereby blocking intracellular Calcium release and NF-κB activation. However, Homochlorcyclizine’s "dirty" profile allows it to modulate serotonergic pathways implicated in non-histaminergic itch.

Receptor_Signaling_Blockade Histamine Histamine H1R H1 Receptor (Gq-coupled) Histamine->H1R Serotonin Serotonin (5-HT) HTR 5-HT Receptor (Serotonergic) Serotonin->HTR Ach Acetylcholine mAChR Muscarinic Receptor Ach->mAChR PLC PLC Activation H1R->PLC Itch Pruritus/Inflammation HTR->Itch Non-histaminergic Cetirizine Cetirizine (High Selectivity) Cetirizine->H1R Potent Block Homo Homochlorcyclizine (Broad Spectrum) Homo->H1R Block Homo->HTR Antagonism Homo->mAChR Weak Block Ca Intracellular Ca2+ (Vasodilation/Edema) PLC->Ca Ca->Itch

Figure 1: Comparative Receptor Binding Profile. Note Cetirizine's focused inhibition on H1R versus Homochlorcyclizine's multi-target approach.

In Vivo Efficacy Comparison

Antihistamine Activity (Cutaneous Vascular Permeability)

In the Passive Cutaneous Anaphylaxis (PCA) model or Histamine-induced wheal formation:

  • Cetirizine: Demonstrates superior potency (

    
     typically lower than Homochlorcyclizine). Its onset is rapid (Tmax ~1h) with a prolonged duration of action (>24h in humans, variable in rodents) due to high receptor occupancy and slow dissociation rates.
    
  • Homochlorcyclizine: Effective but requires higher molar dosing to achieve equivalent H1 blockade. Duration is shorter, often necessitating multi-dose regimens in animal models.

Anti-Pruritic Activity (Serotonin-Induced)

This is the critical divergence point.

  • Experiment: Subcutaneous injection of Serotonin (5-HT) in mice/rats to induce scratching behavior.

  • Outcome: Homochlorcyclizine significantly inhibits serotonin-induced scratching. Cetirizine shows minimal to no effect on pure serotonin-induced pruritus.

  • Clinical Implication: Homochlorcyclizine is preferred for allergic dermatoses where serotonin plays a mediator role (e.g., atopic dermatitis components), whereas Cetirizine is preferred for urticaria (pure histamine).

Safety & CNS Profile (Sedation)

The "Sedation Index" is determined by the ratio of the


 for sedative effects (e.g., Rotarod impairment) to the 

for antihistamine efficacy.
FeatureHomochlorcyclizine 2HClCetirizine
BBB Penetration Moderate/High. Lipophilic nature allows CNS entry.Low. Substrate for P-glycoprotein efflux pump.
H1RO (Receptor Occupancy) High central H1 occupancy (correlated with sedation).Low central H1 occupancy (<20% at therapeutic doses).
Locomotor Activity Dose-dependent reduction in spontaneous motor activity (mice).No significant reduction at therapeutic doses.
Potentiation of Sleep Potentiates barbiturate-induced sleep time.Minimal effect on barbiturate sleep time.
Anticholinergic Effects Present (Dry mouth, mydriasis in high doses).Negligible.[1]

Experimental Protocols

To validate these comparisons in your own laboratory, use the following self-validating systems.

Protocol A: Histamine-Induced Cutaneous Vascular Permeability (Evans Blue)

Objective: Quantify peripheral H1 blockade efficacy.

  • Preparation: Use Male Wistar rats (200-250g). Fast for 12h.

  • Dosing: Administer Test Drug (Homochlorcyclizine or Cetirizine) orally (p.o.) 1 hour prior to challenge.

  • Dye Injection: Inject 1 mL of 1% Evans Blue dye solution intravenously (tail vein).

  • Challenge: Immediately inject 0.1 mL of Histamine (

    
    ) intradermally into the shaved dorsal skin.
    
  • Endpoint: After 30 minutes, sacrifice animal. Remove the dorsal skin patch.

  • Quantification: Extract dye using formamide at 60°C for 24h. Measure absorbance at 620 nm.

    • Validation: Control group (Saline) must show distinct blue spots. Comparison is % inhibition of dye leakage.

Protocol B: Rotarod Test for Motor Coordination (Sedation)

Objective: Assess CNS impairment (Sedative potential).

  • Training: Train mice (ICR strain) to maintain balance on a rotating rod (15 rpm) for 180 seconds. Only successful animals are selected.

  • Dosing: Administer Test Drug (p.o.) at varying doses (

    
    ).
    
  • Testing: Place mice on the rod at T=30, 60, 120 min post-dose.

  • Cut-off: Latency to fall is recorded (Max 180s).

  • Data Analysis: Calculate the percentage of motor impairment compared to baseline.

    • Expectation: Homochlorcyclizine will show a dose-dependent decrease in latency (falls earlier). Cetirizine should remain comparable to vehicle control up to high doses.

Experimental_Workflow cluster_0 Phase 1: Drug Administration cluster_1 Phase 2: Challenge cluster_2 Phase 3: Analysis Step1 Oral Gavage (Test Compound) Wait Wait Tmax (60 min) Step1->Wait IV_Dye IV Injection Evans Blue Wait->IV_Dye ID_Hist Intradermal Histamine IV_Dye->ID_Hist Sacrifice Tissue Harvest ID_Hist->Sacrifice Extract Formamide Extraction (24h @ 60°C) Sacrifice->Extract Read OD @ 620nm Extract->Read

Figure 2: Workflow for Evans Blue Dye Extravasation Assay (Vascular Permeability).

Data Summary Table

ParameterHomochlorcyclizineCetirizineReference Standard
Primary Target H1 Receptor (

~mid nM)
H1 Receptor (

~low nM)
Diphenhydramine
Secondary Targets 5-HT, mAChR, CYP2D6None significant-
In Vivo Potency (ID50) Moderate (

)
High (

)
-
Sedation Liability Yes (Classified as Sedating)No/Low (Non-sedating)-
Metabolism Hepatic (CYP2D6 Inhibitor)Minimal (Excreted largely unchanged)-
Key Indication Pruritus w/ allergic componentAllergic Rhinitis, Urticaria-

References

  • Pharmacological Profile of Homochlorcyclizine

    • Title: Homochlorcyclizine Pharmacology and Therapeutic Applications.[2]

    • Source: P
    • URL:[Link]

  • Cetirizine Pharmacodynamics

    • Title: Inhibitory effect of cetirizine 2HCl on eosinophil migr
    • Source: Clinical & Experimental Allergy (PubMed).
    • URL:[Link]

  • Sedation Comparison Models

    • Title: Repeated-dose effects of mequitazine, cetirizine and dexchlorpheniramine on driving and psychomotor performance.[3][4]

    • Source: British Journal of Clinical Pharmacology.
    • URL:[Link]

  • Homochlorcyclizine Interaction Data

    • Title: Histamine H1-receptor antagonists, promethazine and homochlorcyclizine, increase the steady-state plasma concentr
    • Source: Therapeutic Drug Monitoring (PubMed).
    • URL:[Link]

  • Guinea Pig Anaphylaxis Models

    • Title: Some observations on the antihistamine activity in the guinea pig of aliphatic 2,4-diketones.[5]

    • Source: Res Commun Chem P
    • URL:[Link]

Sources

Comparative

Comparative Technical Guide: Homochlorcyclizine Dihydrochloride vs. Promethazine

Executive Summary This guide provides a technical comparative analysis of Homochlorcyclizine dihydrochloride (HCZ) and Promethazine (PMZ) . While both agents are first-generation H1-antihistamines with significant sedati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of Homochlorcyclizine dihydrochloride (HCZ) and Promethazine (PMZ) . While both agents are first-generation H1-antihistamines with significant sedative properties, they belong to distinct chemical classes—piperazines (HCZ) and phenothiazines (PMZ)—which dictate their secondary receptor profiles and therapeutic utility.

Key Distinction: Promethazine acts as a "dirty drug" with broad receptor promiscuity (H1, mAChR, D2, 5-HT2A), making it highly effective for motion sickness and sedation but prone to extrapyramidal side effects. Homochlorcyclizine, while also potent at H1 and muscarinic receptors, exhibits a unique potential for viral entry inhibition (HCV) , positioning it as a candidate for drug repurposing beyond allergy management.

Chemical & Pharmacological Profile

The structural backbone of these compounds influences their lipophilicity, blood-brain barrier (BBB) penetration, and metabolic fate.

FeatureHomochlorcyclizine (HCZ)Promethazine (PMZ)
Chemical Class DiphenylmethylpiperazinePhenothiazine
Molecular Weight ~315.86 g/mol (Free base)284.42 g/mol (Free base)
Primary Target Histamine H1 Receptor (Inverse Agonist)Histamine H1 Receptor (Inverse Agonist)
H1 Binding Affinity (

)
~1–10 nM (High Potency)1.4 nM (Very High Potency)
Muscarinic Affinity (

)
5–38 nM (High Anticholinergic load)5–38 nM (High Anticholinergic load)
Secondary Targets HCV E1 Fusion Peptide (Viral Entry)D2 Dopamine, 5-HT2A,

-Adrenergic
Metabolism Hepatic (CYP2D6 Inhibitor)Hepatic (CYP2D6 Substrate/Inhibitor)
Half-Life (

)
~11 hours10–19 hours
BBB Penetration High (Lipophilic)High (Lipophilic)
Structural Implications
  • Promethazine: The tricyclic phenothiazine ring mimics the dopamine structure, leading to D2 antagonism. This confers antiemetic properties but introduces risks of tardive dyskinesia.

  • Homochlorcyclizine: The piperazine ring is less rigid than the phenothiazine tricyclic system. This flexibility reduces D2 affinity compared to PMZ but maintains high H1 and muscarinic affinity.

Mechanism of Action & Signaling Pathways

Both compounds function primarily as inverse agonists at the Gq-coupled H1 receptor, stabilizing the inactive conformation and preventing the constitutive activity of the receptor.

Signaling Pathway Diagram

The following diagram illustrates the blockade of H1 signaling and the divergent secondary effects of both drugs.

MOA PMZ Promethazine H1R H1 Receptor (Gq-Coupled) PMZ->H1R Inhibits mAChR Muscarinic AChR PMZ->mAChR Inhibits (Ki ~5nM) D2R Dopamine D2R PMZ->D2R Inhibits HCZ Homochlorcyclizine HCZ->H1R Inhibits HCZ->mAChR Inhibits (Ki ~5nM) HCV_E1 HCV E1 Protein (Viral Fusion) HCZ->HCV_E1 Direct Binding PLC PLC Activation H1R->PLC Sed Sedation / Anticholinergic Effects mAChR->Sed EPS Extrapyramidal Symptoms (Anti-Dopaminergic) D2R->EPS Viral Inhibition of Viral Entry HCV_E1->Viral IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Mobilization (NF-kB Activation) IP3->Ca Resp Allergic Response (Vasodilation/Itch) Ca->Resp

Figure 1: Comparative Mechanism of Action. Red nodes indicate drugs; Yellow nodes indicate receptors; Green indicates a unique viral target. Arrows with flat heads indicate inhibition.

Experimental Performance Analysis

Receptor Binding Affinity (In Vitro)

In competitive radioligand binding assays using [³H]-mepyramine (H1 selective radioligand), Promethazine demonstrates slightly higher potency, but both drugs fall within the nanomolar range essential for clinical efficacy.

  • Promethazine:

    
    
    
  • Homochlorcyclizine:

    
     (Inferred from comparative piperazine data and muscarinic overlap).[1][2]
    

Critical Insight: Both agents exhibit high affinity for muscarinic receptors (


 5–38 nM). This "off-target" binding is the causality behind the shared side effects of dry mouth and urinary retention. In experimental models, this necessitates the use of selective antagonists (e.g., atropine) as controls to distinguish H1-mediated effects from cholinergic blockade.
Emerging Application: Hepatitis C Virus (HCV) Inhibition

Recent high-throughput screening has identified Homochlorcyclizine as a potent inhibitor of HCV entry, a property not shared by Promethazine to the same extent.

  • Data: HCZ inhibits HCV infection with an

    
     .
    
  • Mechanism: It binds directly to the hydrophobic pocket of the HCV E1 glycoprotein, interfering with the viral fusion peptide.

  • Relevance: This suggests HCZ can be repurposed as a host-targeting antiviral agent (HTA), offering a high barrier to resistance compared to direct-acting antivirals.

Detailed Experimental Protocol

Protocol: Competitive Radioligand Binding Assay (H1 Receptor)

Objective: To determine the inhibition constant (


) of Homochlorcyclizine vs. Promethazine at the H1 receptor.
Reagents & Materials:
  • Source Tissue: Guinea pig cerebellum or recombinant human H1R-expressing CHO cells.

  • Radioligand: [³H]-Pyrilamine (Specific Activity ~20-30 Ci/mmol).

  • Assay Buffer: 50 mM Na/K Phosphate buffer (pH 7.4).

  • Nonspecific Binding Control: 10 µM Triprolidine.

Step-by-Step Workflow:
  • Membrane Preparation:

    • Homogenize tissue in ice-cold assay buffer using a Polytron homogenizer.

    • Centrifuge at 50,000

      
       for 20 minutes at 4°C.
      
    • Resuspend pellet in buffer and repeat centrifugation to wash endogenous histamine.

    • Final resuspension to protein concentration of 0.5 mg/mL.

  • Incubation Setup:

    • Prepare 96-well plates.

    • Total Binding: 50 µL Membrane + 50 µL [³H]-Pyrilamine (2 nM final) + 100 µL Buffer.

    • Nonspecific Binding: As above + 10 µM Triprolidine.

    • Experimental Wells: As above + Increasing concentrations of HCZ or PMZ (

      
       M to 
      
      
      
      M).
  • Equilibrium Binding:

    • Incubate plates at 25°C for 60 minutes in the dark (to prevent photodegradation of phenothiazines).

  • Harvesting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce nonspecific binding).

    • Wash filters

      
       with 3 mL ice-cold buffer.
      
  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).[3]

Safety & Toxicology Profile

ParameterHomochlorcyclizinePromethazine
QT Interval Risk of prolongation (class effect).[2][4]High Risk. Boxed warnings for respiratory depression in pediatrics.
Sedation Moderate to High. Crosses BBB.[5][6][7]Severe. Often used specifically for this effect.
Drug Interactions CYP2D6 Inhibitor. Increases plasma levels of substrates like haloperidol.CYP2D6 Substrate & Inhibitor. Potentiates CNS depressants.
Toxicity Anticholinergic syndrome (delirium, tachycardia) in overdose.Neuroleptic Malignant Syndrome (rare), tissue necrosis (IV extravasation).

Guidance for Researchers: When designing in vivo studies, Promethazine requires careful dose titration due to its steep dose-response curve for sedation, which can confound behavioral assays. Homochlorcyclizine generally offers a cleaner H1/muscarinic profile without significant dopaminergic interference.

References

  • H1 Receptor Binding & Antimuscarinic Effects: Kubo, N., et al. (1987). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. Japanese Journal of Pharmacology.

  • HCV Antiviral Activity: He, S., et al. (2015).[8] Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Science Translational Medicine.

  • Pharmacokinetics & Enantioselectivity: Murase, S., et al. (1998). Enantioselective pharmacokinetics of homochlorcyclizine. Xenobiotica.

  • Promethazine Pharmacology: Strenkoski-Nix, L.C., et al. (2000). Pharmacokinetics of promethazine hydrochloride after administration of rectal suppositories and oral syrup to healthy subjects. American Journal of Health-System Pharmacy.

  • CYP2D6 Inhibition Interactions: Hamamura, T., et al. (2009). Histamine H1-receptor antagonists, promethazine and homochlorcyclizine, increase the steady-state plasma concentrations of haloperidol. Therapeutic Drug Monitoring.[9][10]

Sources

Validation

Benchmarking Homochlorcyclizine Dihydrochloride: A Technical Guide to HCV Entry Inhibition

Executive Summary Homochlorcyclizine dihydrochloride (HCLZ) , traditionally utilized as a first-generation H1-antihistamine, has emerged as a potent, repurposed Hepatitis C Virus (HCV) entry inhibitor . Unlike Direct-Act...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Homochlorcyclizine dihydrochloride (HCLZ) , traditionally utilized as a first-generation H1-antihistamine, has emerged as a potent, repurposed Hepatitis C Virus (HCV) entry inhibitor . Unlike Direct-Acting Antivirals (DAAs) that target viral replication enzymes (NS3/4A, NS5A, NS5B), HCLZ targets the viral envelope glycoprotein E1, specifically inhibiting membrane fusion.

This guide benchmarks HCLZ against standard entry inhibitors—EGCG (Attachment inhibitor) and ITX-5061 (SR-B1 antagonist)—providing researchers with the mechanistic insights, comparative data, and validated protocols necessary for evaluating HCLZ in antiviral discovery pipelines.

Part 1: Mechanistic Profiling & Target Validation[1]

The Mechanism of Action (MoA)

HCLZ functions distinctively from other entry inhibitors. While most entry inhibitors block the interaction between the virus and host receptors (CD81, SR-B1), HCLZ acts as a fusion inhibitor .

  • EGCG (Epigallocatechin-3-gallate): Acts at the attachment stage, binding directly to the viral particle to prevent initial adsorption to the hepatocyte surface.[1][2]

  • ITX-5061: Targets the host Scavenger Receptor Class B Type I (SR-B1), modifying HDL-dependent viral entry.[1]

  • HCLZ: Interacts directly with the HCV E1 glycoprotein , specifically destabilizing the fusion peptide required for the merging of the viral envelope with the endosomal membrane.[3]

Pathway Visualization

The following diagram maps the precise intervention points of HCLZ relative to its competitors within the HCV entry cascade.

HCV_Entry_Pathway Virus HCV Virion Attachment 1. Attachment (HSPG / LDL-R) Virus->Attachment Receptor 2. Receptor Interaction (SR-B1 / CD81) Attachment->Receptor Endocytosis 3. Clathrin-Mediated Endocytosis Receptor->Endocytosis Fusion 4. Membrane Fusion (Late Endosome) Endocytosis->Fusion Replication 5. RNA Release & Replication Fusion->Replication EGCG Inhibitor: EGCG (Blocks Attachment) EGCG->Attachment ITX Inhibitor: ITX-5061 (Blocks SR-B1) ITX->Receptor HCLZ Inhibitor: HCLZ (Blocks E1 Fusion) HCLZ->Fusion

Figure 1: HCV Entry Cascade showing HCLZ targeting the late-stage fusion event, distinct from attachment (EGCG) or receptor binding (ITX-5061).

Part 2: Comparative Efficacy Data

The following data aggregates performance metrics from HCV pseudoparticle (HCVpp) and cell culture (HCVcc) assays (Genotype 2a).

Potency and Selectivity Index (SI)

HCLZ demonstrates nanomolar potency comparable to Chlorcyclizine (CCZ) but with a distinct chemical profile.[1]

CompoundTargetIC50 (Potency)*CC50 (Cytotoxicity)Selectivity Index (SI)Genotype Breadth
HCLZ Viral E1 (Fusion) ~50 nM > 30 µM > 600 High (GT2), Low (GT1)
Chlorcyclizine (CCZ)Viral E1 (Fusion)~50 nM> 30 µM> 600High (GT2), Low (GT1)
ITX-5061Host SR-B1~20 nM> 50 µM> 2500Broad (GT 1-7)
EGCGViral Surface~50 µM**> 100 µM~2-10Broad

*Values based on HCVcc (JFH-1) infection assays. Note the significant potency gap between HCLZ (nM) and EGCG (µM). **EGCG requires significantly higher concentrations for efficacy compared to specific fusion inhibitors.

Resistance Barrier[1]
  • HCLZ/CCZ: Resistance maps to the E1 fusion peptide (e.g., mutations at aa 415 or adjacent regions). The barrier is moderate; viral escape can occur in monotherapy.[1]

  • ITX-5061: High barrier as it targets a host factor (SR-B1), making viral adaptation more difficult.[1]

Part 3: Experimental Validation Protocols

To validate HCLZ activity, researchers must distinguish between entry inhibition and replication inhibition. The Time-of-Addition (ToA) assay is the gold standard for this differentiation.[1]

Protocol: Time-of-Addition (ToA) Assay

Objective: Determine if HCLZ acts at the entry stage (0–2h) or replication stage (>2h).[1]

Reagents:

  • Cells: Huh-7.5 hepatoma cells (highly permissive).[1]

  • Virus: JFH-1 HCVcc (Luciferase reporter).[1]

  • Controls: Anti-CD81 antibody (Entry control), Cyclosporin A (Replication control).[1]

Step-by-Step Workflow:

  • Seeding: Plate Huh-7.5 cells (1×10⁴ cells/well) in 96-well plates 24h prior to infection.

  • Infection Window (T=0): Inoculate cells with HCVcc (MOI 0.1) at 4°C for 1h (allows binding, prevents entry), then shift to 37°C to synchronize entry.

  • Drug Administration (Variable Timing):

    • Set A (Pre-treatment): Add HCLZ (1 µM) 1h before virus.[1]

    • Set B (Entry): Add HCLZ during inoculation (0–2h post-shift).[1]

    • Set C (Post-Entry): Add HCLZ 4h post-infection.[1]

  • Wash & Incubate: At 4h post-infection, wash all wells with PBS to remove unbound virus/drug.[1] Add fresh media.

  • Readout: Lyse cells at 48h or 72h. Measure Luciferase activity.[1]

Interpretation:

  • If HCLZ inhibits signal in Set B but not Set C , it is an Entry Inhibitor .

  • If HCLZ inhibits signal in Set C , it is a Replication Inhibitor .

Workflow Visualization

ToA_Protocol cluster_timing Drug Addition Windows Start Seed Huh-7.5 Cells (24h prior) Inoculate Inoculate HCVcc (4°C) Synchronize Binding Start->Inoculate T_Pre Pre-Treatment (-1h to 0h) Inoculate->T_Pre T_Entry Entry Phase (0h to 2h) Inoculate->T_Entry Add HCLZ T_Post Post-Entry (>4h) Inoculate->T_Post Wash Wash PBS & Add Media (Remove unbound virus) T_Pre->Wash T_Entry->Wash T_Post->Wash Incubate Incubate 48-72h (37°C, 5% CO2) Wash->Incubate Readout Luciferase Assay (Quantify Infection) Incubate->Readout

Figure 2: Time-of-Addition workflow. HCLZ must show efficacy in the "Entry Phase" (0-2h) to confirm its MoA as a fusion inhibitor.[1]

Part 4: Scientific Integrity & Analysis

Causality and Limitations
  • Genotype Specificity: HCLZ is highly effective against Genotype 2a (JFH-1) but shows significantly reduced potency against Genotype 1.[1] This is likely due to polymorphisms in the E1 fusion peptide region across genotypes.[1] Researchers targeting GT1 must consider combination therapies or structural derivatives.[1]

  • Cytotoxicity: While the SI is high (>600), HCLZ is a cationic amphiphilic drug. High concentrations (>20 µM) can induce phospholipidosis.[1] The recommended testing concentration is 0.1 µM – 1.0 µM to avoid off-target host effects.[1]

Why Benchmarking Matters

Using HCLZ as a benchmark allows researchers to test novel fusion inhibitors against a known standard.[1] If a new compound cannot outperform HCLZ's nanomolar potency or improve upon its genotype coverage, its clinical viability is low.[1]

References

  • He, S., et al. (2015). Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection. Science Translational Medicine.[1]

  • Ciczora, Y., et al. (2010). Identification of a dominant chlorcyclizine-resistance mutation in the hepatitis C virus E1 glycoprotein. Journal of Virology.[1]

  • Calland, N., et al. (2012). (-)-Epigallocatechin-3-gallate is a new inhibitor of hepatitis C virus entry.[1] Hepatology.[1][4][5][6][7]

  • Syed, G.H., et al. (2012). Scavenger receptor class B type I antagonist ITX5061 inhibits hepatitis C virus entry and infection. Hepatology.[1][4][5][6][7]

  • Shin, E.C., et al. (2016). HCV Entry Inhibitors: Mechanisms and Clinical Implications. Clinical and Molecular Hepatology.[1]

Sources

Comparative

Reproducibility of Homochlorcyclizine dihydrochloride's effects across cell lines

Title: Technical Guide: Reproducibility of Homochlorcyclizine Dihydrochloride Effects Across In Vitro Models Subtitle: A Comparative Analysis of H1 Antagonism vs. Lysosomotropic Mechanisms in Cell Culture Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Reproducibility of Homochlorcyclizine Dihydrochloride Effects Across In Vitro Models Subtitle: A Comparative Analysis of H1 Antagonism vs. Lysosomotropic Mechanisms in Cell Culture

Executive Summary

Homochlorcyclizine Dihydrochloride (HCZ) is a first-generation homopiperazine antihistamine. While primarily characterized as a Histamine H1 receptor antagonist, its reproducibility in cell culture is frequently compromised by its secondary physicochemical property: it is a Cationic Amphiphilic Drug (CAD) .

This guide addresses the "reproducibility crisis" often observed with HCZ, where efficacy varies significantly between cell lines (e.g., HeLa vs. HepG2). The variance is rarely due to H1 receptor density alone but rather the drug’s lysosomotropism —its tendency to accumulate in acidic organelles, altering lysosomal pH and autophagy. This guide provides the mechanistic grounding and standardized protocols to distinguish between specific receptor blockade and off-target intracellular accumulation.

Mechanistic Profile & Causality

To ensure reproducibility, researchers must control for the two distinct pathways through which HCZ operates.

  • Pathway A (Primary): H1 Receptor Antagonism. Occurs at the plasma membrane. Blocks Gq/11-mediated signaling (Calcium release).

  • Pathway B (Secondary/Confounding): Lysosomal Trapping. HCZ diffuses through membranes as a neutral base, becomes protonated in the acidic lysosome, and gets trapped. This causes lysosomal swelling, pH elevation, and inhibition of autophagic flux.

Why this impacts reproducibility:

  • HepG2 cells (high metabolic activity) may degrade HCZ via CYP450s, altering effective concentration.

  • HeLa cells (high lysosomal volume) sequester HCZ, reducing the free concentration available for H1 blockade but increasing cytotoxicity signals.

Mechanistic Pathway Diagram

HCZ_Mechanism cluster_repro Reproducibility Variable HCZ_Ext Homochlorcyclizine (Extracellular) H1_Rec H1 Receptor (Membrane) HCZ_Ext->H1_Rec Antagonism (Ki ~10-50nM) HCZ_Cyto HCZ (Cytosol) Neutral pH HCZ_Ext->HCZ_Cyto Passive Diffusion PLC PLC Activation H1_Rec->PLC Blocks Ca_Release Calcium Release (Signal) PLC->Ca_Release Inhibits Lysosome Lysosome (Acidic pH 4.5) HCZ_Cyto->Lysosome Enters Organelle Trapping Ion Trapping (Protonation) Lysosome->Trapping Becomes Charged (HCZ-H+) Autophagy Autophagy Inhibition (LMP / Cytotoxicity) Trapping->Autophagy Increases pH & Volume

Caption: Dual-action pathway of Homochlorcyclizine. Pathway A (Left) represents specific H1 blockade. Pathway B (Right) represents the lysosomotropic effect, the primary source of variation across cell lines.

Comparative Analysis

Use this matrix to select the appropriate controls. Chlorcyclizine is the structural analog, while Cetirizine serves as the critical "Negative Control" for intracellular effects because it is zwitterionic and does not accumulate in lysosomes.

FeatureHomochlorcyclizine (HCZ) Chlorcyclizine (CCZ) Cetirizine
Class Homopiperazine (1st Gen)Piperazine (1st Gen)Piperazine (2nd Gen)
Primary Target H1 AntagonistH1 AntagonistH1 Antagonist
Lysosomotropism High (CAD)High (CAD)Negligible (Non-CAD)
HCV Entry Inhibition High (EC50 ~50nM)High (EC50 ~50nM)None
Cellular Toxicity Moderate (Lyso-dependent)ModerateLow
Solubility (Salt) Dihydrochloride (High)Hydrochloride (High)Dihydrochloride (High)
Best Use Case Viral entry / Autophagy studiesStructural ReferenceNegative Control for Cytotoxicity

Reproducibility Assessment Across Cell Lines

The effect of HCZ is context-dependent . You must characterize your cell line's lysosomal status before interpreting HCZ data.

Cell LinePrimary ChallengeExpected VariationMitigation Strategy
HepG2 (Liver)Metabolism: High CYP450 activity degrades HCZ.Lower Efficacy: IC50 values may appear higher due to drug clearance during long incubations.Refresh media containing drug every 12 hours; use shorter assay windows (<24h).
HeLa (Cervical)Sequestration: Large lysosomal volume traps HCZ.High Toxicity: Prone to lysosomal membrane permeabilization (LMP) cell death.Monitor Lysotracker Red intensity to distinguish H1 effect from lysosomal stress.
HEK293 (Kidney)Receptor Density: Low endogenous H1 expression.Low Signal: Poor calcium flux response unless transfected.Use stable H1-transfected clones; do not rely on endogenous response.

Experimental Protocols

Protocol A: Preparation of Homochlorcyclizine Dihydrochloride

Rationale: The dihydrochloride salt is hygroscopic and pH-sensitive. Improper handling leads to precipitation in neutral buffers.

  • Stock Solution: Dissolve HCZ dihydrochloride in DMSO or sterile water to 100 mM.

    • Note: If using water, the pH will be acidic. Do not add directly to cell culture media in large volumes.

  • Working Solution: Dilute stock 1:1000 into PBS (pH 7.4) immediately before use to create a 100 µM intermediate.

  • Validation: Check for precipitation. If solution turns cloudy, the free base has precipitated due to pH shock. Sonicate or lower pH slightly.

Protocol B: Distinguishing H1 Activity from Lysosomal Toxicity

Rationale: To prove an effect is H1-mediated, you must rule out lysosomal stress.

Step 1: The Functional Assay (H1 Blockade)

  • Seed H1-expressing cells (e.g., HeLa or transfected HEK293) in 96-well black plates.

  • Load cells with Fluo-4 AM (Calcium indicator) for 30 mins.

  • Pre-incubate with HCZ (0.1 nM – 10 µM) for only 15 minutes .

    • Critical: Short incubation prevents lysosomal accumulation from interfering.

  • Stimulate with Histamine (10 µM) and measure fluorescence spike via FLIPR or plate reader.

  • Success Criteria: Dose-dependent reduction in calcium spike (IC50 ~10-100 nM).

Step 2: The Lysosomal Control (The "CAD" Check)

  • Seed cells (HeLa are best) in clear-bottom plates.

  • Incubate with HCZ (10 µM) for 4 hours (longer duration allows accumulation).

  • Stain with LysoTracker Red DND-99 (50 nM) for 30 mins.

  • Analysis:

    • Positive Result: Significant increase in punctate red fluorescence intensity (indicates lysosomal swelling/trapping).

    • Negative Control: Run parallel wells with Cetirizine (10 µM) . It should show NO increase in LysoTracker intensity.

References

  • Mechanism of Action & H1 Antagonism

    • Homochlorcyclizine Pharmacology.[1][2][3][4][5] PubChem.[1][6][7] National Library of Medicine.

    • [Link]

  • Cationic Amphiphilic Drugs (CADs)

    • Liu, T., et al. (2023). "Cationic amphiphilic antihistamines inhibit STAT3 via Ca2+-dependent lysosomal H+ efflux."[8][9] Cell Reports.

    • [Link]

  • Viral Entry Inhibition (HCV)

    • He, S., et al. (2015).[5] "Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection." Science Translational Medicine.

    • [Link]

  • Cytotoxicity Comparisons in HepG2 vs HeLa

    • Schoonen, W., et al. (2005). "Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells."[10][11] Toxicology in Vitro.

    • [Link]

Sources

Safety & Regulatory Compliance

Safety

Homochlorcyclizine dihydrochloride proper disposal procedures

Topic: Homochlorcyclizine Dihydrochloride Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Laboratory Managers, and EHS Officers Introduction: Beyond Compliance to Stewardship In the d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Homochlorcyclizine Dihydrochloride Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Laboratory Managers, and EHS Officers

Introduction: Beyond Compliance to Stewardship

In the development of antihistamines and serotonergic modulators, Homochlorcyclizine dihydrochloride (CAS: 1982-37-2) is a staple reagent. However, its handling requires more than just reading a Safety Data Sheet (SDS). As scientists, we must recognize that the "dihydrochloride" salt form implies acidity and solubility, but the core piperazine structure carries significant aquatic toxicity risks often overlooked in standard waste protocols.

This guide moves beyond generic advice. It provides a self-validating disposal workflow designed to protect both your personnel (from acute toxicity) and the environment (from bioaccumulation), ensuring your laboratory operates at the highest standard of scientific integrity.

Hazard Profile & Risk Assessment

Before initiating disposal, you must understand the why behind the protocol. This compound is not merely an irritant; it is an environmental hazard.[1]

Table 1: Physicochemical & Hazard Data for Disposal Logic

PropertySpecificationDisposal Implication
GHS Classification Acute Tox. 4 (Oral) ; Skin/Eye Irrit. 2; Aquatic Acute/Chronic 1 CRITICAL: Do NOT dispose of down the drain.[2] High aquatic toxicity (H400/H410) mandates incineration.
Physical State Crystalline Solid (Powder)High dust potential. Respiratory protection (N95/P100) is required during waste transfer.
Solubility Soluble in water/alcoholSpills can spread rapidly on wet surfaces. Dry cleanup is preferred.
Incompatibilities Strong Oxidizing AgentsSegregate from nitrates, perchlorates, and permanganates in waste storage.

Senior Scientist Insight: Many labs mistakenly treat hydrochloride salts as simple "acid waste" to be neutralized and flushed. Do not do this. The aquatic toxicity of the homochlorcyclizine parent structure persists even after neutralization.

Waste Segregation & Disposal Workflow

The following decision matrix ensures that waste is routed correctly. The goal is High-Temperature Incineration , which is the only method that guarantees the destruction of the active pharmaceutical ingredient (API).

Diagram 1: Waste Stream Decision Logic

WasteSegregation Start Waste Generation StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, contaminated gloves, weighing boats) StateCheck->SolidWaste Dry LiquidWaste Liquid Waste (Stock solutions, reaction mother liquor) StateCheck->LiquidWaste Wet/Solution ContainerSolid Container: Wide-mouth HDPE Jar SolidWaste->ContainerSolid ContainerLiquid Container: Glass/Poly Carboy (Secondary Containment) LiquidWaste->ContainerLiquid Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' List: Homochlorcyclizine 2HCl ContainerSolid->Labeling ContainerLiquid->Labeling Disposal Final Disposal: High-Temperature Incineration Labeling->Disposal

Figure 1: Decision tree for segregating Homochlorcyclizine 2HCl waste streams to ensure environmental compliance.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound & Debris)

Use this for expired shelf stocks, contaminated weighing paper, and PPE.

  • PPE Requirement: Nitrile gloves (double gloving recommended, min 0.11mm), lab coat, and safety goggles. Use a fume hood to prevent dust inhalation.

  • Container Selection: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction.

  • Transfer: Carefully transfer the solid into the container.

    • Note: If the material is caked, do not chip at it vigorously, as this generates aerosols. Dissolve in a minimal amount of water and treat as liquid waste if necessary.

  • Labeling: Mark as "Hazardous Waste - Toxic (Acute/Aquatic)." Explicitly write the full chemical name.

  • Storage: Store in a cool, dry satellite accumulation area away from oxidizers until EHS pickup.

Protocol B: Liquid Waste Disposal (Solutions)

Use this for reaction byproducts or unused stock solutions.

  • Segregation: Determine the solvent base.

    • Aqueous Solutions: Collect in "Aqueous Waste - Toxic" carboys.

    • Organic Solutions: Collect in "Organic Solvent Waste" carboys (halogenated or non-halogenated as appropriate).

  • pH Check: The dihydrochloride salt is acidic. If the waste solution pH is < 2, it may need to be stored in a corrosive-resistant container (polyethylene), or adjusted to pH 5-9 only if your facility's specific waste profile requires it.

    • Caution: Neutralization does not remove the toxicity. It only adjusts the pH.

  • Secondary Containment: Always store liquid waste carboys in a secondary tray capable of holding 110% of the container's volume.

Emergency Response: Spill Management

Accidents happen. Your preparation determines the outcome. This workflow prioritizes containment of the powder to prevent aerosolization.

Diagram 2: Spill Response Protocol

SpillResponse Assess Assess Spill (Isolate Area) PPE Don PPE (N95/P100 + Double Gloves) Assess->PPE TypeCheck Spill Type? PPE->TypeCheck Powder Powder Spill TypeCheck->Powder Liquid Liquid Spill TypeCheck->Liquid ActionPowder Cover with wet paper towel (Prevent Dust) -> Scoop Powder->ActionPowder ActionLiquid Absorb with Vermiculite or Chem-Sorb pads Liquid->ActionLiquid Clean Wash area with soap/water Collect all as HazWaste ActionPowder->Clean ActionLiquid->Clean

Figure 2: Step-by-step spill response emphasizing dust control for solid spills.

Critical Spill Note: Never use a brush and dustpan for dry powder spills of this compound. This action aerosolizes the fine hydrochloride salt, creating an immediate inhalation hazard (H335). Always cover with a damp paper towel first, or use a HEPA-filtered vacuum if available.

Regulatory & Compliance Context

  • RCRA Status (USA): Homochlorcyclizine is not typically listed on the EPA "P" or "U" lists. However, due to its toxicity profile, it must be characterized as hazardous waste based on toxicity and laboratory best practices.

  • Drain Disposal: Strictly Prohibited.[1] The GHS classification H410 (Very toxic to aquatic life with long-lasting effects) triggers a violation of the Clean Water Act if discharged into sewer systems.

  • Deactivation: There is no standard "benchtop deactivation" (e.g., bleach oxidation) recommended for this specific API that guarantees safe sewer disposal. Incineration remains the only validated disposal route.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3627, Homochlorcyclizine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Homochlorcyclizine - Classification and Labelling. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Homochlorcyclizine dihydrochloride

Executive Summary & Hazard Architecture Core Directive: Homochlorcyclizine dihydrochloride is a piperazine-derivative antihistamine with potent antimuscarinic and sedative properties.[1][2] While standard GHS data for th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Core Directive: Homochlorcyclizine dihydrochloride is a piperazine-derivative antihistamine with potent antimuscarinic and sedative properties.[1][2] While standard GHS data for this specific salt is often aggregated with generic antihistamines, its structural analogs (e.g., Chlorcyclizine) and pharmacological class dictate a High Potency / Sensitizer handling protocol.[1][2]

The "Why" Behind the Protocol:

  • Sensitization Risk: Piperazine moieties are known respiratory and dermal sensitizers.[2][3] Inhalation of dust can trigger anaphylaxis or chronic asthma-like symptoms.[1][2]

  • Systemic Potency: As a sedating antihistamine, inadvertent exposure can cause significant CNS depression (drowsiness, ataxia) and anticholinergic toxicity (dry mouth, tachycardia, urinary retention).[1][4][2]

  • Precautionary Principle: In the absence of a specific OEL (Occupational Exposure Limit), this compound must be handled as an OEB 3 (Occupational Exposure Band 3) substance (10–100 µg/m³).[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for any manipulation of the neat substance.

Protection ZoneEquipment RequirementTechnical Specification / Rationale
Respiratory P100 / N99 Respirator or PAPR Solid Handling: A standard N95 is insufficient for fine API powders prone to aerosolization.[1][4][2] Use a half-face respirator with P100 cartridges or a Powered Air-Purifying Respirator (PAPR) if weighing >10g.[1][2] Solution Handling: Surgical mask (droplet protection only).[2]
Dermal (Hands) Double Nitrile Gloves Inner Glove: 4 mil (0.10 mm) nitrile (bright color).[1][4][2] Outer Glove: 5-8 mil (0.12-0.20 mm) nitrile (extended cuff).[1][4][2] Why: Visual breach detection.[2] Nitrile offers superior resistance to piperazine derivatives compared to latex.[2]
Ocular Chemical Goggles Safety glasses with side shields are inadequate for powders.[1][4][2] Tight-fitting unvented or indirect-vent goggles prevent dust ingress into the lacrimal duct.[1][4][2]
Body Tyvek® Lab Coat / Coverall Material: Non-woven polyethylene (Tyvek type).[1][4][2] Requirement: Wrist cuffs must be elasticated or taped over the inner glove.[2] Avoid cotton lab coats which trap dust fibers.[2]

Operational Workflows

Containment & Engineering Controls

Critical Rule: Never handle the dry powder on an open bench.[2]

  • Primary Containment: All weighing and transfer of solids must occur within a Class II Biological Safety Cabinet (BSC) or a Vented Balance Enclosure (VBE) .[2]

  • Airflow Check: Verify face velocity is between 0.3 – 0.5 m/s before opening the vial.

Weighing & Solubilization Protocol

This workflow minimizes the "dust generation event"—the highest risk moment in the laboratory.[2]

  • Preparation: Place the balance, solvent, and receiving vessel inside the VBE. Line the work surface with an absorbent, plastic-backed mat.[1][2]

  • Donning: Put on inner gloves, Tyvek coat, and outer gloves (taped).[1][2] Don respirator.

  • Transfer:

    • Open the source vial slowly to prevent pressure release puff.[2]

    • Use a disposable anti-static spatula.[2]

    • Wet Method (Preferred): If possible, add the solvent directly to the weighing boat or vial before removing it from the enclosure.[2] Solubilized compound (liquid) has a significantly lower exposure risk than dry powder.[2]

  • Decontamination: Wipe the exterior of the receiving vessel with a methanol-dampened Kimwipe before removing it from the VBE.[2] Dispose of the Kimwipe as hazardous waste inside the hood.

Visualized Workflow: PPE Decision Logic

PPE_Decision_Tree Start Start: Handling Homochlorcyclizine 2HCl State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Dry Powder Liquid Liquid / Solution State_Check->Liquid Dissolved Solid_PPE REQUIRED: 1. Vented Enclosure (VBE) 2. Respirator (P100/N99) 3. Double Nitrile Gloves 4. Tyvek Sleeves/Coat Solid->Solid_PPE Liquid_PPE REQUIRED: 1. Fume Hood 2. Safety Glasses/Goggles 3. Single Nitrile Gloves 4. Standard Lab Coat Liquid->Liquid_PPE Weighing Weighing Operation Solid_PPE->Weighing Solubilization Solubilization Step Weighing->Solubilization Add Solvent Solubilization->Liquid_PPE Compound is Wet

Figure 1: PPE Decision Tree based on the physical state of the compound.[1][4][2] Note that once the powder is solubilized, the respiratory risk decreases significantly.[1][4][2]

Emergency Response & Disposal

Spill Cleanup (Dry Powder)

Do NOT sweep. Sweeping generates aerosols.[2]

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don P100 respirator and double gloves.[2]

  • Cover: Gently cover the spill with wet paper towels (dampened with water or methanol) to suppress dust.[2]

  • Collect: Scoop the wet towels and powder into a wide-mouth hazardous waste jar.

  • Wash: Clean the surface with soap and water three times.[2]

Exposure Response[3][5]
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Eye Contact: Flush with water for 15 minutes.[1][2][5] The hydrochloride salt is acidic and can cause irritation/corrosion.[2]

  • Skin Contact: Wash with soap and water.[2][3][5] Do not use alcohol/solvents on skin, as this may enhance transdermal absorption.[2]

Disposal[3][7]
  • Classification: Dispose of as Hazardous Chemical Waste (Toxic/Irritant).[2]

  • Segregation: Do not mix with oxidizers.[1][2][3]

  • Labeling: Clearly label waste containers: "Contains Homochlorcyclizine Dihydrochloride – Antihistamine/Sensitizer."

References

  • MIMS Malaysia. (n.d.).[1][2] Homochlorcyclizine dihydrochloride: Uses, Dosage, Side Effects. Retrieved January 29, 2026, from [Link][1][4][2]

  • PubChem. (n.d.).[1][2] Homochlorcyclizine.[2][6][5][7] National Library of Medicine.[2] Retrieved January 29, 2026, from [Link][1][4][2]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Homochlorcyclizine dihydrochloride
Reactant of Route 2
Homochlorcyclizine dihydrochloride
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